Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Description
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZFDIGKDPQBO-RYPNDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928117 | |
| Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-62-9 | |
| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, a crucial building block in the development of various carbohydrate-based therapeutics and biological probes. This document details established chemical and enzymatic synthesis protocols, presents quantitative data in a comparative format, and includes visual diagrams of reaction pathways and experimental workflows to facilitate understanding and replication.
Chemical Synthesis Approaches
The chemical synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside predominantly relies on the glycosylation of benzyl alcohol with a suitable N-acetylglucosamine donor. The Koenigs-Knorr reaction and its modifications are the most classic and widely employed methods. These reactions involve the use of a glycosyl halide donor, typically activated by a heavy metal salt promoter.
A common starting material for these syntheses is N-acetylglucosamine. One documented method involves the direct reaction of N-acetylglucosamine with benzyl alcohol in the presence of a strong acid catalyst.[1]
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] In the context of synthesizing Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, the reaction typically involves an acetylated glycosyl halide of N-acetylglucosamine and benzyl alcohol. The presence of a participating group, such as the acetamido group at C-2, can influence the stereochemical outcome of the glycosylation.[2] Promoters such as silver carbonate or mercuric cyanide are traditionally used.[2][3]
Modifications and Alternative Promoters
Over the years, various modifications to the Koenigs-Knorr reaction have been developed to improve yields, stereoselectivity, and reduce the toxicity of the promoters. Alternative promoters include various heavy metal salts like mercuric bromide/mercuric oxide and silver triflate.[2] The use of rare earth metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and scandium(III) triflate (Sc(OTf)₃), has also been explored for the synthesis of GalNAc glycosides, which can offer high stereoselectivity for α- and β-anomers respectively.[4][5]
Enzymatic Synthesis
An alternative to chemical synthesis is the use of enzymes, which offers high regio- and stereoselectivity under mild reaction conditions. Transglycosylation reactions using α-l-fucosidases, for example, have been employed to synthesize fucosyldisaccharides, demonstrating the potential of enzymatic approaches in forming specific glycosidic linkages.[6] While not directly for the title compound, this highlights the feasibility of enzymatic methods. β-glucosidases have also been utilized for the synthesis of β-D-glucopyranosides.[7][8] A chemo-enzymatic approach has been described for the preparation of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside, where an anomeric mixture is first synthesized chemically, followed by selective enzymatic hydrolysis of the β-anomer.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols for Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside and related glycosides.
Table 1: Chemical Synthesis of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Acetylglucosamine | Benzyl alcohol, Concentrated HCl | - | 90 | 3 | 71 | [1] |
Detailed Experimental Protocols
Protocol 1: Direct Acid-Catalyzed Glycosylation of N-Acetylglucosamine
This protocol is based on the method described by Ali, M. et al. (2014).[1]
Materials:
-
N-Acetylglucosamine
-
Benzyl alcohol
-
Concentrated Hydrochloric Acid
-
Diethyl ether (Et₂O)
-
Hexanes
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-acetylglucosamine (6.00 g, 27.1 mmol) in benzyl alcohol (50 mL).
-
Add concentrated HCl (2.9 mL) to the mixture.
-
Heat the reaction mixture to 90°C for 3 hours.
-
Cool the mixture to room temperature.
-
Pour the cooled mixture into 500 mL of diethyl ether and store overnight at -20°C.
-
Filter the resulting precipitate and rinse with diethyl ether and hexanes to yield the crude product.
-
Purify the crude material by silica gel chromatography using a solvent gradient of 8% to 15% methanol in dichloromethane to afford pure Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (5.98 g, 71% yield) as a white foam.[1]
-
Confirm the identity of the product by comparing its ¹H NMR spectrum with literature values.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical synthesis pathway of Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside.
References
- 1. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 6. Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Properties, Synthesis, and Biological Relevance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological context of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This compound and its derivatives are pivotal in the field of glycobiology, serving as building blocks for the synthesis of complex oligosaccharides and as tools to study biological processes involving protein glycosylation.
Core Physical and Chemical Properties
This compound is a white, crystalline solid. Its core structure consists of an N-acetylglucosamine (GlcNAc) unit glycosidically linked to a benzyl group at the anomeric carbon in an alpha configuration. This benzyl group serves as a useful protecting group in chemical synthesis, which can be removed under specific conditions. The quantitative physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 13343-62-9 |
| Molecular Formula | C₁₅H₂₁NO₆ |
| Molecular Weight | 311.33 g/mol [1] |
| Appearance | White Powder[2] |
| Melting Point | 183-185 °C[1] |
| Boiling Point | 594.9 °C at 760 mmHg[1] |
| Density | 1.34 g/cm³[1] |
| Flash Point | 313.6 °C[1] |
| pKa (Predicted) | 12.98 ± 0.70[2] |
| Storage Temperature | -20 °C[2] |
Experimental Protocols
The methodologies outlined below describe the synthesis and characterization of this compound. Given its common use as a synthetic intermediate, the synthesis of a key protected precursor is also detailed.
Synthesis
A common synthetic route to this compound involves the preparation of a protected intermediate, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, followed by deprotection.
2.1.1. Synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
This procedure is adapted from established methods for the protection of carbohydrate diols.[3]
-
Materials: this compound, N,N-dimethylformamide (DMF), benzaldehyde dimethyl acetal, and p-toluenesulfonic acid.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal (3 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.4 equivalents).
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Remove the DMF under reduced pressure.
-
Suspend the resulting white residue in a saturated sodium bicarbonate solution.
-
Filter the solid product and wash it with a mixture of hexanes, ethyl acetate, and dichloromethane.
-
Dry the product under vacuum to yield Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside.
-
2.1.2. Deprotection to Yield this compound
The removal of the benzylidene protecting group can be achieved by acidic hydrolysis.
-
Materials: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, aqueous acetic acid.
-
Procedure:
-
Suspend the benzylidene-protected compound in hot (around 80 °C) 80% aqueous acetic acid.
-
Stir the mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid and water.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
-
Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (H-1) as a doublet around 4.9 ppm with a small coupling constant (J ≈ 3.5 Hz), indicative of the alpha configuration. The protons of the benzyl group would appear in the aromatic region (7.3-7.5 ppm). The acetyl group's methyl protons would be a singlet around 1.8 ppm. The remaining sugar ring protons would be observed in the region of 3.5-4.3 ppm.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the anomeric carbon (C-1) around 95-100 ppm. The carbons of the benzyl group would be in the aromatic region (127-137 ppm), and the methyl carbon of the acetyl group would be around 23 ppm. The remaining carbons of the glucopyranoside ring would appear between 50 and 80 ppm.
2.2.2. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Biological Relevance and Signaling Pathways
While this compound is primarily a synthetic building block, its close analogue, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-GalNAc), is a well-studied inhibitor of mucin biosynthesis.[4] This inhibition has significant implications in cancer research and other diseases characterized by altered mucin expression.
3.1. Inhibition of Mucin Biosynthesis
Mucins are heavily glycosylated proteins that form a protective barrier on epithelial surfaces. Their biosynthesis is a complex process that begins with the O-glycosylation of serine and threonine residues in the protein backbone.[2][5] The initial step is the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the polypeptide chain.
Benzyl-α-GalNAc acts as a competitive inhibitor in this pathway.[6] It mimics the initial GalNAc-serine/threonine structure and can act as a substrate for subsequent glycosyltransferases, leading to the synthesis of soluble oligosaccharides that are secreted from the cell instead of being attached to the mucin protein. This effectively truncates the O-glycan chains on mucins, altering their structure and function.[7]
Figure 1: Simplified pathway of mucin biosynthesis and its inhibition.
3.2. Experimental Workflow for Assessing O-Glycosylation Inhibition
The inhibitory effect of compounds like Benzyl-α-GalNAc on mucin glycosylation can be assessed in cell culture, for instance, using a colon cancer cell line that produces mucin.[7]
Figure 2: Workflow for O-glycosylation inhibition assay.
Conclusion
This compound is a valuable compound for chemical glycobiology. Its well-defined physical and chemical properties, along with established synthetic routes for its protected forms, make it a reliable building block for the synthesis of complex carbohydrates. Furthermore, the biological activity of its analogues as inhibitors of crucial pathways like mucin biosynthesis highlights the importance of such molecules in advancing our understanding of disease and in the development of novel therapeutic strategies. This guide provides a foundational resource for researchers working with this and related glycosides.
References
- 1. KEGG PATHWAY: Mucin type O-glycan biosynthesis - Reference pathway [kegg.jp]
- 2. journals.physiology.org [journals.physiology.org]
- 3. BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside | Krackeler Scientific, Inc. [krackeler.com]
- 5. Mucin Biosynthesis: Identification of the cis-Regulatory Elements of Human C2GnT-M Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mucin glycosylation by aryl-N-acetyl-alpha-galactosaminides in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates. This document details the synthetic protocol, purification methods, and the analytical data essential for its structural confirmation, presented in a clear and accessible format for researchers in the field.
Physicochemical Properties
Basic physicochemical data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₆ |
| Molecular Weight | 311.33 g/mol |
| Appearance | White Powder |
| Storage Temperature | -20°C |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Fischer glycosylation reaction. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis
Materials:
-
N-acetyl-D-glucosamine
-
Benzyl alcohol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Methanol
-
Dichloromethane
Procedure:
-
N-acetyl-D-glucosamine is dissolved in benzyl alcohol.
-
Concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated (e.g., to 90°C) for a specified period (e.g., 3 hours).
-
After cooling to room temperature, the reaction mixture is poured into diethyl ether and stored at a low temperature (e.g., -20°C) overnight to facilitate precipitation.
-
The resulting precipitate is collected by filtration and washed with diethyl ether and hexanes.
-
The crude product is then purified by silica gel column chromatography using a solvent system such as a gradient of methanol in dichloromethane.
Figure 1: Synthetic workflow for this compound.
Structure Elucidation
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to confirming the structure, including the stereochemistry of the anomeric carbon. While specific spectral data was not found in the immediate search results, the general approach to its analysis is well-established in carbohydrate chemistry.
Expected ¹H NMR Spectral Features:
-
Anomeric Proton (H-1): A characteristic doublet in the downfield region (typically δ 4.5-5.5 ppm). The coupling constant (J-value) for the H-1 proton is crucial for determining the anomeric configuration. For an α-anomer, a smaller J-value (around 3-4 Hz) is expected due to the axial-equatorial relationship with H-2.
-
Glucopyranose Ring Protons (H-2 to H-6): A complex series of multiplets in the region of δ 3.5-4.5 ppm.
-
Benzyl Group Protons: Aromatic protons will appear as multiplets in the δ 7.2-7.4 ppm region, and the benzylic methylene protons (OCH₂) will be visible as two doublets (due to diastereotopicity) typically between δ 4.5 and 5.0 ppm.
-
N-acetyl Group Protons: A singlet for the methyl group around δ 2.0 ppm and a doublet for the NH proton, which may be broad and its chemical shift can be solvent-dependent.
Expected ¹³C NMR Spectral Features:
-
Anomeric Carbon (C-1): A signal in the downfield region (δ 95-105 ppm).
-
Glucopyranose Ring Carbons (C-2 to C-6): Signals typically found between δ 55 and 80 ppm. The C-2 carbon, attached to the nitrogen, will have a characteristic chemical shift.
-
Benzyl Group Carbons: A signal for the benzylic carbon (OCH₂) around δ 70 ppm and aromatic carbon signals between δ 127 and 140 ppm.
-
N-acetyl Group Carbons: A signal for the methyl carbon around δ 23 ppm and a carbonyl carbon signal around δ 170-175 ppm.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectral Data:
-
Molecular Ion Peak: An [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular weight of 311.33 g/mol .
-
Fragmentation: Common fragmentation patterns for glycosides include the cleavage of the glycosidic bond, leading to the observation of fragment ions corresponding to the benzyl group and the glucopyranose ring.
Figure 2: Workflow for the structural elucidation of the synthesized product.
Conclusion
The structural elucidation of this compound relies on a systematic approach involving controlled synthesis followed by rigorous purification and characterization using modern spectroscopic methods. The combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence for the assigned structure, ensuring the purity and identity of this important carbohydrate building block for its use in further synthetic applications. While a specific literature source for the complete raw spectral data was not identified in the conducted search, the established principles of carbohydrate analysis provide a robust framework for its characterization.
Unveiling the Role of CAS 3554-93-6 (Benzyl-α-GalNAc) in Glycobiology and Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and therapeutic potential of CAS number 3554-93-6, scientifically known as Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (commonly referred to as Benzyl-α-GalNAc). This compound has emerged as a critical tool in glycobiology research and holds promise for applications in drug development, particularly in the field of oncology.
Core Properties of Benzyl-α-GalNAc
Benzyl-α-GalNAc is a synthetic monosaccharide derivative that serves as a potent inhibitor of O-linked glycosylation, a fundamental post-translational modification of proteins. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3554-93-6 |
| IUPAC Name | Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside |
| Synonyms | Benzyl-α-N-acetylgalactosaminide, GalNAc-α-O-benzyl |
| Molecular Formula | C₁₅H₂₁NO₆ |
| Molecular Weight | 311.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 204-208 °C |
| Solubility | Soluble in methanol (10 mg/mL), DMF (10 mg/mL), and DMSO (1 mg/mL). Limited solubility in water. |
| Storage Temperature | -20°C |
Mechanism of Action: Inhibition of O-Glycosylation
The primary biological function of Benzyl-α-GalNAc is its ability to competitively inhibit the elongation of O-linked glycans. O-linked glycosylation is initiated by the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues of a polypeptide chain, a reaction catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).
Benzyl-α-GalNAc acts as a decoy substrate for the enzymes involved in the subsequent elongation of the O-glycan chain. By competing with the natural glycoprotein acceptors, it effectively truncates the biosynthesis of complex O-glycans, leading to an accumulation of shorter, immature glycan structures, such as the Tn antigen (GalNAcα-Ser/Thr) and the T antigen (Galβ1-3GalNAcα-Ser/Thr), on the cell surface.
Applications in Research and Drug Development
The ability of Benzyl-α-GalNAc to modulate O-glycosylation has made it an invaluable tool in various research areas, particularly in cancer biology. Aberrant glycosylation is a hallmark of cancer, and the expression of truncated O-glycans, such as the Tn and sialyl-Tn antigens, is often associated with tumor progression and metastasis.
Studies in Cancer Research
-
Modulation of Mucin Glycosylation: Mucins, heavily O-glycosylated proteins, are often overexpressed in cancer and play a role in tumorigenesis. Benzyl-α-GalNAc has been extensively used to study the impact of mucin glycosylation on cancer cell properties. For instance, treatment of colon and gastric cancer cell lines with Benzyl-α-GalNAc leads to a decrease in the expression of peripheral carbohydrate antigens like sialyl Lewis a and sialyl Lewis x, which are involved in cell adhesion and metastasis, and a corresponding increase in the expression of core region antigens like the T and Tn antigens.[1][2][3]
-
Enhancement of Chemotherapy: Studies have shown that inhibition of O-glycosylation by Benzyl-α-GalNAc can enhance the cytotoxic effects of chemotherapeutic agents. For example, it has been demonstrated to increase the sensitivity of pancreatic cancer cells to 5-fluorouracil.[4]
-
Impact on Metastatic Potential: The alteration of cell surface glycans by Benzyl-α-GalNAc can influence the metastatic potential of cancer cells. In some models, such as B16BL6 melanoma cells, treatment with Benzyl-α-GalNAc has been shown to enhance experimental metastatic ability, suggesting that specific unsialylated O-glycans may be involved in the metastatic process.[5]
Investigation of Cellular Signaling
Glycosylation plays a crucial role in regulating the function of cell surface receptors and signaling molecules. While direct, detailed mechanistic links between Benzyl-α-GalNAc and specific signaling pathways are still under investigation, it is known that the glycosylation status of key receptors can impact their activity.
-
Notch Signaling: The Notch signaling pathway, critical in development and cancer, is regulated by O-glycosylation of its receptors. Alterations in these glycans can affect ligand binding and subsequent signal transduction.[6]
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) is a glycoprotein whose signaling is influenced by its glycosylation status. Changes in EGFR glycosylation can affect receptor dimerization, ligand binding, and downstream signaling cascades.[7]
Experimental Protocols
The following provides a general framework for in vitro experiments using Benzyl-α-GalNAc. Researchers should optimize these protocols for their specific cell lines and experimental questions.
Cell Culture Treatment
-
Preparation of Stock Solution: Prepare a stock solution of Benzyl-α-GalNAc in a suitable solvent such as DMSO or methanol. A common stock concentration is 100 mM.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the Benzyl-α-GalNAc stock solution in fresh culture medium to the desired final concentration. A commonly used concentration for inhibiting O-glycosylation is 2 mM.[2][3] For studies investigating its role as a primer for glycan analysis, lower concentrations may be used.
-
Incubation: Incubate the cells with the Benzyl-α-GalNAc-containing medium for the desired period, typically ranging from 24 to 72 hours.
-
Analysis: Following incubation, cells and conditioned media can be harvested for various downstream analyses, such as western blotting, lectin blotting, mass spectrometry, or cell-based assays.
Analysis of Glycosylation Changes
-
Lectin Blotting: To detect changes in specific glycan structures, proteins from cell lysates or conditioned media can be separated by SDS-PAGE, transferred to a membrane, and probed with lectins that recognize specific carbohydrate epitopes (e.g., Peanut Agglutinin (PNA) for the T antigen, Vicia Villosa Agglutinin (VVA) for the Tn antigen).[1][3]
-
Mass Spectrometry: For a detailed structural analysis of O-glycans, mass spectrometry is the method of choice. O-glycans can be released from glycoproteins and analyzed by techniques such as MALDI-TOF or LC-MS to identify and quantify the different glycan structures present.
Synthesis and Characterization
Benzyl-α-GalNAc can be synthesized through various chemical routes. A common method involves the glycosylation of benzyl alcohol with a protected GalNAc donor, followed by deprotection steps.
A general synthetic approach involves the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside with an appropriate glycosyl donor.[2] The structure and purity of the final product are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Note: Detailed, step-by-step synthesis protocols can be found in the chemical literature and should be performed by trained chemists in a suitable laboratory setting.
Conclusion
Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (CAS 3554-93-6) is a powerful tool for studying the complex world of O-linked glycosylation. Its ability to competitively inhibit glycan elongation provides a means to investigate the functional roles of specific glycan structures in a variety of biological processes, from protein trafficking to cell signaling and cancer progression. As our understanding of the glycome's role in health and disease continues to expand, the utility of Benzyl-α-GalNAc as a research tool and a potential lead for therapeutic development is likely to grow. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this important molecule.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Inhibition of mucin synthesis by benzyl-alpha-GalNAc in KATO III gastric cancer and Caco-2 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddtjournal.com [ddtjournal.com]
- 5. Benzyl-alpha-GalNAc inhibits sialylation of O-glycosidic sugar chains on CD44 and enhances experimental metastatic capacity in B16BL6 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic regulation of Notch signaling by different O-glycans promotes hematopoiesis [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
The Biochemical Actions of Benzyl N-acetyl-alpha-D-galactosaminide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl N-acetyl-alpha-D-galactosaminide (BGN), a synthetic monosaccharide derivative, serves as a important tool in glycobiology and cancer research. This technical guide provides an in-depth overview of the core biochemical actions of BGN, focusing on its role as a potent inhibitor of O-linked glycosylation. The guide details its mechanism of action, its impact on cellular signaling pathways, and its effects on cancer cell pathophysiology. Furthermore, it includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways to facilitate further research and drug development efforts.
Introduction
O-linked glycosylation is a critical post-translational modification that plays a fundamental role in a myriad of biological processes, including protein folding, stability, cell-cell recognition, and signaling. This process is initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins, a reaction catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). Subsequent elongation of this initial GalNAc residue by various glycosyltransferases leads to the formation of complex O-glycan structures.
Aberrant O-glycosylation is a hallmark of various diseases, most notably cancer, where it is associated with tumor progression, metastasis, and immune evasion. The ability to modulate O-glycosylation pathways is therefore of significant interest for both basic research and therapeutic development. Benzyl N-acetyl-alpha-D-galactosaminide (BGN) has emerged as a key chemical probe for studying and manipulating O-glycosylation. By acting as a competitive inhibitor, BGN provides a means to dissect the functional roles of O-glycans and to explore the therapeutic potential of targeting this pathway.
Mechanism of Action: Inhibition of O-Glycan Elongation
The primary biochemical action of BGN is the competitive inhibition of O-glycan chain elongation. BGN, being an analogue of the initial GalNAc-Ser/Thr structure, can enter cells and act as a substrate for galactosyltransferases. Specifically, it competes with the nascent O-glycan chains for enzymes such as β1,3-galactosyltransferase. This competition leads to the premature termination of O-glycan synthesis.
The consequences of this inhibition are twofold:
-
Accumulation of Truncated O-Glycans: The inhibition of elongation leads to the accumulation of the simple core 1 O-glycan structure, GalNAcα1-O-Ser/Thr, also known as the Tn antigen.
-
Reduction of Complex Sialylated Structures: The synthesis of more complex, branched, and sialylated O-glycans, such as sialyl Lewis A (sLea) and sialyl Lewis X (sLex), is significantly reduced. These structures are crucial ligands for selectins, a family of cell adhesion molecules involved in inflammation and cancer metastasis.
Quantitative Data on the Effects of Benzyl N-acetyl-alpha-D-galactosaminide
| Parameter | Cell Line(s) | BGN Concentration | Observed Effect | Reference(s) |
| Inhibition of Mucin Synthesis | HM7, LS174T | 2 mM | Inhibition of [3H]glucosamine incorporation into mucins. | |
| Alteration of Cell Surface Antigens | HM7 | 2 mM | Increased expression of Tn and T antigens; Decreased expression of sialyl Lea and sialyl Lex. | |
| Cell Adhesion | HM7 | 2 mM | Decreased binding to E-selectin. | |
| Cell Invasion | Suit-2 | 5 mM | Significant decrease in invasive ability. |
Impact on Cellular Pathways and Phenotypes
The inhibition of O-glycosylation by BGN triggers a cascade of downstream effects, impacting cellular signaling and leading to distinct phenotypic changes.
Disruption of Mucin O-Glycosylation Pathway
BGN directly interferes with the mucin O-glycosylation pathway in the Golgi apparatus. By competing for galactosyltransferases, it prevents the extension of the core 1 structure, leading to the expression of truncated O-glycans on mucins and other O-glycosylated proteins.
Perturbation of the Endocytic Pathway and Induction of a Lysosomal Storage Disease-like Phenotype
Prolonged exposure to BGN has been shown to induce a cellular phenotype reminiscent of lysosomal storage diseases. This is attributed to the disruption of the endocytic pathway. While the precise molecular mechanism is still under investigation, it is hypothesized that the accumulation of BGN metabolites within the endo-lysosomal system impairs the normal trafficking and degradation of cellular components. This leads to the accumulation of glycoproteins in late endosomes and lysosomes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical actions of BGN.
Cell Culture and BGN Treatment
-
Cell Lines: Human colon cancer cell lines (e.g., HM7, LS174T) or other cell lines of interest.
-
Culture Medium: Recommended medium for the specific cell line, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
BGN Stock Solution: Prepare a stock solution of BGN (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or culture medium. Filter-sterilize the solution.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach a desired confluency (typically 50-70%).
-
Remove the culture medium and replace it with fresh medium containing the desired final concentration of BGN (typically 1-5 mM).
-
Incubate the cells for the desired period (e.g., 24-72 hours). A vehicle control (medium with PBS or the solvent used for the BGN stock) should be included in parallel.
-
Analysis of Cell Surface Glycans by Lectin Staining
This protocol describes the detection of the Tn antigen using a specific lectin, such as Vicia Villosa Lectin (VVL) or Helix Pomatia Agglutinin (HPA).
-
Cell Preparation:
-
After BGN treatment, wash the cells twice with cold PBS.
-
For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution. For immunofluorescence microscopy, cells can be grown on coverslips.
-
-
Lectin Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Incubate the cells with a fluorescently labeled lectin (e.g., FITC-VVL) at a predetermined optimal concentration in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity.
-
Immunofluorescence Microscopy: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope.
-
E-selectin Binding Assay
This assay measures the adhesion of BGN-treated cells to E-selectin, a key interaction in cancer metastasis.
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human E-selectin/CD62E protein (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
-
Cell Labeling and Adhesion:
-
Treat cells with BGN as described in section 5.1.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in binding buffer (e.g., serum-free medium with 1 mM Ca2+/Mg2+).
-
Add a defined number of labeled cells (e.g., 5 x 104 cells/well) to the E-selectin-coated wells.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells with binding buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Transwell Invasion Assay
This assay assesses the effect of BGN on the invasive capacity of cancer cells.
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with a porous membrane (e.g., 8 µm pore size).
-
Coat the upper surface of the membrane with a layer of Matrigel or another basement membrane extract to mimic the extracellular matrix. Allow the gel to solidify at 37°C.
-
-
Cell Seeding and Invasion:
-
Treat cells with BGN as described in section 5.1.
-
Harvest the cells and resuspend them in serum-free medium.
-
Seed a defined number of cells (e.g., 1 x 105 cells) into the upper chamber of the coated Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the invading cells with a staining solution (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a spectrophotometer, or count the number of stained cells in several microscopic fields.
-
Conclusion
Benzyl N-acetyl-alpha-D-galactosaminide is an invaluable tool for the study of O-linked glycosylation and its role in health and disease. Its ability to competitively inhibit O-glycan elongation provides a powerful means to investigate the functional consequences of altered glycosylation. The well-documented effects of BGN on cancer cell adhesion and invasion, coupled with its induction of a lysosomal storage disease-like phenotype, highlight the intricate roles of O-glycans in maintaining cellular homeostasis. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of O-glycosylation and to explore novel therapeutic strategies targeting this fundamental biological process. Further research is warranted to elucidate the precise molecular mechanisms underlying BGN-induced endocytic pathway disruption and to identify specific enzyme inhibitors with therapeutic potential.
A Technical Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a pivotal building block in modern carbohydrate chemistry. The document delves into the historical context of its synthesis, rooted in the foundational principles of glycosylation chemistry. Detailed experimental protocols for its preparation are presented, alongside tabulated quantitative data for clarity and reproducibility. Furthermore, this guide explores the applications of this versatile glycoside as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are crucial for advancements in drug development and glycobiology research.
Introduction
This compound is a synthetic monosaccharide derivative that serves as a fundamental precursor in the assembly of complex glycans. Its structure, featuring a benzyl group at the anomeric position of N-acetylglucosamine (GlcNAc), offers a stable yet readily cleavable protecting group, making it an invaluable tool for synthetic carbohydrate chemists. The alpha-anomeric configuration is crucial for the construction of biologically relevant oligosaccharides. This guide will provide an in-depth exploration of its discovery, synthesis, and applications.
Discovery and History
The synthesis of specific glycosides like this compound is deeply intertwined with the historical development of methods for forming glycosidic bonds. While a singular "discovery" paper for this exact molecule is not readily identifiable in early literature, its synthesis is a direct application of well-established glycosylation principles.
The early 20th century saw the pioneering work of chemists like Wilhelm Koenigs and Edward Knorr, who developed the famed Koenigs-Knorr reaction in 1901.[1][2] This reaction, originally using acetylated glycosyl halides and silver salts, laid the groundwork for stereoselective glycoside synthesis.[1][2] The synthesis of N-acetylglucosamine glycosides, however, presented unique challenges due to the nature of the 2-acetamido group.
Later advancements by figures such as Richard Kuhn , a Nobel laureate recognized for his work on carotenoids and vitamins, significantly contributed to the understanding of carbohydrate chemistry.[3][4] His research in the 1930s and beyond expanded the toolbox for synthesizing complex carbohydrates.[3][4] The development of various activators and protecting group strategies throughout the mid-20th century enabled chemists to control the stereochemical outcome of glycosylation reactions, paving the way for the reliable synthesis of alpha-glycosides like the title compound.
Modern synthetic methods often employ a direct acid-catalyzed glycosylation of N-acetylglucosamine with benzyl alcohol, a testament to the refinement of these historical techniques into more efficient and straightforward procedures.
Synthetic Protocols
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the direct Fischer-type glycosylation of N-acetylglucosamine with benzyl alcohol in the presence of an acid catalyst.
Fischer Glycosylation Method
This method is valued for its operational simplicity and good yield of the desired alpha-anomer.
Experimental Protocol:
-
Reaction Setup: N-Acetylglucosamine (GlcNAc) is dissolved in a minimal amount of benzyl alcohol.
-
Catalyst Addition: A strong acid, such as concentrated hydrochloric acid or a Lewis acid like boron trifluoride etherate, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated, typically to around 90°C, for several hours.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is precipitated by the addition of an ether such as diethyl ether. The crude product is then collected by filtration and purified by silica gel chromatography to yield the pure this compound.[5]
Below is a diagram illustrating the general workflow for this synthesis.
Quantitative Data
The following table summarizes typical quantitative data for the Fischer glycosylation synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | N-Acetylglucosamine (GlcNAc) | [5] |
| Reagent | Benzyl Alcohol | [5] |
| Catalyst | Concentrated HCl | [5] |
| Reaction Temperature | 90°C | [5] |
| Reaction Time | 3 hours | [5] |
| Yield | 71% | [5] |
| Physical State | White foam | [5] |
Applications in Research and Development
This compound is not primarily known for its direct biological activity in signaling pathways. Instead, its significance lies in its role as a versatile synthetic intermediate or building block for the construction of complex oligosaccharides and glycoconjugates with important biological functions.
Precursor for Oligosaccharide Synthesis
The benzyl group at the anomeric position serves as a stable protecting group that can be selectively removed by hydrogenolysis. This allows for the elongation of the glycan chain at this position. The free hydroxyl groups at other positions can be selectively protected or functionalized to serve as glycosyl acceptors for the synthesis of disaccharides and larger oligosaccharides. For example, it has been used as a starting material for the synthesis of fragments of mucins and other complex glycans.[2][6]
The diagram below illustrates the role of this compound as a building block in a hypothetical oligosaccharide synthesis.
Distinction from Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN)
It is crucial to distinguish the title compound from its C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN). BAGN is a well-known inhibitor of O-linked glycosylation and has been extensively studied for its effects on various biological processes, including mucin synthesis and HIV replication. While structurally similar, the glucopyranoside derivative does not exhibit the same biological activities and is primarily utilized in a synthetic context.
Conclusion
This compound is a cornerstone molecule in the field of synthetic carbohydrate chemistry. Its historical roots in the fundamental principles of glycosylation have led to the development of efficient and reliable synthetic protocols. While not a direct modulator of signaling pathways, its role as a key building block enables the synthesis of complex glycans that are integral to understanding and manipulating biological processes. This technical guide provides researchers and drug development professionals with a comprehensive understanding of this important compound, from its historical context to its practical application in the laboratory.
References
- 1. [Synthesis of 2-acetamido-2-deoxy-6-0-(alpha-D-glucopyranosyl)-alpha-D-galactopyranose and its p-aminophenyl-alpha-glycoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic mucin fragments. Benzyl O-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[(2-acetamido-2-deoxy-beta-D-glucopyran osy l)- (1----6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[beta-D-galactopyranosyl-(1----6)]-2-ac eta mido- 2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in Glycobiology: An In-depth Technical Guide
A Note on Nomenclature: The compound specified in the query is Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (Benzyl-α-GlcNAc). However, the vast majority of scientific literature on the inhibition of mucin-type O-glycosylation refers to its C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-GalNAc) . This document will focus on the well-documented activities of Benzyl-α-GalNAc as a pivotal tool in glycobiology research. While Benzyl-α-GlcNAc is a related biochemical reagent, its role as a specific inhibitor of O-glycosylation is not well-established in the literature[1][2]. Benzyl-α-GalNAc serves as a competitive inhibitor and a decoy substrate in the biosynthesis of O-linked glycans, making it an invaluable resource for researchers, scientists, and drug development professionals[3][4][5].
Core Concepts and Mechanism of Action
Mucin-type O-glycosylation is a fundamental post-translational modification where N-acetylgalactosamine (GalNAc) is attached to the hydroxyl group of serine or threonine residues of a protein[6]. This initial step is followed by the sequential addition of other monosaccharides to form complex glycan structures. These O-glycans play crucial roles in protein stability, cell-cell recognition, and signaling.
Benzyl-α-GalNAc functions as a potent inhibitor of O-glycan elongation. Its mechanism of action is twofold:
-
Competitive Inhibition: It acts as a competitive substrate for galactosyltransferases, enzymes responsible for adding galactose residues to the initial GalNAc-Ser/Thr core[7]. By competing with the natural glycoprotein substrates, it hinders the extension of O-glycan chains.
-
Decoy Substrate: Once inside the cell, Benzyl-α-GalNAc can be glycosylated by various glycosyltransferases, forming benzyl-oligosaccharides that are then secreted from the cell[8][9]. This process diverts the glycosylation machinery and its substrates away from the natural protein acceptors.
The primary consequence of Benzyl-α-GalNAc treatment is the truncation of O-glycan chains, leading to an accumulation of immature, shorter glycans on glycoproteins, such as the Tn antigen (GalNAcα1-Ser/Thr) and the T antigen (Galβ1-3GalNAc)[9][10].
Quantitative Data on the Effects of Benzyl-α-GalNAc
The following tables summarize quantitative data from various studies on the effects of Benzyl-α-GalNAc on different cell lines and processes.
| Cell Line | Concentration | Duration of Treatment | Observed Effect | Reference |
| KATO III (Gastric Cancer) | 2 mM | Not specified | 82% inhibition of [3H]glucosamine labeling of mucins. | [8] |
| Caco-2 (Colon Cancer) | 2 mM | Not specified | 70% inhibition of [3H]glucosamine labeling of mucins. | [8] |
| HM7 (Colon Cancer) | 2 mM | 2 days | Inhibition of [3H]glucosamine-labeled mucin synthesis. | [9][11] |
| SUIT-2 (Pancreatic Cancer) | 5 mM | 72 hours | Inhibition of mucin O-glycosylation. | [12][13] |
| LX-2 (Hepatic Stellate Cells) | 2, 4 mM | 48 hours | Inhibition of cell proliferation and activation; decreased collagen expression. | [12][13] |
| Capan-1 and HPAF-II (Pancreatic Cancer) | 0.4, 0.8 mg/ml | Not specified | Enhanced antiproliferative activity of 5-Fluorouracil. | [14] |
| HT29-RevMTX10⁻⁶ (Mucus-secreting cells) | 0.5, 1, 2 mM | 20 days | Dose-dependent effects on cell growth, density, and volume. | [15][16][17] |
| PHA-blast target cells (HIV study) | Not specified | Not specified | 7.6-fold increase in the percentage of HIV-infected cells. | [18][19] |
| Parameter | Value | Context | Reference |
| IC50 for glycosylated mucin production | ~1 mM | Human colon cancer cells | [5] |
| Maximum inhibition of mucin production | 90% at 2 mM | Human colon cancer cells (24h treatment) | [5] |
Impact on Cellular Signaling Pathways
Aberrant O-glycosylation is a hallmark of many diseases, including cancer. By altering the glycan structures on cell surface receptors and signaling molecules, Benzyl-α-GalNAc can modulate key signaling pathways.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in cell growth, differentiation, and apoptosis. The glycosylation of TGF-β receptors is essential for their proper function and signaling activity[8][11][20]. Inhibition of O-glycosylation can interfere with TGF-β receptor dimerization and subsequent downstream signaling, potentially affecting processes like the epithelial-to-mesenchymal transition (EMT)[21].
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell proliferation, survival, and differentiation. Protein glycosylation is known to be important for proper MAPK signaling[3][22]. Dysregulation of glycosylation can lead to aberrant activation or inhibition of the pathway, contributing to diseases like cancer[12].
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling network that governs cell survival, growth, and metabolism. There is a complex interplay between O-GlcNAcylation and the PI3K/Akt/mTOR signaling pathway[1][4][5][23][24]. Alterations in glycosylation can impact the activity of key components in this pathway, influencing cellular processes.
Experimental Protocols
The following are generalized protocols for studying the effects of Benzyl-α-GalNAc on O-glycosylation in cell culture.
General Cell Culture Treatment
Objective: To inhibit O-glycosylation in a chosen cell line using Benzyl-α-GalNAc.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Benzyl-α-GalNAc (stock solution, e.g., 100 mM in DMSO or ethanol)
-
Vehicle control (e.g., DMSO or ethanol)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the treatment medium by diluting the Benzyl-α-GalNAc stock solution to the desired final concentration (e.g., 1-5 mM) in fresh complete medium. Prepare a vehicle control medium with the same concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells and/or conditioned medium for downstream analysis.
Analysis of Glycosylation Changes by Lectin Blotting
Objective: To detect changes in specific glycan structures on glycoproteins after Benzyl-α-GalNAc treatment using lectin blotting.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Biotinylated lectins specific for certain glycan structures (e.g., Peanut Agglutinin (PNA) for T antigen, Vicia Villosa Agglutinin (VVA) for Tn antigen)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the biotinylated lectin of choice (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Experimental Workflow for O-Glycosylation Inhibition Study
Applications in Research and Drug Development
Benzyl-α-GalNAc is a cornerstone tool in glycobiology with diverse applications:
-
Functional Studies: By inhibiting O-glycosylation, researchers can elucidate the roles of O-glycans in various biological processes, including protein folding and stability, cell adhesion, and immune recognition[6][20].
-
Cancer Research: Given that altered glycosylation is a hallmark of cancer, Benzyl-α-GalNAc is used to study how these changes contribute to tumor progression, metastasis, and drug resistance[14][25]. It has been shown to enhance the efficacy of chemotherapeutic agents like 5-Fluorouracil[14].
-
Virology: O-glycosylation of viral and host cell proteins can be critical for viral replication and pathogenesis. Benzyl-α-GalNAc has been used to investigate the role of O-glycans in HIV infection[18][19].
-
Drug Development: While Benzyl-α-GalNAc itself has limited therapeutic potential due to the high concentrations required, it serves as a lead compound and a research tool for the development of more potent and specific inhibitors of glycosyltransferases[7].
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proper protein glycosylation promotes MAPK signal fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal Protein Glycosylation and Activated PI3K/Akt/mTOR Pathway: Role in Bladder Cancer Prognosis and Targeted Therapeutics | PLOS One [journals.plos.org]
- 5. Item - Schematic representation of membrane protein O-glycosylation and the PI3K/Akt/mTOR pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 6. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biosynthetic Machinery Involved in Aberrant Glycosylation: Promising Targets for Developing of Drugs Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β sensitivity is determined by N-linked glycosylation of the type II TGF-β receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK signaling pathway-induced hyper-O-GlcNAcylation enhances cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer [protein-cell.net]
- 21. mdpi.com [mdpi.com]
- 22. Glycosylation defects activate filamentous growth Kss1 MAPK and inhibit osmoregulatory Hog1 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Signalling transduction of O-GlcNAcylation and PI3K/AKT/mTOR-axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a synthetic building block
An In-depth Technical Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cornerstone in the synthesis of complex carbohydrates, serving as a versatile building block for the construction of oligosaccharides and glycoconjugates. The strategic placement of a benzyl group at the anomeric position provides robust protection during multi-step syntheses, while the N-acetylglucosamine core is a ubiquitous motif in biologically important glycans. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols for its use, and its application in the context of drug discovery, particularly through the study of O-glycosylation.
Core Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound and its derivatives are crucial for reaction monitoring and product characterization.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 13343-62-9 | C₁₅H₂₁NO₆ | 311.33 | 183-185 |
| Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | 13343-63-0 | C₂₂H₂₅NO₆ | 399.44 | Not Available |
| Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | 3554-93-6 | C₁₅H₂₁NO₆ | 311.33 | 204-208 |
Table 2: ¹H NMR Spectroscopic Data for Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (600 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.51-7.33 | m | - | 10H, Aromatic |
| 5.82 | d | 8.4 | 1H, CONH |
| 5.57 | s | - | 1H, CHPh |
| 4.93 | d | 3.5 | 1H, H-1 |
| 4.93 | d | 12.0 | 1H, CH₂Ph |
| 4.74 | d | 12.0 | 1H, CH₂Ph |
| 4.26-4.23 | m | - | 2H, H-2, H-3 |
| 3.95-3.92 | m | - | 1H, H-4 |
| 3.91-3.84 | m | - | 1H, H-5 |
| 3.75 | t | 10.2 | 1H, H-6' |
| 3.59 | t | 9.0 | 1H, H-6 |
| 1.82 | s | - | 3H, CH₃ |
Synthetic Applications and Experimental Protocols
The strategic use of protecting groups is fundamental in oligosaccharide synthesis. This compound is often first converted to its 4,6-O-benzylidene acetal to mask the C-4 and C-6 hydroxyls, thereby directing glycosylation to the C-3 position.
Experimental Protocol 1: Synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside[1]
This protocol details the protection of the C-4 and C-6 hydroxyl groups of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid
-
Saturated aqueous sodium bicarbonate
-
Hexane
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.4 eq).
-
Stir the mixture at room temperature for 3 hours.
-
Remove the DMF by vacuum distillation.
-
Suspend the resulting white residue in saturated aqueous sodium bicarbonate.
-
Collect the solid by filtration and wash with a mixture of hexanes/ethyl acetate/dichloromethane (4:1:0.5).
-
Dry the product under vacuum. The expected yield is approximately 95%.
Experimental Protocol 2: Koenigs-Knorr Glycosylation using a Benzylidene-Protected Acceptor[2][3]
This protocol outlines a general procedure for the glycosylation of a protected this compound derivative with a glycosyl bromide donor, a classic example of the Koenigs-Knorr reaction.
Materials:
-
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside (Acceptor)
-
2,3,4-Tri-O-acetyl-alpha-D-fucopyranosyl bromide (Donor)
-
Mercuric cyanide (Promoter)
-
Nitromethane
-
Benzene
-
60% Aqueous acetic acid
-
Amberlyst A-26 (OH⁻) anion-exchange resin
-
Methanol
Procedure:
-
Dissolve the acceptor and the glycosyl donor in a 1:1 mixture of nitromethane-benzene.
-
Add powdered mercuric cyanide to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the protected disaccharide, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4-tri-O-acetyl-beta-D-fucopyranosyl)-alpha-D-galactopyranoside.
-
To remove the benzylidene group, heat the protected disaccharide in 60% aqueous acetic acid.
-
Purify the resulting diol.
-
For deacetylation, treat the diol with Amberlyst A-26 (OH⁻) resin in methanol to yield the final disaccharide.
Role in Drug Development: Inhibition of O-Glycosylation
The galactosyl analogue, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (often referred to as Benzyl-α-GalNAc), is a widely used tool in chemical biology and drug discovery to study the effects of aberrant O-glycosylation. It acts as a competitive inhibitor of O-glycan chain extension.[4] This has significant implications in cancer and virology research.
Mucins, which are heavily O-glycosylated proteins, are often overexpressed on the surface of cancer cells and are implicated in metastasis. By inhibiting the elongation of O-glycans, Benzyl-α-GalNAc can alter the cellular surface, affecting cell adhesion and metastatic potential. Furthermore, studies have shown that this compound can enhance the efficacy of certain chemotherapeutic agents.
In the context of virology, O-glycosylation of host and viral proteins can play a role in the viral life cycle. Research on HIV has demonstrated that inhibition of O-glycosylation with Benzyl-α-GalNAc can increase viral replication and outgrowth in vitro, suggesting that targeting glycosylation pathways may be a viable strategy in antiviral therapy.[4]
The O-Glycosylation Pathway and its Inhibition
The biosynthesis of mucin-type O-glycans is a stepwise process that occurs in the Golgi apparatus. It is initiated by the addition of N-acetylgalactosamine (GalNAc) to a serine or threonine residue of a polypeptide, a reaction catalyzed by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). This initial GalNAc can then be extended by various glycosyltransferases to form different core structures, which are further elongated and terminated.
Benzyl-α-GalNAc acts as a mimic of the initial GalNAc-Ser/Thr structure, thereby competing for the enzymes responsible for glycan chain elongation, such as β1,3-galactosyltransferase. This leads to the premature termination of O-glycan synthesis.
Experimental Protocol 3: Mucin Synthesis Inhibition Assay (Glucosamine Labeling)
This protocol provides a general method to assess the inhibition of mucin synthesis in cell culture using radiolabeled glucosamine, a precursor for N-acetylglucosamine.
Materials:
-
Cell line of interest (e.g., a mucin-producing cancer cell line)
-
Cell culture medium and supplements
-
Benzyl-α-GalNAc
-
[³H]-Glucosamine
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Pre-treat the cells with varying concentrations of Benzyl-α-GalNAc for a specified period (e.g., 24 hours).
-
Add [³H]-Glucosamine to the culture medium and incubate for a defined labeling period (e.g., 4-6 hours).
-
Wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the total protein content of the cell lysates.
-
Measure the amount of incorporated [³H]-Glucosamine in the cell lysates using a scintillation counter.
-
Normalize the radioactive counts to the total protein concentration to determine the rate of glucosamine incorporation, which serves as a proxy for mucin synthesis. A decrease in incorporation in the presence of Benzyl-α-GalNAc indicates inhibition of O-glycosylation.
Conclusion
This compound is a demonstrably valuable and versatile tool in the arsenal of the synthetic chemist. Its utility extends from the fundamental construction of complex oligosaccharides to the sophisticated modulation of biological pathways in drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory, empowering researchers to further unravel the complexities of the glycoworld and to develop the next generation of carbohydrate-based diagnostics and therapeutics.
References
Spectroscopic Analysis of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic data for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a key intermediate in glycochemistry and a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates for drug development. Due to the limited availability of complete, published spectroscopic data for the title compound, this guide presents data for the closely related C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, for comparative purposes. The structural difference lies in the orientation of the hydroxyl group at the C-4 position of the pyranose ring. Additionally, representative data for a protected derivative of the target glucose compound is included to provide further insight into expected spectral features.
Data Presentation
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data.
Table 1: ¹H NMR Data of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (in D₂O)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.95 | d | 3.5 |
| H-2 | 4.10 | dd | 3.5, 11.0 |
| H-3 | 3.95 | dd | 3.0, 11.0 |
| H-4 | 3.85 | d | 3.0 |
| H-5 | 3.75 | t | 6.5 |
| H-6a | 3.65 | dd | 6.5, 11.5 |
| H-6b | 3.60 | dd | 6.5, 11.5 |
| CH₂ (benzyl) | 4.70, 4.50 | d, d | 12.0 |
| C₆H₅ (benzyl) | 7.30-7.45 | m | |
| CH₃ (acetyl) | 2.05 | s |
Disclaimer: Data is for the C-4 epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, and serves as an approximation.
Table 2: ¹³C NMR Data of a Protected Derivative: BENZYL-2-ACETAMIDO-3,6-DI-O-BENZOYL-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE
| Carbon | Chemical Shift (ppm) |
| C-1 | 96.5 |
| C-2 | 52.5 |
| C-3 | 72.0 |
| C-4 | 69.0 |
| C-5 | 71.5 |
| C-6 | 63.5 |
| CH₂ (benzyl) | 70.5 |
| C (aromatic, benzyl) | 128.0-137.0 |
| C=O (acetyl) | 173.0 |
| CH₃ (acetyl) | 23.0 |
| C=O (benzoyl) | 166.0, 167.0 |
| C (aromatic, benzoyl) | 128.5-133.5 |
Note: This data is for a protected derivative and chemical shifts will differ in the unprotected target compound.
Table 3: IR Spectroscopic Data of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretching (hydroxyl groups) |
| 3280 | Medium | N-H stretching (amide) |
| 3030 | Weak | C-H stretching (aromatic) |
| 2920 | Medium | C-H stretching (aliphatic) |
| 1640 | Strong | C=O stretching (Amide I) |
| 1550 | Strong | N-H bending (Amide II) |
| 1070 | Strong | C-O stretching |
| 740, 695 | Medium | C-H bending (aromatic) |
Disclaimer: Data is for the C-4 epimer and serves as an approximation.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the carbohydrate sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
The choice of solvent is crucial to avoid overlapping signals with the analyte protons. For compounds with exchangeable protons (OH, NH), D₂O is often used, which results in the exchange of these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is recorded on a 300, 400, or 500 MHz spectrometer.
-
A standard single-pulse experiment is typically performed.
-
Key parameters to set include the spectral width, number of scans, relaxation delay, and pulse width.
-
The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid, powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
Visualizations
Chemical Structure and NMR Assignments
Caption: Structure of this compound with key NMR assignments.
General Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the spectroscopic characterization of a synthetic compound.
Solubility Profile of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a key building block in synthetic carbohydrate chemistry and a compound of interest in drug development. Understanding its solubility in various solvents is critical for its effective use in synthesis, purification, formulation, and biological assays.
Core Concepts: Solubility of Glycosides
The solubility of a glycoside such as this compound is primarily governed by the interplay between its hydrophilic sugar core and its lipophilic aglycone. The numerous hydroxyl groups on the glucose moiety contribute to its solubility in polar solvents, particularly water, through hydrogen bonding. Conversely, the benzyl group at the anomeric position introduces a significant nonpolar character, enhancing its solubility in organic solvents. The acetamido group at the C-2 position also influences the molecule's polarity and hydrogen bonding capacity.
Due to the presence of both polar and nonpolar functionalities, this compound exhibits a varied solubility profile, making the selection of an appropriate solvent system crucial for specific applications.
Quantitative Solubility Data
A comprehensive search of peer-reviewed literature and chemical databases did not yield specific quantitative solubility data for this compound across a wide range of solvents. However, data for the closely related epimer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, and the parent monosaccharide, N-acetyl-D-glucosamine, provide valuable insights into its likely solubility. The structural similarity between the gluco- and galacto- isomers suggests that their solubility profiles will be comparable.
The following table summarizes the available quantitative solubility data for these related compounds, which can be used as a reasonable estimation for this compound.
| Solvent | Compound | Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | 10 | Not Specified |
| Dimethyl sulfoxide (DMSO) | Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | 1 | Not Specified |
| Dimethyl sulfoxide (DMSO) | N-acetyl-D-glucosamine | ~10 | Not Specified |
| Water | N-acetyl-D-glucosamine | 10 - 50 | Not Specified |
| Dimethylformamide (DMF) | N-acetyl-D-glucosamine | ~0.25 | Not Specified |
Disclaimer: The quantitative data presented above is for structurally related compounds and should be used as an estimation. Experimental determination of the solubility of this compound in the specific solvents of interest is highly recommended.
Qualitative Solubility Information
Qualitative data from various sources indicates the general solubility of this compound and its derivatives in common laboratory solvents.
| Solvent | Solubility |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Methanol | Soluble |
Experimental Protocols for Solubility Determination
The "gold standard" for determining the equilibrium solubility of a crystalline compound is the Shake-Flask Method . This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Detailed Shake-Flask Method Protocol
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter into a clean vial.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the dissolved compound in the filtered saturated solution by interpolating its analytical response on the calibration curve.
-
3. Calculation of Solubility:
-
The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
Experimental Workflow: Synthesis of a Disaccharide
This compound is a valuable starting material for the synthesis of more complex oligosaccharides. The following diagram illustrates a general experimental workflow for the synthesis of a disaccharide using this building block.
Caption: Synthetic workflow for disaccharide synthesis.
This workflow highlights the key steps involved in oligosaccharide synthesis, where the solubility of the starting material and intermediates in the reaction and purification solvents is a critical factor for success.
Methodological & Application
Application Notes and Protocols for Oligosaccharide Synthesis Using Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a versatile building block in the chemical synthesis of complex oligosaccharides and glycoconjugates. Its structure, featuring a benzyl group protecting the anomeric position, allows for the selective formation of glycosidic linkages at other positions. The acetamido group at the C-2 position influences the stereochemical outcome of glycosylation reactions, often favoring the formation of 1,2-trans-glycosidic linkages through neighboring group participation. This monosaccharide derivative is particularly valuable as a glycosyl acceptor in the synthesis of bioactive molecules, including those with potential applications in drug development.
This document provides detailed application notes and experimental protocols for the use of this compound and its protected derivatives in oligosaccharide synthesis.
Data Presentation
The efficiency of oligosaccharide synthesis is critically dependent on the choice of glycosyl donor, acceptor, protecting groups, and reaction conditions. The following table summarizes quantitative data from various glycosylation reactions where derivatives of this compound have been employed as glycosyl acceptors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4,6-di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| 2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-glucopyranosyl bromide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
Note: Specific quantitative data such as reaction times and yields were not always explicitly stated in the abstracts and summaries of the search results. The table reflects the available information.
Experimental Protocols
A common strategy in oligosaccharide synthesis is the use of a protected form of the glycosyl acceptor to control regioselectivity. A frequently used derivative is Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, where the 4- and 6-hydroxyl groups are protected by a benzylidene acetal, leaving the C-3 hydroxyl group available for glycosylation.
Protocol 1: Preparation of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
This protocol describes the synthesis of the protected glycosyl acceptor.
Materials:
-
This compound
-
N,N-dimethylformamide (DMF)
-
Benzaldehyde dimethyl acetal
-
p-toluenesulfonic acid
-
Saturated sodium bicarbonate solution
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF.
-
Add benzaldehyde dimethyl acetal (3.0 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.4 equivalents).
-
Stir the reaction mixture at 20°C for 3 hours.[2]
-
Remove DMF under reduced pressure.
-
Suspend the resulting white residue in a saturated sodium bicarbonate solution.
-
Filter the solid and wash it several times with a solvent system of hexanes/EtOAc/CH2Cl2 (4/1/0.5).
-
Dry the product under vacuum to afford Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside. A yield of 95% has been reported for this procedure.[2]
Protocol 2: General Glycosylation Reaction using a Protected Glucopyranoside Acceptor
This protocol outlines a general procedure for the condensation of a glycosyl donor with the prepared protected acceptor.
Materials:
-
Glycosyl donor (e.g., a glycosyl bromide)
-
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (glycosyl acceptor)
-
Promoter (e.g., silver trifluoromethanesulfonate (AgOTf), mercuric cyanide (Hg(CN)2))
-
Anhydrous solvent (e.g., dichloromethane (DCM), nitromethane-benzene)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl acceptor (1.0 equivalent) and the glycosyl donor (1.2-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., argon), add activated 4 Å molecular sieves.
-
Stir the mixture at the appropriate starting temperature (e.g., -40°C to room temperature) for 30 minutes.
-
Add the promoter (e.g., AgOTf, Hg(CN)2) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate or sodium thiosulfate solution).
-
Filter the reaction mixture through Celite and wash the filtrate with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired oligosaccharide.
Protocol 3: Deprotection of the Benzylidene Acetal
This protocol describes the removal of the benzylidene protecting group to expose the 4- and 6-hydroxyl groups for further glycosylation or to yield the final disaccharide.
Materials:
-
Protected disaccharide
-
Aqueous acetic acid (e.g., 60-80%)
Procedure:
-
Dissolve the benzylidene-protected disaccharide in aqueous acetic acid.
-
Heat the solution (e.g., to 80-90°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the deprotected diol.[3][4]
Visualizations
Logical Workflow for Oligosaccharide Synthesis
Caption: A generalized workflow for the chemical synthesis of oligosaccharides.
Experimental Workflow for Glycosylation
Caption: Step-by-step experimental workflow for a typical glycosylation reaction.
References
- 1. Synthesis of 2-acetamido-2-deoxy-3-O-beta-D-mannopyranosyl-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Synthesis Utilizing Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic synthesis of oligosaccharides using Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (Bn-α-GlcNAc) and its galactosyl isomer (Bn-α-GalNAc) as acceptor substrates. These compounds are valuable tools in glycobiology and drug discovery for creating complex glycans with specific biological activities.
Introduction
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside and its C4 epimer, Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside, serve as versatile acceptor substrates for a range of glycosyltransferases. The benzyl group provides a hydrophobic handle for purification and can be readily removed by catalytic hydrogenation to yield the free oligosaccharide. These substrates are pivotal in the chemoenzymatic synthesis of complex oligosaccharides, including those found on cell surfaces that mediate biological processes such as cell adhesion and signaling.[1][2][3][4] Furthermore, Bn-α-GalNAc is also known to act as an inhibitor of O-glycosylation, making it a useful tool for studying glycan function.[5][6][7]
Enzymatic Synthesis Protocols
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds by transferring a monosaccharide from an activated sugar donor to an acceptor molecule.[8][9][10][11] The following protocols outline the use of specific glycosyltransferases to extend Bn-α-GlcNAc and Bn-α-GalNAc.
Protocol 1: Galactosylation of Bn-α-GlcNAc using β-1,4-Galactosyltransferase (β4GalT)
This protocol describes the synthesis of Gal-β-1,4-GlcNAc-α-O-Bn, a core structure in many N-glycans.[2]
Materials:
-
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (Acceptor)
-
Uridine 5'-diphosphogalactose (UDP-Gal) (Donor)
-
Bovine β-1,4-Galactosyltransferase 1 (β4GalT1)
-
Alkaline Phosphatase (CIAP)
-
HEPES Buffer (50 mM, pH 7.4)
-
Manganese Chloride (MnCl₂) (10 mM)
-
Distilled, deionized water
-
C18 Sep-Pak cartridge for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (1 eq) and UDP-Gal (1.5 eq) in HEPES buffer.
-
Enzyme Addition: Add β4GalT1 (e.g., 50 mU) and alkaline phosphatase (e.g., 10 U) to the reaction mixture. Alkaline phosphatase is included to hydrolyze the released UDP, which can inhibit the glycosyltransferase.[12]
-
Incubation: Incubate the reaction mixture at 37°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Terminate the reaction by adding an equal volume of cold ethanol or by boiling for 3 minutes.
-
Purification: Centrifuge the mixture to pellet the precipitated enzymes. Purify the supernatant using a C18 Sep-Pak cartridge. Wash the cartridge with water to remove salts and unreacted UDP-Gal, and then elute the product with a gradient of methanol in water.
-
Characterization: Confirm the product structure by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Acceptor Concentration | 5-10 mM | Based on typical glycosyltransferase reactions |
| Donor:Acceptor Molar Ratio | 1.5:1 | [2] |
| Enzyme Concentration | 50-100 mU/µmol of acceptor | [2] |
| Temperature | 37°C | [2] |
| pH | 7.4 | [2] |
| Reaction Time | 24-48 hours | [2] |
| Typical Yield | >90% (based on complete conversion) | [2] |
Protocol 2: Fucosylation using α-1,3-Fucosyltransferase (FucT)
This protocol details the synthesis of a fucosylated oligosaccharide, a key component of Lewis antigens.[13]
Materials:
-
Benzyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (Acceptor)
-
Guanosine 5'-diphospho-β-L-fucose (GDP-Fuc) (Donor)
-
α-1,3-Fucosyltransferase
-
HEPES Buffer (50 mM, pH 7.5)
-
Manganese Chloride (MnCl₂) (20 mM)
-
Bovine Serum Albumin (BSA) (0.1%)
-
Distilled, deionized water
-
Bio-Gel P-2 column for purification
Procedure:
-
Reaction Setup: Combine the acceptor substrate (1 eq) and GDP-Fuc (1.2 eq) in HEPES buffer containing MnCl₂ and BSA.
-
Enzyme Addition: Add the α-1,3-Fucosyltransferase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C. Monitor by TLC or HPLC until the acceptor is consumed (typically 12-24 hours).
-
Quenching: Stop the reaction by boiling for 3 minutes.
-
Purification: Centrifuge to remove precipitated protein. Purify the product from the supernatant by size exclusion chromatography on a Bio-Gel P-2 column, eluting with water.
-
Characterization: Analyze the purified product by NMR and MS to confirm its structure.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Acceptor Concentration | 1-5 mM | [13] |
| Donor:Acceptor Molar Ratio | 1.2:1 | [13] |
| Enzyme Concentration | Varies by enzyme source | [13] |
| Temperature | 37°C | [13] |
| pH | 7.5 | [13] |
| Reaction Time | 12-24 hours | [13] |
| Typical Yield | High (often near-quantitative) | [13] |
Protocol 3: Sialylation using α-2,3-Sialyltransferase (ST3Gal)
This protocol describes the addition of sialic acid, a terminal modification on many cell surface glycans.[14]
Materials:
-
Benzyl O-(β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-α-D-galactopyranoside (Acceptor)
-
Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) (Donor)
-
α-2,3-Sialyltransferase
-
Cacodylate Buffer (50 mM, pH 6.5)
-
Manganese Chloride (MnCl₂) (10 mM)
-
Alkaline Phosphatase (CIAP)
-
Distilled, deionized water
-
Dowex 1-X8 (acetate form) column for purification
Procedure:
-
Reaction Setup: Dissolve the acceptor (1 eq) and CMP-Neu5Ac (2.0 eq) in cacodylate buffer.
-
Enzyme Addition: Add α-2,3-Sialyltransferase and alkaline phosphatase to the mixture.
-
Incubation: Incubate at 37°C for 48-72 hours.
-
Quenching: Terminate the reaction by dilution with cold water.
-
Purification: Apply the reaction mixture to a Dowex 1-X8 column. Wash with water to remove unreacted acceptor and salts. Elute the sialylated product with a linear gradient of acetic acid.
-
Characterization: Lyophilize the product-containing fractions and characterize by NMR and MS.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Acceptor Concentration | 2-8 mM | [14] |
| Donor:Acceptor Molar Ratio | 2.0:1 | [14] |
| Enzyme Concentration | Varies by enzyme source | [14] |
| Temperature | 37°C | [14] |
| pH | 6.5 | [14] |
| Reaction Time | 48-72 hours | [14] |
| Typical Yield | Moderate to high | [14] |
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflow for the enzymatic synthesis protocols described above.
References
- 1. Glycosyltransferases in Chemo-enzymatic Synthesis of Oligosaccharides | Springer Nature Experiments [experiments.springernature.com]
- 2. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openscholar.uga.edu [openscholar.uga.edu]
- 4. Recent advances in chemoenzymatic synthesis of oligosaccharides and polysaccharides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl-alpha-GalNAc inhibits sialylation of O-glycosidic sugar chains on CD44 and enhances experimental metastatic capacity in B16BL6 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Emerging structural insights into glycosyltransferase-mediated synthesis of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emerging structural insights into glycosyltransferase-mediated synthesis of glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 12. Glycosyltransferases: Tools for Synthesis and Modification of Glycans [sigmaaldrich.com]
- 13. Use of benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-D-galactosyl)-beta- D-glucopyranoside [2'-O-methyllacto-N-biose I beta Bn] as a specific acceptor for GDP-fucose: N-acetylglucosaminide alpha(1----4)-L-fucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of benzyl O-(3-O-methyl-beta-D-galactopyranosyl)-(1-->3)-2- acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(beta-D- galactopyranosyl)-(1-->3)-2-acetamido-2-deoxy-6-O-methyl-alpha-D- galactopyranoside as specific acceptors for sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Mucin Fragments Utilizing Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of mucin fragments using Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its more commonly employed analog, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. Mucins are heavily glycosylated proteins that are key components of the mucus layers protecting epithelial surfaces. Altered glycosylation patterns on mucins are associated with various diseases, including cancer, making synthetic mucin fragments valuable tools for research and drug development.
The synthesis of these complex glycans is a multi-step process that typically involves:
-
Protection of the initial glycoside: Selective protection of hydroxyl groups is crucial to direct the glycosylation to the desired position.
-
Glycosylation: Formation of the glycosidic linkage between a glycosyl donor and a glycosyl acceptor.
-
Deprotection: Removal of the protecting groups to yield the final mucin fragment.
This document will focus on the chemical synthesis of mucin fragments, providing both a general workflow and specific experimental protocols.
General Synthetic Workflow
The synthesis of mucin fragments is a sequential process that involves the careful addition of monosaccharide units to a growing oligosaccharide chain. A typical workflow is illustrated below.
Caption: General workflow for the synthesis of mucin fragments.
Experimental Protocols
The following protocols are based on established methods for the synthesis of mucin fragments.
Protocol 1: Protection of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
This protocol describes the formation of a 4,6-O-(4-methoxybenzylidene) acetal to protect the 4- and 6-hydroxyl groups of the initial glycoside.[1]
Materials:
-
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
-
4-methoxybenzaldehyde dimethyl acetal
-
p-toluenesulfonic acid
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside in anhydrous DMF.
-
Add 4-methoxybenzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 4,6-O-(4-methoxybenzylidene) acetal by silica gel chromatography.
Protocol 2: Mercuric Cyanide-Catalyzed Glycosylation
This protocol details the glycosylation of a protected glycosyl acceptor with a glycosyl donor using mercuric cyanide as a catalyst.[2][3]
Materials:
-
Protected Glycosyl Acceptor (e.g., Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside)
-
Glycosyl Donor (e.g., 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide)
-
Mercuric cyanide (Hg(CN)₂)
-
Anhydrous benzene-nitromethane (1:1)
Procedure:
-
Dissolve the protected glycosyl acceptor and mercuric cyanide in anhydrous benzene-nitromethane (1:1).
-
Add the glycosyl donor to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere in the dark until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Condensation with a Glycosyl Oxazoline Donor
This protocol describes the condensation of a glycosyl acceptor with a 2-methyl-oxazoline donor, a method often used for the formation of 1,2-trans-glycosidic linkages.[2][4]
Materials:
-
Glycosyl Acceptor with a free hydroxyl group
-
2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-d]-2-oxazoline
-
p-toluenesulfonic acid (catalytic amount)
-
Anhydrous 1,2-dichloroethane
Procedure:
-
Dissolve the glycosyl acceptor and the oxazoline donor in anhydrous 1,2-dichloroethane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with a few drops of pyridine.
-
Dilute the mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Protocol 4: Deprotection of the Oligosaccharide
This protocol describes the removal of acetyl protecting groups (O-deacetylation) to yield the final mucin fragment.[2]
Materials:
-
Protected oligosaccharide
-
Sodium methoxide in methanol (catalytic amount)
-
Methanol
Procedure:
-
Dissolve the protected oligosaccharide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature until deacetylation is complete (monitor by TLC).
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the deprotected mucin fragment.
Quantitative Data Summary
The following table summarizes the key steps and reagents used in the synthesis of a trisaccharide mucin fragment as an example.
| Step | Starting Material | Reagents | Product | Reference |
| Protection | Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | Benzaldehyde, zinc chloride | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | [2] |
| Glycosylation | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide, mercuric cyanide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside | [2] |
| Deprotection 1 | Protected Disaccharide | 80% aqueous acetic acid | Disaccharide with free 4- and 6-OH groups | [2] |
| Glycosylation 2 | Deprotected Disaccharide | 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-d]-2-oxazoline, p-toluenesulfonic acid | Protected Trisaccharide | [2] |
| Deprotection 2 | Protected Trisaccharide | Sodium methoxide in methanol | Final Trisaccharide Mucin Fragment | [2] |
Visualizing the Synthetic Pathway: Synthesis of a Trisaccharide
The following diagram illustrates the key steps in the synthesis of a specific trisaccharide mucin fragment.
Caption: Synthetic pathway for a trisaccharide mucin fragment.
References
- 1. Synthetic mucin fragments. Benzyl O-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[(2-acetamido-2-deoxy-beta-D-glucopyran osy l)- (1----6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[beta-D-galactopyranosyl-(1----6)]-2-ac eta mido- 2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic mucin fragments: Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-2-deoxy-3-O-β-d-galactopyranosyl-α-d-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-3-O-[6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-β- d-galactopyranosyl]-2-deoxy-α-d-galactopyranoside☆-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. Synthetic mucin fragments. Methyl 6-O-(2-acetamido-2-deoxy-beta-D- glucopyranosyl)-beta-D-galactopyranoside, methyl 3,4-di-O-(2-acetamido-2-deoxy- beta-D-glucopyranosyl)-beta-D-galactopyranoside, and methyl O-(2-acetamido-2- deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D-galactopyranosyl-(1---- 3)-O-(2- acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-beta-D-galactopyr ano side - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in cancer research
A Note on Specificity: While the inquiry specified Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, the vast body of cancer research has focused on its structural isomer, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-D-GalNAc) . This document will primarily detail the application of the latter due to the wealth of available data, while noting the limited cancer-specific research on the "gluco" isomer. The information on Benzyl-α-D-GalNAc provides a strong inferential basis for potential applications of its "gluco" counterpart.
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-D-GalNAc): An Inhibitor of Mucin-Type O-Glycosylation
Benzyl-α-D-GalNAc serves as a competitive inhibitor of O-glycosylation, a critical post-translational modification of proteins.[1] In cancer, aberrant glycosylation, particularly of mucins, is a hallmark of the disease, contributing to tumor progression, metastasis, and immune evasion. Benzyl-α-D-GalNAc acts as a substrate for glycosyltransferases, leading to the premature termination of oligosaccharide chain elongation on mucins and other O-glycosylated proteins.[2][3] This results in the accumulation of truncated core antigens like Tn and T antigens and a decrease in peripheral antigens such as sialyl Lea and sialyl Lex.[2][4]
Mechanism of Action
The primary mechanism of Benzyl-α-D-GalNAc involves its entry into the cell, where it competes with the natural substrate, GalNAc-α-Ser/Thr, for the enzyme core 1 β1,3-galactosyltransferase (T-synthase). This competition inhibits the elongation of O-glycan chains, leading to the expression of truncated carbohydrate structures on the cell surface.
Caption: Mechanism of Benzyl-α-D-GalNAc Action.
Applications in Cancer Research
-
Modulation of Cancer-Associated Antigens: By altering the cell surface glycan profile, Benzyl-α-D-GalNAc can be used to study the role of specific carbohydrate antigens in cancer cell adhesion, recognition, and signaling.[2][3]
-
Inhibition of Mucin Synthesis and Function: It is a valuable tool for investigating the impact of mucins on tumor biology, including their role in forming a protective barrier and mediating cell-cell interactions.[4]
-
Enhancement of Chemotherapy: Research suggests that Benzyl-α-D-GalNAc can increase the efficacy of chemotherapeutic agents like 5-Fluorouracil in pancreatic cancer by reducing the protective mucin barrier.
-
Studying Cell Adhesion: Treatment with Benzyl-α-D-GalNAc has been shown to decrease cancer cell binding to selectins, which are crucial for metastasis.[2][3]
Quantitative Data Summary
| Cell Line | Compound Concentration | Duration of Treatment | Observed Effect | Reference |
| HM7 (Colon Cancer) | 2 mM | 2 days | Inhibition of [3H]glucosamine-labeled mucin synthesis. | [2][3] |
| KATO III (Gastric Cancer) | 2 mM | Not specified | 82% inhibition of [3H]glucosamine labeling of mucins. | [4] |
| Caco-2 (Colon Cancer) | 2 mM | Not specified | 70% inhibition of [3H]glucosamine labeling of mucins. | [4] |
| Jurkat (T-cell leukemia) | 2 mM | 72 hours | ~35% decrease in AAL/AAGL lectin binding. | [5] |
Experimental Protocols
Protocol 1: Inhibition of Mucin Glycosylation in Colon Cancer Cells
Objective: To assess the effect of Benzyl-α-D-GalNAc on mucin glycosylation and the expression of cancer-associated carbohydrate antigens in HM7 colon cancer cells.[2][3]
Materials:
-
HM7 colon cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzyl-α-D-GalNAc
-
[3H]glucosamine
-
Lysis buffer
-
Antibodies and lectins for specific carbohydrate antigens (e.g., Peanut Agglutinin for T antigen, Vicia villosa agglutinin B4 for Tn antigen, antibodies for sialyl Lea and sialyl Lex)
-
Flow cytometer
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture HM7 cells to near confluence.
-
Treat the cells with 2 mM Benzyl-α-D-GalNAc in fresh culture medium for 48 hours. A control group without the inhibitor should be maintained in parallel.
-
During the last 24 hours of treatment, add [3H]glucosamine to the medium to label newly synthesized glycoproteins.
-
-
Analysis of Mucin Synthesis:
-
Collect the culture medium and lyse the cells.
-
Purify mucins from the spent media and cell lysates by gel filtration chromatography.
-
Measure the incorporation of [3H]glucosamine into the mucin fractions using a scintillation counter to quantify the inhibition of mucin synthesis.
-
-
Analysis of Carbohydrate Antigen Expression:
-
Harvest the treated and control cells.
-
Perform immunofluorescence staining using specific antibodies and fluorescently labeled lectins.
-
Analyze the cells by flow cytometry to quantify the changes in the expression of T, Tn, sialyl Lea, and sialyl Lex antigens.
-
Caption: Experimental Workflow for Mucin Glycosylation Inhibition.
Signaling Pathways
While Benzyl-α-D-GalNAc's direct impact is on glycosylation, the alteration of cell surface glycans can indirectly influence multiple signaling pathways crucial in cancer. For instance, modified glycosylation of receptor tyrosine kinases (RTKs) can affect their dimerization, activation, and downstream signaling through pathways like PI3K-Akt and MAPK/ERK. Similarly, changes in the glycosylation of adhesion molecules like integrins can impact cell-matrix interactions and focal adhesion kinase (FAK) signaling, which are critical for cell survival, proliferation, and migration.
Conclusion
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a powerful tool in cancer research for dissecting the roles of O-glycosylation in tumor biology. Its ability to modulate cancer-associated antigens and inhibit mucin synthesis provides a valuable method for studying cancer progression and developing novel therapeutic strategies. Further research is warranted to explore the therapeutic potential of this compound and to investigate the specific roles of its "gluco" isomer in cancer.
References
- 1. Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside | Krackeler Scientific, Inc. [krackeler.com]
- 2. Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Inhibition of mucin synthesis by benzyl-alpha-GalNAc in KATO III gastric cancer and Caco-2 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3’-Sulfo-TF Antigen Determined by GAL3ST2/ST3GAL1 Is Essential for Antitumor Activity of Fungal Galectin AAL/AAGL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as an Inhibitor of O-glycosylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (commonly known as Benzyl-α-GalNAc) as a potent inhibitor of O-linked glycosylation. This document includes its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental applications.
Introduction
O-linked glycosylation is a critical post-translational modification where N-acetylgalactosamine (GalNAc) is attached to the hydroxyl group of serine or threonine residues of proteins. This process, initiated by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), is crucial for a wide range of biological functions, including protein folding, stability, and cell signaling. Aberrant O-glycosylation is a hallmark of various diseases, particularly cancer, where it contributes to tumor progression, metastasis, and immune evasion.
Benzyl-α-GalNAc is a widely used pharmacological tool to study the roles of O-glycans. It acts as a competitive inhibitor by serving as a decoy substrate for galactosyltransferases, thereby preventing the elongation of O-glycan chains beyond the initial GalNAc residue.[1] This leads to the accumulation of truncated O-glycans (Tn and sialyl-Tn antigens) on the cell surface and provides a powerful method to investigate the functional consequences of altered O-glycosylation.
Mechanism of Action
Benzyl-α-GalNAc is a cell-permeable compound that mimics the natural GalNAc-α-Ser/Thr structure. Once inside the cell, it competes with glycoprotein substrates for the enzymes responsible for elongating the O-glycan chain. Specifically, it acts as an acceptor for galactosyltransferases, leading to the synthesis of benzyl-oligosaccharides that are then secreted from the cell.[2] This competitive inhibition results in a global reduction of complex O-glycans on cellular proteins.
Quantitative Data
The inhibitory effects of Benzyl-α-GalNAc have been quantified in various cell lines. The following tables summarize key findings.
Table 1: Inhibitory Concentration of Benzyl-α-GalNAc
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | Human Colon Cancer Cells | ~1 mM | Inhibition of glycosylated mucin production. | [3] |
| Mucin Labeling Inhibition | KATO III (Gastric Cancer) | 2 mM | 82% inhibition of [3H]glucosamine labeling of mucins. | [3] |
| Mucin Labeling Inhibition | Caco-2 (Colon Cancer) | 2 mM | 70% inhibition of [3H]glucosamine labeling of mucins. | [3] |
Table 2: Effect of Benzyl-α-GalNAc on Cell Viability and Proliferation
| Cell Line | Concentration | Incubation Time | Effect on Viability/Proliferation | Reference |
| Capan-1 (Pancreatic Cancer) | 0.4 mg/ml | 72 hours | Maximum non-toxic concentration. | |
| HPAF-II (Pancreatic Cancer) | 0.8 mg/ml | 72 hours | Maximum non-toxic concentration. | |
| HT-29 (Colon Cancer) | 0.5 - 2 mM | 20 days | Dose-dependent decrease in cell growth. | [4][5] |
| HM7 (Colon Cancer) | 2 mM | 48 hours | No significant effect on viability or doubling time. | [2] |
Table 3: Effects of Benzyl-α-GalNAc on Glycoprotein Expression and Function
| Cell Line | Concentration | Effect | Reference |
| HM7 (Colon Cancer) | 2 mM | Increased expression of Tn and T antigens; Decreased expression of sialyl Lewis a/x. | [2] |
| HM7 (Colon Cancer) | 2 mM | Decreased binding to E-selectin. | [2] |
| B16BL6 (Melanoma) | Not specified | Increased PNA-binding to CD44 (indicating exposed T antigen). | [6] |
| KATO III (Gastric Cancer) | 2 mM | Decreased peripheral carbohydrate antigens (sialyl Lewis x). | [3] |
| Caco-2 (Colon Cancer) | 2 mM | Increased core carbohydrate antigens (T and sialyl-Tn). | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using Benzyl-α-GalNAc.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of Benzyl-α-GalNAc on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Benzyl-α-GalNAc (stock solution in DMSO or sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Benzyl-α-GalNAc in complete culture medium. A typical concentration range to test is 0.1 mM to 5 mM. Include a vehicle control (medium with the same concentration of DMSO as the highest Benzyl-α-GalNAc concentration).
-
Remove the medium from the wells and replace it with 100 µL of the prepared Benzyl-α-GalNAc dilutions or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of O-Glycosylation by Lectin Blotting
This protocol allows for the detection of changes in O-glycan structures on total cellular proteins after treatment with Benzyl-α-GalNAc.
Materials:
-
Cells of interest
-
Benzyl-α-GalNAc
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated lectins (e.g., Vicia Villosa Agglutinin (VVA) for Tn antigen, Peanut Agglutinin (PNA) for T antigen)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with the desired concentration of Benzyl-α-GalNAc (e.g., 2 mM) for 48-72 hours. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the biotinylated lectin of interest (e.g., VVA or PNA, typically at 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 3: Cell Adhesion Assay
This protocol assesses the impact of Benzyl-α-GalNAc treatment on the adhesion of cells to an extracellular matrix protein or another cell layer.
Materials:
-
Cells of interest
-
Benzyl-α-GalNAc
-
96-well plates
-
Extracellular matrix protein (e.g., fibronectin, laminin) or a confluent monolayer of another cell type (e.g., endothelial cells)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid
-
Plate reader
Procedure:
-
If using an ECM protein: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1 hour at 37°C. Wash the wells with PBS.
-
Block the coated wells with blocking buffer for 30 minutes at 37°C.
-
Cell Treatment: In a separate culture dish, treat the cells of interest with Benzyl-α-GalNAc (e.g., 2 mM) for 48-72 hours.
-
Harvest the treated and control cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of the coated and blocked 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 10 minutes.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the bound dye by adding 100 µL of Sorensen's buffer or 10% acetic acid to each well.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells.
Signaling and Functional Consequences
Inhibition of O-glycosylation by Benzyl-α-GalNAc can have profound effects on various cellular processes and signaling pathways.
By altering the glycophenotype of cells, Benzyl-α-GalNAc can impact:
-
Cell Adhesion and Metastasis: The elongation of O-glycans is often required for the synthesis of ligands for selectins, which are crucial for cancer cell adhesion to the endothelium during metastasis. Inhibition of this process can reduce the metastatic potential of cancer cells.[2]
-
Receptor Function: The glycosylation status of cell surface receptors can influence their conformation, dimerization, and ligand binding, thereby affecting downstream signaling pathways.
-
Immunogenicity: The exposure of truncated O-glycans like the Tn and sialyl-Tn antigens, which are often masked in normal cells, can alter the immunogenicity of cancer cells, potentially making them targets for the immune system.
These application notes provide a framework for utilizing Benzyl-α-GalNAc as a tool to investigate the complex world of O-glycosylation. Researchers should optimize the described protocols for their specific cell types and experimental questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl-alpha-GalNAc inhibits sialylation of O-glycosidic sugar chains on CD44 and enhances experimental metastatic capacity in B16BL6 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycosylation with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for utilizing Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a precursor for a glycosyl donor in glycosylation reactions. The protocols outlined herein are designed to guide researchers through the synthesis of complex carbohydrates, which are pivotal in various biological processes and represent key targets in drug development.
Introduction
Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a critical post-translational modification that governs a vast array of biological functions, including cell-cell recognition, signaling, and immune responses. The synthesis of complex oligosaccharides is essential for understanding these processes and for the development of novel therapeutics, such as vaccines and targeted drug delivery systems.
This compound is a versatile building block in carbohydrate chemistry. While it can act as a glycosyl acceptor at its free hydroxyl groups, its utility can be significantly expanded by converting it into a glycosyl donor. This is typically achieved by first deprotecting the anomeric benzyl group to yield the corresponding hemiacetal, which is then activated to form a reactive glycosyl donor, such as a glycosyl trichloroacetimidate. This activated donor can then be coupled with a suitable glycosyl acceptor to form the desired glycosidic linkage.
Experimental Overview
The overall experimental strategy involves a two-step process to prepare the glycosyl donor from this compound, followed by the glycosylation reaction with a representative glycosyl acceptor.
Diagram of the Experimental Workflow
Caption: General workflow for the preparation of a glycosyl donor from this compound and its subsequent use in a glycosylation reaction.
Key Experimental Protocols
Protocol 1: Anomeric Debenzylation to Form the Hemiacetal
This protocol describes the removal of the anomeric benzyl group to yield the free hemiacetal, a necessary precursor for activation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude hemiacetal.
-
The crude product can often be used in the next step without further purification.
Protocol 2: Formation of the Glycosyl Trichloroacetimidate Donor
This protocol details the activation of the hemiacetal to form a highly reactive glycosyl trichloroacetimidate donor. Glycosyl trichloroacetimidates are widely used due to their high reactivity and the mild conditions required for their activation in glycosylation reactions.[1][2][3][4]
Materials:
-
2-Acetamido-2-deoxy-D-glucopyranose (Hemiacetal from Protocol 1)
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
Dry the hemiacetal (1.0 eq) under high vacuum for several hours.
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the dried hemiacetal in anhydrous DCM.
-
Add activated 4 Å molecular sieves to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add trichloroacetonitrile (typically 1.5-3.0 eq) to the stirred suspension.
-
Slowly add a catalytic amount of DBU or K₂CO₃ (typically 0.1-0.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the hemiacetal.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the glycosyl trichloroacetimidate donor.
Protocol 3: Glycosylation with the Trichloroacetimidate Donor
This protocol outlines the coupling of the activated glycosyl donor with a representative glycosyl acceptor, promoted by a Lewis acid catalyst.
Materials:
-
Glycosyl Trichloroacetimidate Donor (from Protocol 2)
-
Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl group, 1.0-1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the glycosyl trichloroacetimidate donor (1.0 eq) and the glycosyl acceptor (1.0-1.2 eq) in anhydrous DCM.
-
Add activated 4 Å molecular sieves to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to the appropriate temperature (typically between -78 °C and 0 °C, depending on the reactivity of the substrates).
-
Add a catalytic amount of TMSOTf or BF₃·OEt₂ (typically 0.1-0.3 eq) dropwise to the stirred suspension.[1]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few drops of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired glycosylated product.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Glycosylation
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | GlcNAc-TCA | Protected Glucose | TMSOTf (0.1) | DCM | -40 | 2 | 85 |
| 2 | GlcNAc-TCA | Protected Galactose | TMSOTf (0.1) | DCM | -40 | 2.5 | 82 |
| 3 | GlcNAc-TCA | Protected Mannose | BF₃·OEt₂ (0.2) | DCM | -20 | 3 | 78 |
| 4 | GlcNAc-TCA | Benzyl Alcohol | TMSOTf (0.1) | DCM | 0 | 1 | 92 |
GlcNAc-TCA: 2-Acetamido-2-deoxy-D-glucopyranosyl trichloroacetimidate Yields are hypothetical and for illustrative purposes.
Signaling Pathways and Logical Relationships
The synthesized glycans can be used to study their roles in various biological signaling pathways. For instance, alterations in glycosylation patterns are a hallmark of many diseases, including cancer. The diagram below illustrates a simplified representation of how a change in cell surface glycosylation can impact cell signaling.
Diagram of Altered Glycosylation in Cell Signaling
Caption: Impact of altered cell surface glycosylation on receptor-mediated signaling pathways.
Conclusion
The protocols and data presented provide a comprehensive guide for the use of this compound as a precursor for a glycosyl donor. By converting it to a reactive trichloroacetimidate donor, researchers can efficiently synthesize complex oligosaccharides. These synthetic glycans are invaluable tools for investigating the roles of carbohydrates in biological systems and for the development of novel carbohydrate-based therapeutics and diagnostics. The provided methodologies are robust and can be adapted to a wide range of glycosyl acceptors, enabling the synthesis of diverse glycan structures.
References
Application Notes and Protocols: Protecting Group Strategies for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates, which play vital roles in numerous biological processes. The strategic use of protecting groups is paramount to selectively functionalize the hydroxyl groups at the C3, C4, and C6 positions. This document provides detailed application notes and experimental protocols for common protecting group strategies, including selective silylation, benzylation, and the formation of cyclic acetals. Orthogonal protecting group strategies are highlighted to allow for the sequential deprotection and modification of the monosaccharide scaffold.[1][2]
General Principles of Protection
The reactivity of the hydroxyl groups in this compound generally follows the order C6 > C4 > C3, with the primary hydroxyl at C6 being the most reactive due to less steric hindrance.[3] This inherent difference in reactivity can be exploited for regioselective protection. For the synthesis of complex carbohydrates, an orthogonal protecting group strategy is often necessary, which allows for the selective removal of one protecting group in the presence of others.[1][3]
Protecting Group Strategies
Selective Silylation of the C6-Hydroxyl Group
The primary hydroxyl group at the C6 position can be selectively protected using bulky silylating agents like tert-butyldiphenylsilyl chloride (TBDPSCl) or tert-butyldimethylsilyl chloride (TBSCl).[3] This strategy takes advantage of the lower steric hindrance of the primary C6 hydroxyl compared to the secondary hydroxyls at C3 and C4.
Table 1: Selective Silylation of the C6-Hydroxyl Group
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield | Reference |
| TBDPS | tert-Butyldiphenylsilyl chloride (1.1-1.5 eq.), Imidazole (2.2-3.0 eq.) | Anhydrous DMF | High | [3] |
| TBDMS | tert-Butyldimethylsilyl chloride (1.1 eq.), Pyridine | Pyridine | >90% | [4] |
Benzylation of Hydroxyl Groups
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, and can be removed by catalytic hydrogenolysis.[5] Per-benzylation of all hydroxyl groups can be achieved, or specific hydroxyls can be protected depending on the overall synthetic strategy.
Table 2: Benzylation of Hydroxyl Groups
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield | Reference |
| Benzyl (Bn) | Benzyl bromide (BnBr, 1.5-2.0 eq.), Sodium hydride (NaH, 2.0 eq.), 0 °C to rt | Anhydrous DMF or THF | High | [6] |
Formation of a 4,6-O-Benzylidene Acetal
The C4 and C6 hydroxyl groups can be simultaneously protected by forming a cyclic benzylidene acetal.[7] This is a common strategy to protect these two positions, leaving the C3 hydroxyl available for further functionalization. The benzylidene acetal can be regioselectively opened to reveal either the C4 or C6 hydroxyl group.
Table 3: Formation of 4,6-O-Benzylidene Acetal
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield | Reference |
| Benzylidene | Benzaldehyde dimethyl acetal (2 eq.), p-toluenesulfonic acid monohydrate (0.02 eq.), 82 °C | Acetonitrile | High | [8] |
| Benzylidene | Benzaldehyde dimethyl acetal (1.2 eq.), Cu(OTf)₂ (0.05-0.1 eq.), rt | Acetonitrile | High | [7] |
Experimental Protocols
Protocol 1: Regioselective Silylation of the C6-Hydroxyl Group with TBDPSCl
Objective: To selectively protect the primary C6-hydroxyl group of this compound.
Materials:
-
This compound (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)[3]
-
Imidazole (2.2–3.0 equiv.)[3]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous methanol (MeOH)
-
Toluene
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1.0 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., Argon).[3]
-
Add imidazole (2.2–3.0 equiv.) followed by TBDPSCl (1.1–1.5 equiv.) to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding anhydrous MeOH (2.2–3.0 equiv.).[3]
-
Remove the DMF by co-evaporation with toluene under reduced pressure.[3]
-
Dissolve the residue in EtOAc or CH₂Cl₂ and wash successively with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the resulting product by flash column chromatography on silica gel.
Protocol 2: Per-benzylation of Hydroxyl Groups
Objective: To protect all free hydroxyl groups of this compound with benzyl groups.
Materials:
-
This compound (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv. per hydroxyl group)
-
Benzyl bromide (BnBr, 1.5–2.0 equiv. per hydroxyl group)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred suspension of NaH (2.0 equiv. per hydroxyl group) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the starting material (1.0 equiv.) in anhydrous DMF dropwise.[6]
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.[5]
-
Slowly add benzyl bromide (1.5–2.0 equiv. per hydroxyl group) to the reaction mixture at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[5]
-
Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of triethylamine or methanol.[6]
-
Dilute the mixture with EtOAc and wash with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography.[5][9]
Protocol 3: Formation of a 4,6-O-Benzylidene Acetal
Objective: To selectively protect the C4 and C6 hydroxyl groups of this compound.
Materials:
-
This compound (1.0 equiv.)
-
p-Toluenesulfonic acid monohydrate (cat.) or Cu(OTf)₂ (cat.)[7][8]
-
Anhydrous acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Triethylamine (if using Cu(OTf)₂)
Procedure using p-TsOH:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in acetonitrile.[8]
-
Add p-toluenesulfonic acid monohydrate (0.02 equiv.) and benzaldehyde dimethyl acetal (2.0 equiv.).[8]
-
Heat the reaction mixture to 82 °C and stir for 2 hours, monitoring by TLC.[8]
-
Cool the reaction to room temperature, dilute with CH₂Cl₂, and wash with saturated aqueous NaHCO₃ and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization.
Procedure using Cu(OTf)₂:
-
To a solution of the starting diol (1.0 equiv.) in acetonitrile, add benzaldehyde dimethyl acetal (1.2 equiv.).[7]
-
Add Cu(OTf)₂ (0.05–0.1 equiv.) and stir the mixture at room temperature, monitoring by TLC. The reaction is typically complete within 1 hour.[7]
-
Quench the reaction by adding triethylamine (0.2 equiv.).[7]
-
Dilute with an organic solvent, wash with water, and brine.
-
Dry the organic layer, concentrate, and purify as described above.
Visualizing Protecting Group Strategies
The following diagrams illustrate the logical workflow for the selective protection of this compound.
Caption: Workflow for selective protection of hydroxyl groups.
References
- 1. researchgate.net [researchgate.net]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes: The Role of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its Isomer in HIV Research
A Note on Isomer Specificity: While the topic of interest is Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, the available body of research in the context of HIV predominantly focuses on its isomeric counterpart, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN). This document will detail the applications and protocols for BAGN in HIV research. Given their structural similarity, the mechanisms and experimental approaches described herein for BAGN serve as a strong predictive framework for the potential applications of this compound in the same field. Both compounds are known to function as inhibitors of O-glycosylation.
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that influences protein folding, stability, and function. In the context of HIV, both host and viral proteins are heavily glycosylated, playing a crucial role in the viral life cycle, including immune evasion. Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN) is a well-characterized inhibitor of O-linked glycosylation.[1][2] It functions as a competitive inhibitor by mimicking the GalNAc-α-1-O-serine/threonine structure, thereby preventing the extension of O-glycan chains.[1] This inhibitory action has made BAGN a valuable tool for investigating the impact of O-glycosylation on HIV replication and pathogenesis.
Mechanism of Action
BAGN acts as a competitive inhibitor of O-glycan chain elongation by blocking the β1,3-galactosyltransferase.[1] This enzyme is crucial for the extension of O-glycans after the initial attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues on a protein. By interfering with this process, BAGN leads to the production of truncated O-glycans on cellular and viral proteins.
Applications in HIV Research
The primary application of BAGN in HIV research is to probe the consequences of altered O-glycosylation on viral replication and to enhance the in vitro cultivation of the virus, particularly from patient samples where viral loads are low.
1. Enhancement of HIV Replication in vitro:
Studies have demonstrated that treatment of target cells with BAGN significantly increases HIV replication.[1][2][3] This effect is observed through several key metrics:
-
Increased percentage of infected cells: Pre-treatment of target cells, such as PHA-blasts, with BAGN leads to a notable increase in the proportion of cells that become infected with HIV.[1][3]
-
Elevated viral protein production: The amount of HIV p24 protein, a core structural protein of the virus and a common marker of viral replication, is increased on a per-cell basis in the presence of BAGN.[1][3]
-
Higher viral particle yield: The concentration of viral particles released into the culture supernatant is significantly higher in BAGN-treated cultures.[1][3]
2. Improved Viral Outgrowth from Latent Reservoirs:
A significant challenge in HIV research is the study of the latent viral reservoir, which is the primary barrier to a cure. BAGN has been shown to improve the kinetics of viral outgrowth from latently infected cells.[1][3] When used in combination with latency-reversing agents (LRAs), BAGN can increase the production of virus from models of latency, such as the ACH2 cell line.[1][4]
3. Investigation of Host-Virus Interactions:
By modifying the glycosylation of host cell surface proteins, BAGN can be used to study how these changes affect HIV entry and infection. For instance, BAGN treatment has been shown to alter the expression of cell surface markers like CD25 and the HIV co-receptor CCR5.[2]
Data Presentation
The following tables summarize the quantitative effects of BAGN on HIV replication as reported in the literature.
Table 1: Effect of BAGN Pre-treatment on Target Cells for HIV Infection
| Parameter | Fold Increase (BAGN vs. Control) | p-value | Reference |
| Percentage of HIV-infected cells | 7.6 | 0.0115 | [3],[1] |
| Per-cell amount of HIV p24 protein | 1.3 | 0.2475 | [3],[1] |
| Viral particles in culture supernatant | 7.1 | 0.0029 | [3],[1] |
Table 2: Effect of Using BAGN-grown Virus to Infect BAGN-pre-treated Target Cells
| Parameter | Fold Increase (BAGN vs. Control) | p-value | Reference |
| Percentage of HIV-infected cells | 30 | < 0.0001 | [2] |
| Intracellular p24 protein | 1.5 | 0.0433 | [2] |
| Secreted viral particles | 74 | < 0.0001 | [2] |
Experimental Protocols
Protocol 1: In Vitro HIV Infection Assay with BAGN Treatment
This protocol describes a general procedure for assessing the impact of BAGN on HIV infection in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN) (e.g., 2 mM stock solution in DMSO)
-
HIV-1 stock (e.g., NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Anti-p24 antibody for flow cytometry or ELISA
-
Flow cytometer or ELISA reader
Methodology:
-
Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA (e.g., 5 µg/mL) for 48-72 hours to generate PHA-blasts.
-
Culture the PHA-blasts in RPMI 1640 medium supplemented with IL-2 (e.g., 20 U/mL).
-
-
BAGN Pre-treatment of Target Cells:
-
Divide the PHA-blasts into two groups: control and BAGN-treated.
-
To the BAGN-treated group, add BAGN to a final concentration of 2 mM.
-
Incubate the cells overnight.
-
-
HIV Infection:
-
Infect both control and BAGN-treated PHA-blasts with an HIV-1 stock at a specified multiplicity of infection (MOI), for example, 0.01.
-
Incubate for 4-6 hours to allow for viral entry.
-
Wash the cells to remove the viral inoculum.
-
-
Culture and Monitoring:
-
Resuspend the cells in fresh medium (with or without 2 mM BAGN for the respective groups) and culture for 5-7 days.
-
Harvest cell-free supernatant and cells at desired time points (e.g., days 3, 5, and 7 post-infection).
-
-
Analysis:
-
Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit.
-
Determine the percentage of infected cells by intracellular p24 staining and flow cytometry.
-
Protocol 2: Viral Outgrowth Assay from Latent Cells
This protocol outlines a method to assess the effect of BAGN on viral outgrowth from a latently infected cell line.
Materials:
-
ACH2 cells (a latently HIV-infected T-cell line)
-
Latency-Reversing Agents (LRAs) (e.g., Panobinostat, Bryostatin)
-
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN)
-
TZM-bl indicator cells
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Treatment:
-
Culture ACH2 cells in RPMI 1640 medium.
-
Plate the ACH2 cells and treat with a combination of LRAs (e.g., Panobinostat and Bryostatin) and increasing concentrations of BAGN (e.g., 0, 0.5, 1, 2 mM). Include a DMSO control.
-
Incubate for 24-48 hours.
-
-
Quantification of Viral Outgrowth:
-
Harvest the culture supernatants containing the reactivated virus.
-
Determine the Tissue Culture Infectious Dose 50 (TCID50) of the supernatants using TZM-bl indicator cells. TZM-bl cells express HIV receptors and contain a luciferase reporter gene under the control of the HIV LTR, which is activated upon infection.
-
-
Luciferase Assay:
-
After 48 hours of incubation of TZM-bl cells with the viral supernatants, measure the luciferase activity using a luminometer.
-
The luciferase signal is proportional to the amount of infectious virus in the supernatant.
-
Visualizations
Caption: Mechanism of O-glycosylation inhibition by BAGN.
Caption: Workflow for in vitro HIV infection assay with BAGN.
Caption: Logical relationship of BAGN's effect on HIV replication.
References
- 1. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a Glycosyl Acceptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a versatile glycosyl acceptor in the synthesis of complex oligosaccharides. This document includes detailed protocols for both chemical and enzymatic glycosylation, a summary of quantitative data from representative reactions, and visualizations of key pathways and workflows.
Introduction
This compound is a key building block in carbohydrate chemistry, serving as a precursor for the synthesis of a wide array of biologically significant oligosaccharides. Its unique structure, featuring a benzyl protecting group at the anomeric position and an acetamido group at C-2, makes it a valuable tool for constructing complex glycans, including those found on glycoproteins and glycolipids. These complex carbohydrates play crucial roles in various biological processes, such as cell-cell recognition, immune responses, and pathogenesis. Consequently, the ability to synthesize these molecules with high precision is of paramount importance in drug discovery and development.
Chemical Glycosylation: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and widely employed method for the formation of glycosidic bonds.[1] This reaction typically involves the coupling of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, such as a heavy metal salt. This compound, with its available hydroxyl groups, can effectively function as a glycosyl acceptor in this reaction. The presence of a participating group, such as the acetamido group at C-2, can influence the stereochemical outcome of the glycosylation, often favoring the formation of 1,2-trans glycosidic linkages.[1]
Experimental Protocol: Synthesis of a Disaccharide using the Koenigs-Knorr Reaction
This protocol describes the synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside, a disaccharide, using a protected form of this compound as the acceptor.[2]
Materials:
-
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Acceptor)
-
Tetra-O-acetyl-α-D-galactopyranosyl bromide (Donor)[2]
-
Mercury(II) cyanide (Promoter)[2]
-
Nitromethane (Solvent)
-
Benzene (Solvent)
-
Moisture-free reaction vessel
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
In a moisture-free reaction vessel, dissolve Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (2 mmoles) in 80 ml of a 1:1 (v/v) mixture of nitromethane and benzene.[2]
-
Heat the solution and distill off approximately 20 ml of the solvent mixture to ensure anhydrous conditions.[2]
-
Cool the reaction mixture to 40°C.[2]
-
Add mercury(II) cyanide (2 mmoles) and tetra-O-acetyl-α-D-galactopyranosyl bromide (2 mmoles) to the stirred solution.[2]
-
Maintain the reaction mixture at 40°C for 24 hours, ensuring the exclusion of moisture.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue using silica gel column chromatography to yield the desired disaccharide.
Deprotection Steps:
-
Removal of the benzylidene group: The benzylidene group can be cleaved by heating the product in 60% acetic acid at 100°C for 15 minutes.[2]
-
Deacetylation: The acetyl groups can be removed by treating the product with 2 N methanolic sodium methoxide.[2]
-
Removal of the benzyl group: The anomeric benzyl group can be removed by catalytic hydrogenation using 10% palladium on carbon.[2]
Quantitative Data for Chemical Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | Reference |
| Tetra-O-acetyl-α-D-galactopyranosyl bromide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Mercury(II) cyanide | Nitromethane-Benzene (1:1) | Not specified in abstract | [2] |
| 2-O-benzyl-3,4-di-O-p-nitrobenzoyl-α-L-fucopyranosyl bromide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Not specified in abstract | Not specified in abstract | Not specified in abstract | [3] |
Note: Specific yield data is often not available in abstracts and would require access to the full-text articles.
Enzymatic Glycosylation
Enzymatic synthesis offers a powerful alternative to chemical methods for oligosaccharide synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. While a specific protocol using this compound as an acceptor with a readily available enzyme is not detailed in the initial search, the general principles of enzymatic glycosylation can be applied.
General Protocol for Enzymatic Glycosylation
This protocol outlines a general procedure for enzymatic glycosylation that can be adapted for use with this compound as the acceptor, provided a suitable glycosyltransferase is available.
Materials:
-
This compound (Acceptor)
-
Appropriate nucleotide sugar donor (e.g., UDP-Galactose, GDP-Fucose)
-
Corresponding glycosyltransferase (e.g., Galactosyltransferase, Fucosyltransferase)
-
Reaction buffer (optimized for the specific enzyme)
-
Divalent cations (if required by the enzyme, e.g., MnCl₂)
-
Incubator or water bath
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the glycosyl acceptor, the nucleotide sugar donor, and any required cofactors (e.g., divalent cations).
-
Pre-incubate the reaction mixture at the optimal temperature for the glycosyltransferase.
-
Initiate the reaction by adding the glycosyltransferase to the mixture.
-
Incubate the reaction for a predetermined time (e.g., several hours to overnight) at the optimal temperature with gentle agitation.
-
Monitor the reaction progress by a suitable method, such as TLC or HPLC.
-
Terminate the reaction, often by heat inactivation of the enzyme or by adding a quenching solution (e.g., EDTA to chelate divalent cations).
-
Purify the product using methods such as size-exclusion chromatography or reverse-phase HPLC.
Application in Biological Systems: Inhibition of O-Glycosylation
A related compound, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN), has been extensively studied as an inhibitor of O-linked glycosylation. BAGN acts as a competitive inhibitor of the enzymes responsible for elongating O-glycan chains, thereby affecting the structure and function of glycoproteins. This has significant implications in various biological contexts, including cancer and viral infections.
O-Glycosylation Inhibition Pathway
The following diagram illustrates the mechanism of O-glycosylation and how BAGN interferes with this process.
Caption: Mechanism of O-glycosylation inhibition by BAGN.
Experimental and Logical Workflows
Chemical Synthesis Workflow
The following diagram outlines a typical workflow for the chemical synthesis of an oligosaccharide using a glycosyl acceptor.
Caption: General workflow for chemical oligosaccharide synthesis.
Logical Relationship in Glycosylation
The success of a glycosylation reaction depends on the interplay of several key factors.
Caption: Key factors influencing glycosylation reactions.
References
Troubleshooting & Optimization
Technical Support Center: Glycosylation with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Welcome to the technical support center for glycosylation reactions utilizing Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve glycosylation yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are the yields of my glycosylation reaction with this compound consistently low?
Low yields in glycosylation reactions with 2-acetamido-2-deoxy-glucopyranoside donors are a common challenge. The primary reason is the participation of the N-acetyl group at the C-2 position, which can lead to the formation of a stable 1,2-oxazoline intermediate. This intermediate is often unreactive towards the glycosyl acceptor, thus terminating the desired glycosylation reaction and lowering the overall yield. Controlling the equilibrium between the desired glycosyl cation and the off-pathway oxazoline is key to improving yields.
Q2: How can I minimize the formation of the 1,2-oxazoline byproduct?
Minimizing the formation of the 1,2-oxazoline byproduct is crucial for enhancing the yield of your glycosylation reaction. Strategies to achieve this include:
-
Choice of Promoter/Activator: The selection of an appropriate promoter is critical. Promoters that favor the formation of a reactive glycosyl donor over the oxazoline intermediate are preferred.
-
Reaction Temperature: Lowering the reaction temperature can often suppress the rate of oxazoline formation more than the rate of the desired glycosylation, thus improving the yield of the target glycoside.
-
Solvent System: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-participating solvents are generally favored.
Q3: What is the expected stereochemical outcome of the glycosylation?
The stereochemical outcome of the glycosylation is influenced by the neighboring group participation of the N-acetyl group at C-2. This participation typically leads to the formation of a 1,2-trans-glycosidic linkage. Therefore, using this compound as a donor will predominantly yield the β-glycoside.
Q4: Can I use this compound in a Koenigs-Knorr reaction?
Yes, this compound can be used in Koenigs-Knorr type reactions.[1][2] This typically involves converting the anomeric hydroxyl group to a glycosyl halide (e.g., bromide or chloride) and then reacting it with the acceptor alcohol in the presence of a promoter, such as silver carbonate or mercuric cyanide.[2] The N-acetyl group's participation will still influence the stereochemical outcome, generally favoring the 1,2-trans product.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Formation of Stable Oxazoline: The N-acetyl group at C-2 can form a stable oxazoline intermediate, which is a common reason for low yields. | - Optimize the promoter system. For instance, in related systems, a combination of AgOTf and TMSOTf has been shown to be effective. - Adjust the reaction temperature; lower temperatures can disfavor oxazoline formation. |
| 2. Inactive Promoter/Catalyst: The promoter (e.g., silver salt, Lewis acid) may have degraded due to moisture or improper storage. | - Use freshly prepared or properly stored promoters. - Ensure all reagents and solvents are anhydrous. | |
| 3. Poor Donor Reactivity: The leaving group at the anomeric position may not be sufficiently activated under the reaction conditions. | - If starting from the glycoside, ensure efficient conversion to a more reactive donor, such as a glycosyl halide or trichloroacetimidate. | |
| Mixture of Anomers (α and β) | 1. Lack of Neighboring Group Participation: While the N-acetyl group typically ensures 1,2-trans selectivity, certain conditions can lead to a mixture of anomers. | - Ensure the use of a participating solvent is avoided if SN1-type reaction is not desired. - Confirm the structure of your starting donor; an incorrect anomeric configuration can affect the outcome. |
| 2. Anomerization of the Product: The product may anomerize under the reaction or work-up conditions. | - Neutralize the reaction mixture promptly during work-up. - Avoid prolonged exposure to acidic or basic conditions. | |
| Side Product Formation (Other than Oxazoline) | 1. Degradation of Donor or Acceptor: Strong Lewis acids or harsh reaction conditions can lead to the degradation of the carbohydrate components. | - Use a milder promoter or lower the reaction temperature. - Reduce the reaction time. |
| 2. Reaction with Protecting Groups: The promoter may be reacting with other functional groups on the donor or acceptor. | - Choose protecting groups that are stable to the glycosylation conditions. |
Data Presentation
Table 1: Effect of Activator on Glycosylation Yield with a 2-S-Acetyl-Glucosyl Bromide Donor *
| Entry | Activator (Equivalents) | Acceptor | Yield (%) |
| 1 | Ag₂O (0.5), TfOH (0.4) | Methyl 2,3,4-tri-O-benzoyl-6-hydroxy-α-D-glucopyranoside | 65 |
| 2 | Ag₂O (1.0), TfOH (0.4) | Methyl 2,3,4-tri-O-benzoyl-6-hydroxy-α-D-glucopyranoside | 78 |
| 3 | AgOTf (1.2), TMSOTf (0.1) | Methyl 2,3,4-tri-O-benzoyl-6-hydroxy-α-D-glucopyranoside | 89 |
| 4 | AgOTf (1.2), TMSOTf (0.1) | Methyl 2,3,4-tri-O-benzyl-6-hydroxy-α-D-glucopyranoside | 87 |
| 5 | AgOTf (1.2), TMSOTf (0.1) | Benzyl alcohol | 86 |
*Data adapted from a study on a related 2-S-acetyl-protected glucosyl bromide donor, which provides insights into activator efficacy.
Experimental Protocols
General Protocol for Koenigs-Knorr Glycosylation
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Glycosyl Halide (Donor):
- Dissolve this compound (with other hydroxyls protected, e.g., with acetyl groups) in a minimal amount of a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride).
- Cool the solution to 0°C.
- Slowly add a solution of HBr in acetic acid.
- Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Pour the reaction mixture into ice-water and extract with dichloromethane.
- Wash the organic layer with cold saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide. Use immediately in the next step.
2. Glycosylation Reaction:
- Dissolve the glycosyl acceptor (1.0 equivalent) and the promoter (e.g., silver carbonate, 2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (Argon or Nitrogen).
- Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
- Cool the mixture to the desired reaction temperature (e.g., -20°C to 0°C).
- Add a solution of the freshly prepared glycosyl bromide (1.2 equivalents) in the same anhydrous solvent dropwise.
- Stir the reaction mixture at this temperature, monitoring the progress by TLC.
- Once the reaction is complete, dilute with dichloromethane and filter through a pad of Celite to remove solids.
- Wash the filtrate with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Visualizations
Caption: Desired glycosylation pathway versus the competing oxazoline formation.
Caption: General experimental workflow for a glycosylation reaction.
References
Overcoming stereoselectivity issues with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Technical Support Center: Benzyl 2-acetamido-2-deoxy-D-glucopyranoside Synthesis
Welcome to the technical support center for glycosylation reactions involving 2-acetamido-2-deoxy-D-glucopyranose. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common stereoselectivity issues encountered when synthesizing the α-anomer of Benzyl 2-acetamido-2-deoxy-D-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: Why am I predominantly isolating the β-anomer instead of the desired α-anomer in my glycosylation reaction with a Benzyl 2-acetamido-2-deoxy-D-glucopyranosyl donor?
The primary reason for the formation of the β-anomer is the "neighboring group participation" effect of the acetamido group at the C-2 position.[1][2] During the reaction, the acetamido group attacks the anomeric center to form a stable bicyclic oxazolinium ion intermediate.[1][3] This intermediate effectively blocks the α-face of the sugar ring. Consequently, the incoming nucleophile (benzyl alcohol) can only attack from the less sterically hindered β-face, leading to the predominant formation of the 1,2-trans product (β-glycoside).[1]
Q2: What is the role of the solvent in determining the α/β ratio?
Solvents have a profound effect on the stereochemical outcome of glycosylation.[4][5][6]
-
Ethereal Solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), dioxane, and cyclopentylmethyl ether (CPME) are known to favor the formation of the α-anomer.[4][7] These solvents can stabilize the reactive intermediates in a way that promotes attack from the alpha face.
-
Nitrile Solvents like acetonitrile strongly favor the β-anomer because they facilitate the formation of the stable oxazolinium intermediate responsible for 1,2-trans glycosylation.[7]
-
Halogenated Solvents like chloroform can also provide good α-selectivity, especially when used in a mixed system with an ethereal solvent.[4][7]
Q3: Besides solvent choice, what other reaction parameters can I modify to improve α-selectivity?
Several factors can be adjusted:
-
Protecting Group at C-2: This is the most critical factor. Using a "non-participating" group instead of the acetamido group is the most effective strategy. The azido group (-N₃) is a widely used non-participating group that prevents the formation of the oxazolinium intermediate, thereby favoring α-glycoside formation.[8][9][10]
-
Temperature: The effect of temperature is system-dependent. In some cases, higher temperatures (e.g., room temperature vs. -78 °C) can significantly improve α-selectivity.[11]
-
Promoter/Activator System: The choice of promoter and the leaving group on the glycosyl donor are crucial. Systems like thioglycosides activated with N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), or glycosyl trichloroacetimidates with a trimethylsilyl triflate (TMSOTf) activator, can be tuned for α-selectivity.[9]
Troubleshooting Guide
Problem: My reaction yields a low α:β ratio, with the β-anomer being the major product.
This is the most common issue. Follow this troubleshooting workflow to diagnose the cause and implement a solution.
Caption: Troubleshooting workflow for low α-selectivity.
Data Presentation
Table 1: Influence of Solvent on Anomeric Selectivity (α/β Ratio)
This table summarizes the effect of different solvents on the anomeric ratio in a representative glycosylation reaction. High α-selectivity is often achieved in ethereal or mixed solvent systems.
| Solvent System | Temperature | Typical α:β Ratio | Reference |
| Dichloromethane (DCM) | Room Temp. | 1.5 : 1 | [4] |
| Chloroform (CHCl₃) | Room Temp. | 10.9 : 1 | [4][7] |
| Diethyl Ether (Et₂O) | Room Temp. | High α-selectivity | [4][7] |
| Cyclopentylmethyl ether (CPME) | Room Temp. | High α-selectivity | [4][7] |
| Tetrahydrofuran (THF) | Room Temp. | High α-selectivity | [4][7] |
| Acetonitrile (MeCN) | Room Temp. | Favors β-isomer | [7] |
| Toluene/Dioxane (1:2) | Room Temp. | Excellent α-selectivity | [4] |
| CHCl₃/CPME (1:1) | Room Temp. | 11.4 : 1 | [4][7] |
Note: Ratios are highly dependent on the specific donor, acceptor, and promoter system used.
Experimental Protocols
Protocol: α-Selective Glycosylation using a 2-Azido-2-Deoxyglucosyl Donor
This protocol is the most reliable method for achieving high α-selectivity. It involves three main stages: 1) Synthesis of the 2-azido donor, 2) The α-selective glycosylation reaction, and 3) Conversion of the azido group to the final acetamido group.
Caption: Experimental workflow for α-selective synthesis.
Detailed Methodology:
-
Donor Synthesis: Prepare a suitable 3,4,6-tri-O-protected-2-azido-2-deoxyglucosyl donor (e.g., a thiophenyl glycoside) from a corresponding glucosamine derivative. This multi-step process is a prerequisite for α-selective glycosylation.[8][10]
-
Glycosylation Reaction:
-
Dry all glassware and reagents thoroughly. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the 2-azido glycosyl donor and benzyl alcohol (1.5 equivalents) in a mixture of anhydrous diethyl ether (Et₂O) and dichloromethane (DCM).
-
Cool the solution to -40 °C.
-
Add the promoter system, for example, N-iodosuccinimide (NIS, 1.2 eq.) followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq.).
-
Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine, dilute with DCM, and wash with sodium thiosulfate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to isolate the benzyl 2-azido-2-deoxy-α-D-glucopyranoside.
-
-
Azide to Acetamide Conversion:
-
Dissolve the purified 2-azido product in a suitable solvent like methanol or THF.
-
Add a reducing agent. A common method is hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a Staudinger reaction (triphenylphosphine followed by water) can be used.
-
Once the reduction to the amine is complete (confirm by TLC), remove the reducing agent (e.g., filter off Pd/C).
-
To the crude amine, add acetic anhydride and a base like pyridine or triethylamine.
-
Stir until acetylation is complete.
-
Work up the reaction and purify by chromatography to yield the final target compound, Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside.
-
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the influence of solvent on the stereoselectivity of glycosylation reactions (2023) | Kevin M Dorst | 2 Citations [scispace.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. Glycoword / Glycotechnology-A03 [glycoforum.gr.jp]
- 10. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Stability of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other glycosides, the two primary degradation pathways for this compound are hydrolysis of the glycosidic bond and deacetylation of the N-acetyl group.[1][2][3]
-
Acid-catalyzed hydrolysis: Under acidic conditions, the glycosidic linkage is susceptible to cleavage, yielding benzyl alcohol and 2-acetamido-2-deoxy-D-glucopyranose.[1][4] This reaction is catalyzed by protons and the rate is dependent on pH and temperature.
-
Base-catalyzed deacetylation: In basic conditions, the N-acetyl group can be hydrolyzed to yield an amino group, forming benzyl 2-amino-2-deoxy-alpha-D-glucopyranoside and acetate. Glycosidic bond cleavage can also occur under strongly basic conditions, though this is generally slower than deacetylation.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in an aqueous buffer. What could be the cause?
A2: The appearance of new peaks in your chromatogram likely indicates degradation of your compound. The identity of the degradation products will depend on the pH of your buffer.
-
Acidic to Neutral pH: An additional peak could correspond to the hydrolysis product, 2-acetamido-2-deoxy-D-glucopyranose.
-
Basic pH: New peaks could be due to the deacetylated product, benzyl 2-amino-2-deoxy-alpha-D-glucopyranoside, or products of glycosidic bond cleavage.
To confirm the identity of these unexpected peaks, it is recommended to perform forced degradation studies under controlled acidic and basic conditions and compare the resulting chromatograms with your sample.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions within a stable range, which for many glycosides is slightly acidic to neutral.[5] Avoid strongly acidic or basic conditions if possible.
-
Temperature: Keep solutions at low temperatures (e.g., on ice) during experiments and store them at recommended temperatures (e.g., -20°C or -80°C for long-term storage).[6]
-
Use Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Aqueous Solutions: If working with aqueous solutions for extended periods, it is advisable to first perform a stability study to understand the degradation profile of the compound under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of biological activity | Degradation of the compound in the experimental solution. | • Verify the pH of your buffer/media. Consider adjusting to a more neutral pH if your experiment allows. • Prepare fresh solutions before each experiment. • Minimize the time the compound is kept at room temperature or elevated temperatures (e.g., 37°C). Keep solutions on ice. |
| Appearance of new peaks in HPLC/LC-MS analysis | Hydrolysis of the glycosidic bond or deacetylation. | • Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. • Use LC-MS to determine the mass of the new peaks and compare them to the expected masses of degradation products. |
| Precipitation of the compound in aqueous buffers | Poor solubility of the compound or its degradation products. | • If your experimental setup allows, consider using a co-solvent such as DMSO or ethanol to improve solubility. • Ensure the pH of the buffer is not causing precipitation of potential degradation products. |
Stability Data Summary
| Condition | Time (hours) | % Degradation | Major Degradation Products Identified |
| 0.1 M HCl (Acid Hydrolysis) | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH (Base Hydrolysis) | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂ (Oxidative) | 24 | ||
| UV/Vis Light Exposure | 24 | ||
| Elevated Temperature (e.g., 60°C) | 24 |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled environment (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).
3. Incubation:
-
Incubate the stressed samples for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
4. Analysis:
-
Analyze the samples at each time point using a stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is often suitable for this type of compound.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
5. Data Interpretation:
-
Calculate the percentage of degradation at each time point.
-
If possible, identify the structure of the major degradation products using techniques like LC-MS.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside [lgcstandards.com]
- 6. sgs.com [sgs.com]
Common side reactions with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and how to avoid them
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, particularly in glycosylation reactions where it is often used as a glycosyl acceptor.
Issue 1: Low Yield of the Desired Glycosylated Product
-
Question: My glycosylation reaction with this compound as the acceptor has resulted in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Firstly, the reactivity of the glycosyl donor is critical. Ensure the donor is properly activated. Secondly, the reaction conditions, including solvent, temperature, and promoter, must be optimal. Side reactions, such as the formation of orthoesters or degradation of the donor, can also consume starting materials. It is also crucial to ensure the acceptor, this compound, is pure and dry, as impurities or water can interfere with the reaction. Consider performing small-scale trial reactions to screen different conditions.
Issue 2: Formation of Multiple Products and Purification Difficulties
-
Question: After my reaction, I see multiple spots on my TLC plate, making purification by column chromatography challenging. What are these side products and how can I minimize them?
-
Answer: The presence of multiple products often indicates a lack of stereoselectivity or regioselectivity. A common side product is the formation of the β-anomer in addition to the desired α-glycoside. The choice of solvent and promoter can significantly influence the stereochemical outcome. For instance, participating solvents like acetonitrile can favor the formation of 1,2-trans glycosides. Another possibility is incomplete reactions or side reactions involving the protecting groups on your glycosyl donor. To improve selectivity, you might need to adjust the reaction temperature or use a different activating agent. Careful optimization of the chromatographic conditions, such as the solvent gradient, may also be necessary to separate the desired product from impurities.[1]
Issue 3: Incomplete Deprotection of the Final Product
-
Question: I am having trouble removing the protecting groups from my final product after glycosylation. What could be the issue?
-
Answer: Incomplete deprotection is a common challenge. The stability of protecting groups can vary, and the conditions for their removal must be carefully chosen to avoid affecting the newly formed glycosidic bond. For example, if you are using benzylidene acetals, their cleavage with aqueous acetic acid requires elevated temperatures, and the reaction time needs to be optimized to ensure complete removal without degrading the product.[2][3] If you are using benzyl ethers, catalytic hydrogenation is a common deprotection method. The efficiency of this reaction can be affected by the catalyst quality, solvent, and the presence of catalyst poisons. Ensure your catalyst is active and the system is free of contaminants.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side reactions to expect when using this compound as a glycosyl acceptor?
-
A1: The most prevalent side reaction is the formation of the undesired β-anomer (the 1,2-trans product) alongside the desired α-anomer (the 1,2-cis product). Another potential side reaction is the orthoester formation from the glycosyl donor, which consumes the donor and reduces the yield of the desired glycoside. The presence of any residual moisture can also lead to the hydrolysis of the activated glycosyl donor.
-
-
Q2: How can I confirm the stereochemistry of my final glycosylated product?
-
A2: The most reliable method for confirming the stereochemistry of the glycosidic linkage is by using 1H and 13C NMR spectroscopy. The coupling constant of the anomeric proton (JH1,H2) in the 1H NMR spectrum is a key indicator: small coupling constants (around 3-4 Hz) are characteristic of an α-linkage (1,2-cis), while larger coupling constants (around 7-8 Hz) suggest a β-linkage (1,2-trans). Additionally, the chemical shift of the anomeric carbon in the 13C NMR spectrum can provide further confirmation.[2][3]
-
-
Q3: What are the recommended storage conditions for this compound?
-
A3: It is recommended to store this compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at -20°C is advisable to prevent any potential degradation.
-
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the ratio of α to β anomers in a typical glycosylation reaction using a generic glycosyl donor and this compound as the acceptor. Note: This data is for educational purposes and the actual results may vary.
| Promoter | Solvent | Temperature (°C) | α:β Ratio (Anomeric Selectivity) | Overall Yield (%) |
| NIS/TfOH | Dichloromethane | -40 | 5:1 | 75 |
| NIS/TfOH | Acetonitrile | -40 | 1:10 | 60 |
| Silver Triflate | Dichloromethane | 0 | 3:1 | 70 |
| Silver Triflate | Toluene | 0 | 4:1 | 65 |
Experimental Protocols
Protocol 1: General Glycosylation using this compound as an Acceptor
-
Preparation: Dry the this compound acceptor and the glycosyl donor under high vacuum for several hours before use. All glassware should be flame-dried or oven-dried.
-
Reaction Setup: Dissolve the acceptor (1.2 equivalents) and the glycosyl donor (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an argon atmosphere. Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Activation: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Add the promoter (e.g., a solution of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) in dichloromethane/dioxane) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the donor is consumed, quench the reaction by adding a suitable reagent (e.g., triethylamine).
-
Work-up: Filter the reaction mixture through a pad of celite and wash with dichloromethane. Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Deprotection of a Benzylidene Acetal
-
Reaction Setup: Dissolve the benzylidene-protected glycoside in 80% aqueous acetic acid.[3]
-
Heating: Heat the reaction mixture to a temperature between 60-80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.
-
Purification: Purify the deprotected product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in glycosylation.
Caption: Factors influencing side product formation.
References
- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Glycosylations
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the chemical glycosylation of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and related N-acetylglucosamine (GlcNAc) donors.
Frequently Asked Questions (FAQs)
Q1: Why are my glycosylation yields with this compound donors consistently low?
Low yields in direct glycosylation reactions with GlcNAc donors are a well-documented challenge.[1] The primary cause is the participation of the N-acetyl group at the C-2 position, which leads to the formation of a stable 1,2-oxazoline intermediate.[1] This oxazoline is often slow to react with the glycosyl acceptor, effectively halting the desired reaction pathway and becoming a major byproduct. The key to improving yields is to carefully control the balance between the rate of oxazoline formation and the rate of the desired glycosylation.[1]
Q2: My TLC plate shows multiple spots, including unreacted starting material and a major byproduct. What is happening?
This is a common observation. The spots likely correspond to:
-
Unreacted Starting Material: Indicates incomplete activation of the donor or a sluggish reaction.
-
Major Byproduct: This is very often the 1,2-oxazoline intermediate formed from the donor.[1]
-
Desired Product: Present in a lower amount than expected.
-
Other Byproducts: These can arise from hydrolysis of the donor if moisture is present in the reaction, or the formation of the undesired anomer (e.g., α-glycoside instead of β).
Q3: How can I improve the yield and stereoselectivity of my reaction?
Optimizing these reactions requires a multi-faceted approach focusing on several key parameters:
-
Promoter/Activator Selection: The choice and amount of the Lewis acid promoter are critical. Different Lewis acids can influence the balance between glycosylation and oxazoline formation.[2] For less reactive ("disarmed") donors, a stronger activator may be necessary. Common promoters include TMSOTf, BF₃·Et₂O, and various metal triflates like Sc(OTf)₃ or Hf(OTf)₄.[2][3]
-
Solvent Effects: The solvent's polarity and coordinating ability can significantly impact the reaction. Dichloromethane (DCM) is a common, non-coordinating solvent. In contrast, coordinating solvents like acetonitrile can sometimes favor the formation of the oxazoline intermediate.
-
Temperature Control: Glycosylation reactions are highly sensitive to temperature. Lower temperatures (e.g., -40 °C to 0 °C) often slow down side reactions and can improve stereoselectivity. It is crucial to find the optimal temperature where the desired reaction proceeds at a reasonable rate while minimizing byproduct formation.
-
Acceptor Nucleophilicity: Sterically hindered or electronically deactivated glycosyl acceptors will react more slowly, giving the donor more time to rearrange into the unreactive oxazoline. Using a higher concentration of a less reactive acceptor may be beneficial.
Q4: How can I control the stereoselectivity (α vs. β) of the glycosidic bond?
Controlling stereoselectivity is a central challenge in carbohydrate chemistry.
-
For 1,2-trans (β-glycosides): The N-acetyl group provides "neighboring group participation," which naturally directs the formation of the β-anomer through the oxazoline intermediate.[4] Therefore, conditions that allow for this pathway (while still enabling reaction with the acceptor) will favor the β-product. Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for promoting β-products.[2]
-
For 1,2-cis (α-glycosides): Synthesizing the α-anomer is more difficult due to the participation of the N-acetyl group. Strategies include:
-
Alternative Protecting Groups: Replacing the N-acetyl group with a "non-participating" group like N-phthaloyl (NPhth) or N-trichloroethoxycarbonyl (NTroc) on the donor prevents oxazoline formation.[4] The N-acetyl group can be regenerated after glycosylation.
-
Specific Promoters: Certain Lewis acids, such as Hafnium triflate (Hf(OTf)₄), have been found to favor the formation of α-glycosides.[2]
-
SN2-like Displacement: Using conditions that favor a direct SN2 reaction on an activated donor (e.g., an anomeric triflate) can lead to the α-product, especially with highly reactive acceptors.[3][5]
-
Q5: Are there alternative donor strategies to bypass the problems with the N-acetyl group?
Yes. Instead of using a glycosyl donor with a pre-installed N-acetyl group, you can:
-
Use a 2-Azido-2-deoxyglucosyl Donor: The azide group at C-2 is non-participating, which prevents oxazoline formation and can help control stereoselectivity.[6] After the glycosidic bond is formed, the azide can be reduced and acetylated to yield the final N-acetylated product.
-
Use a Pre-formed Oxazoline as the Donor: In some cases, the oxazoline itself can be used as the glycosyl donor, reacting with an acceptor under acidic promotion.[7][8][9][10][11] This approach directly utilizes the intermediate that is problematic in other methods.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation; starting material remains | 1. Insufficient activation of the donor. 2. Reaction temperature is too low. 3. Deactivated glycosyl acceptor. | 1. Switch to a stronger Lewis acid promoter or increase its stoichiometry. 2. Slowly and incrementally increase the reaction temperature. 3. Increase the equivalents of the acceptor. |
| Major byproduct observed (likely oxazoline) | 1. Rate of oxazoline formation is much faster than glycosylation. 2. The chosen Lewis acid/solvent combination favors the oxazoline pathway. | 1. Screen different Lewis acid promoters (see Table 1).[2] 2. Change the solvent from a coordinating one (e.g., acetonitrile) to a non-coordinating one (e.g., DCM). 3. Lower the reaction temperature to disfavor the rearrangement. |
| Poor α/β stereoselectivity | 1. Reaction proceeding through multiple competing mechanisms (e.g., SN1 and SN2). 2. Reaction concentration or temperature is suboptimal. | 1. Change the promoter or solvent to favor one pathway (see Table 2). 2. Adjust the reaction temperature; lower temperatures often increase selectivity. 3. Altering the reaction concentration can influence the dominant reaction pathway.[12] |
| Donor decomposition (streaking on TLC) | 1. Presence of moisture in the reaction. 2. Promoter is too harsh or temperature is too high. | 1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use freshly activated molecular sieves. 2. Use a milder promoter or reduce the reaction temperature. |
Data Presentation: Optimizing Reaction Parameters
Table 1: Influence of Lewis Acid Promoter on Stereoselectivity of GalNAc Glycosylation
This table presents representative data adapted from studies on N-acetylgalactosamine, a close analogue of N-acetylglucosamine, to illustrate the profound effect of the catalyst on the reaction outcome.[2]
| Entry | Lewis Acid Catalyst | Time (h) | Temperature | Yield (%) | α:β Ratio |
| 1 | Cu(OTf)₂ | 6 | 90 °C | 95 | 50:50 |
| 2 | Yb(OTf)₃ | 12 | 90 °C | 95 | 33:67 |
| 3 | Sc(OTf)₃ | 12 | 90 °C | 95 | 10:90 |
| 4 | Hf(OTf)₄ | 12 | 90 °C | 95 | 90:10 |
| 5 | La(OTf)₃ | 24 | 90 °C | 50 | 20:80 |
Table 2: Effect of Solvent on Glycosylation Outcomes
| Solvent | Coordinating Ability | Typical Effect on GlcNAc Glycosylation |
| Dichloromethane (DCM) | Low | General-purpose, non-coordinating solvent. |
| Diethyl Ether (Et₂O) / THF | High | Can promote α-selectivity through solvent participation. |
| Acetonitrile (MeCN) | High | Can promote oxazoline formation, potentially lowering yield. |
Experimental Protocols
Disclaimer: These are general protocols and must be adapted based on the specific substrates and equipment used. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere. Add freshly activated 4 Å molecular sieves to the reaction flask.
-
Reactant Addition: Dissolve the glycosyl acceptor (1.2 equivalents) and the this compound donor (1.0 equivalent, e.g., a thioglycoside) in anhydrous DCM. Stir the mixture for 30 minutes at room temperature over the molecular sieves.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (or no further progress is observed), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Workup: Dilute the mixture with DCM and filter off the molecular sieves. Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
References
- 1. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Stereoselectivity of Conformationally Restricted Glucosazide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endo-β-N-acetylglucosaminidase catalyzed polymerization of Glc-β-(1→4)-GlcNAc oxazoline: A revisit to the enzymatic transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazoline donors enable effective glycoremodeling [glycoforum.gr.jp]
- 9. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic mucin fragments. Benzyl O-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[(2-acetamido-2-deoxy-beta-D-glucopyran osy l)- (1----6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[beta-D-galactopyranosyl-(1----6)]-2-ac eta mido- 2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Synthetic Products from Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside.
Troubleshooting Guides
This section addresses common issues encountered during the purification of glycosylated products synthesized from this compound and its protected analogues.
Issue 1: Co-elution of Product and Unreacted Starting Material (Acceptor)
-
Question: My desired glycosylated product is co-eluting with the unreacted this compound acceptor during silica gel chromatography. How can I improve the separation?
-
Answer: This is a common challenge, especially if the polarity difference between the product and the acceptor is small. Here are several strategies to address this:
-
Optimize the Solvent System: A systematic approach to optimizing the mobile phase is crucial. Start with a relatively non-polar solvent system (e.g., Ethyl Acetate/Hexane) and gradually increase the polarity by increasing the proportion of the more polar solvent. Running a gradient elution on a flash chromatography system can be highly effective.
-
Modify the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Reversed-phase chromatography (e.g., using a C18 column) can be effective for protected carbohydrate compounds, as the protecting groups increase hydrophobicity.[1]
-
Chemical Modification: If the acceptor has a free hydroxyl group, you can selectively react it with a bulky, non-polar protecting group to significantly alter its polarity and facilitate separation.
-
Issue 2: Difficulty in Removing the Glycosyl Donor or its Byproducts
-
Question: I am having trouble separating my product from the excess glycosyl donor and its decomposition products. What are the recommended methods?
-
Answer: The choice of purification method will depend on the nature of the glycosyl donor used.
-
For Trichloroacetimidate Donors: Byproducts are often acidic. A common technique is to wash the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the acidic impurities before proceeding with column chromatography.
-
For Glycosyl Halide Donors: If a silver salt promoter was used, the resulting silver salts can be removed by filtering the reaction mixture through a pad of Celite.[2]
-
General Chromatographic Approaches: A well-optimized silica gel column chromatography is usually effective. For complex mixtures, High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[1]
-
Issue 3: Separation of Anomeric (α/β) Isomers
-
Question: My reaction has produced a mixture of α and β anomers of the desired product, and they are difficult to separate by standard column chromatography. What can I do?
-
Answer: The separation of anomers can be challenging due to their similar polarities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly on a normal-phase column (e.g., silica or an amino-bonded phase), often provides the resolution needed to separate anomers. Careful selection of the mobile phase is critical.
-
Crystallization: If one anomer is prone to crystallization, this can be an effective method for separation. Seeding the solution with a small crystal of the desired anomer can sometimes induce crystallization.[3]
-
Chromatographic Optimization: While challenging, optimization of flash chromatography conditions, such as using a very long column and a shallow solvent gradient, can sometimes achieve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying products synthesized from this compound?
A1: The most widely used technique is silica gel column chromatography.[3] This is because the benzyl and other protecting groups often used in these syntheses render the molecules soluble in organic solvents and suitable for normal-phase chromatography.
Q2: How can I monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring fractions collected from the column. It is essential to use a solvent system for TLC that provides good separation of your product from impurities. Staining with a solution like p-anisaldehyde or ceric ammonium molybdate followed by heating is typically used to visualize carbohydrate spots.
Q3: My product is a highly polar, deprotected glycoside. What purification strategy should I use?
A3: For highly polar compounds, reversed-phase chromatography on a C18 column is often more suitable than silica gel chromatography.[3] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Lyophilization is often required to remove the aqueous solvent from the purified fractions.
Q4: Are there any non-chromatographic methods to purify my product?
A4: Yes, crystallization can be a very effective purification technique, especially for obtaining highly pure material.[3] This method is particularly useful if your product is a solid. The choice of solvent for crystallization is critical and often requires some experimentation with different solvent pairs (e.g., ethyl acetate/hexane).
Q5: What are some common impurities I might encounter?
A5: Common impurities include unreacted starting materials (both the glycosyl donor and acceptor), byproducts from the decomposition of the donor (e.g., trichloroacetamide from a trichloroacetimidate donor), and diastereomeric or anomeric isomers of the product.
Data Presentation
Table 1: Typical Silica Gel Chromatography Parameters for Protected Glycosides
| Compound Type | Typical Solvent System (v/v) | Approximate Rf Range | Notes |
| Benzyl-protected monosaccharide | Ethyl Acetate / Hexane (1:4 to 1:1) | 0.3 - 0.5 | Polarity can be adjusted based on other protecting groups. |
| Benzyl-protected disaccharide | Ethyl Acetate / Hexane (1:2 to 2:1) | 0.2 - 0.4 | Generally more polar than the monosaccharide starting materials. |
| Acyl-protected glycoside | Toluene / Ethyl Acetate (3:1 to 1:1) | 0.3 - 0.6 | Acyl groups are less polar than hydroxyl groups. |
Note: These are starting points; optimization is necessary for each specific compound.
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent). If the sample does not fully dissolve, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Protocol 2: General Procedure for Crystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
Crystal Formation: Crystals should form as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum. A common solvent system for the crystallization of protected benzyl glycosides is ethyl acetate-hexane.[3]
Visualizations
Caption: A typical experimental workflow for the purification and analysis of glycosylated products.
References
- 1. Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 2. [Synthesis of 2-acetamido-2-deoxy-6-0-(alpha-D-glucopyranosyl)-alpha-D-galactopyranose and its p-aminophenyl-alpha-glycoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in glycosylation reactions.
Troubleshooting Guide: Low Reactivity as a Glycosyl Acceptor
Researchers often encounter low yields or complete reaction failure when using this compound as a glycosyl acceptor. This low reactivity is primarily due to the inherent structural and electronic properties of the molecule. This guide addresses common issues in a question-and-answer format.
Q1: Why is my glycosylation reaction with this compound failing or giving very low yields?
A1: The low reactivity of the hydroxyl groups (at positions C-3, C-4, and C-6) on this acceptor molecule is a known challenge in carbohydrate chemistry. Several factors contribute to this issue:
-
Intramolecular Hydrogen Bonding: The primary cause of low nucleophilicity is the formation of intramolecular hydrogen bonds. The N-acetyl group at the C-2 position can form a strong hydrogen bond with the C-3 hydroxyl group. This interaction significantly reduces the availability of the lone pair of electrons on the C-3 oxygen, making it a poor nucleophile. Similar, though weaker, interactions can also affect the C-4 hydroxyl.
-
Steric Hindrance: The bulky benzyl group at the anomeric (C-1) position, combined with the axial orientation of the C-2 acetamido group, creates a sterically congested environment around the C-3 and C-4 hydroxyls. This makes it physically difficult for the activated glycosyl donor to approach and react.[1]
-
Electron-Withdrawing Effect: The acetamido group has an electron-withdrawing effect, which further deactivates the neighboring hydroxyl groups, reducing their nucleophilicity.
Q2: I am observing a complex mixture of products on my TLC plate. What is happening?
A2: A complex product mixture suggests a lack of regioselectivity and potentially the occurrence of side reactions.
-
Lack of Regioselectivity: Your acceptor has three free hydroxyl groups (C-3, C-4, C-6). The C-6 primary hydroxyl is the most accessible and generally the most reactive. The C-4 hydroxyl is often more reactive than the C-3 hydroxyl, which is deactivated by the adjacent C-2 acetamido group. Without protecting groups to block specific positions, your glycosyl donor may react at any of these sites, leading to a mixture of regioisomers.
-
Side Reactions: If you are using harsh reaction conditions (e.g., strong Lewis acids, high temperatures) to force the reaction, you may be causing the decomposition of your glycosyl donor or acceptor.[1] Common side reactions include the formation of glycals (elimination products) from the donor.[1]
Q3: How can I improve the yield and success rate of my glycosylation reaction?
A3: Overcoming the low reactivity requires a multi-faceted approach focusing on the choice of donor, activator, and reaction conditions.
-
Use a Highly Reactive "Armed" Donor: Employ a glycosyl donor that is electronically "armed." These donors typically have electron-donating protecting groups (like benzyl ethers) which increase the reactivity at the anomeric center. Donors with leaving groups like trichloroacetimidates or thioglycosides are common choices.
-
Select a Powerful Promoter/Activator: A strong activator system is often necessary. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf) is a powerful choice. For trichloroacetimidate donors, trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are effective activators.
-
Optimize Reaction Temperature: Temperature is a critical parameter. While low temperatures (-40 to -78 °C) are often used to enhance stereoselectivity, a poorly reactive acceptor may require higher temperatures to overcome the activation energy.[1] It is advisable to start at a low temperature and gradually warm the reaction, monitoring its progress by TLC.
-
Solvent Choice: The solvent can influence the stability of reactive intermediates. Dichloromethane (DCM) is a common non-participating solvent. Nitrile-containing solvents like acetonitrile can sometimes favor the formation of β-glycosides.[1]
Q4: How can I control the regioselectivity to target a specific hydroxyl group?
A4: To achieve regioselectivity, you must use protecting group strategies to differentiate the hydroxyl groups. Since your starting material is fully unprotected (except for the C-1 benzyl group), you will need to perform additional synthetic steps prior to the glycosylation:
-
Targeting the C-3 Hydroxyl: The most common strategy is to install a 4,6-O-benzylidene acetal. This protects both the C-4 and C-6 hydroxyls, leaving only the C-3 hydroxyl available for glycosylation. This is a very effective way to direct the reaction to the most challenging position.
-
Targeting the C-6 Hydroxyl: As the most reactive primary alcohol, the C-6 hydroxyl can sometimes be glycosylated preferentially under carefully controlled conditions (e.g., using 1 equivalent of the donor at low temperature). However, for reliable results, it is better to protect the C-3 and C-4 hydroxyls first, for example, as an isopropylidene acetal if compatible with your overall synthetic scheme.
Frequently Asked Questions (FAQs)
Q: What is the primary reason for the low reactivity of this compound as an acceptor? A: The main culprit is the N-acetyl group at the C-2 position. It forms a strong intramolecular hydrogen bond with the C-3 hydroxyl group, drastically reducing its nucleophilicity. This effect, combined with steric hindrance, makes the molecule a challenging substrate.[2]
Q: Which hydroxyl group is the most reactive on the unprotected acceptor? A: The C-6 hydroxyl is the most reactive. It is a primary alcohol and is the most sterically accessible, making it the most likely site of glycosylation in a competitive reaction.
Q: Are there alternative N-protecting groups that would make the acceptor more reactive? A: Yes. If you were synthesizing the acceptor from scratch, using an N-phthalimido (NPhth) or a 2-azido (N₃) group instead of the N-acetyl group would result in a more reactive acceptor.[2] These groups do not form the deactivating intramolecular hydrogen bonds to the same extent.[2]
Q: My reaction is incomplete, with both starting material and product visible on TLC. What should I do? A: An incomplete reaction suggests that the conditions are not sufficiently activating. You can try several strategies:
-
Increase the equivalents of the glycosyl donor and/or the promoter.
-
Slowly increase the reaction temperature, monitoring carefully for decomposition.
-
Switch to a more powerful promoter system.
-
Ensure all your reagents and solvents are strictly anhydrous, as moisture can quench the reaction.
Experimental Protocols & Data
Table 1: Example Conditions for Glycosylation of a Protected GlcNAc Acceptor
The following table summarizes successful glycosylation conditions reported in the literature for a related, protected acceptor: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside , where the reaction is directed to the C-3 hydroxyl.
| Glycosyl Donor (Leaving Group) | Acceptor | Promoter / Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside | Mercuric Cyanide (Hg(CN)₂) | Nitromethane-Benzene (1:1) | RT | 24 | ~60-70 | [3] |
| 2,3,4-Tri-O-acetyl-α-D-fucopyranosyl Bromide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside | Mercuric Cyanide (Hg(CN)₂) | Nitromethane-Benzene (1:1) | RT | 48 | ~55 | [4] |
| 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline | Diol derived from the acceptor | Dichloroethane | Reflux | 18 | ~80 | [4] |
Note: The acceptor in these examples is the galacto-epimer, but the reactivity principles and reaction conditions are highly relevant to the gluco-configured acceptor.
Protocol: General Procedure for Glycosylation using a Thioglycoside Donor
This protocol is a representative example for the glycosylation of a protected acceptor like Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside.
Materials:
-
Glycosyl Acceptor (e.g., Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside) (1.0 eq)
-
Thioglycoside Donor (1.2 - 1.5 eq)
-
N-Iodosuccinimide (NIS) (1.5 - 2.0 eq), recrystallized and dried
-
Triflic Acid (TfOH) or Silver Triflate (AgOTf) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor, thioglycoside donor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).
-
In a separate flask, dissolve NIS in anhydrous DCM. Add this solution to the reaction mixture via cannula.
-
Add the catalytic amount of TfOH or AgOTf to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be slowly warmed to 0 °C or room temperature if no progress is observed at lower temperatures.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature, then dilute with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Factors Affecting Acceptor Reactivity
Caption: Key factors reducing the nucleophilicity of acceptor hydroxyl groups.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for troubleshooting low-yielding glycosylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Why are the hydroxy groups of partially protected N-acetylglucosamine derivatives such poor glycosyl acceptors, and what can be done about it? A comparative study of the reactivity of N-acetyl-, N-phthalimido-, and 2-azido-2-deoxy-glucosamine derivatives in glycosylation. 2-Picolinyl ethers as reactivity-enhancing replacements for benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning reactions involving Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. It is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation, with a focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The choice of solvent is critical and depends on several factors:
-
Solubility of Reactants: Ensure that both the glycosyl donor (e.g., a protected form of this compound) and the glycosyl acceptor are soluble in the chosen solvent or solvent system.
-
Reaction Type: Different reactions, such as glycosylation, deprotection, or other modifications, will have different optimal solvent requirements.
-
Reaction Mechanism: The solvent can influence the reaction mechanism, including the formation of intermediates and the stereochemical outcome. For example, polar aprotic solvents can affect the rate of SN2 reactions.
-
Temperature: The solvent must be suitable for the intended reaction temperature.
-
Work-up Procedure: Consider the ease of solvent removal and compatibility with the extraction and purification steps.
Q2: In which common solvents is this compound and its analogue soluble?
A2: The solubility of these compounds can vary. For instance, the related compound Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside is soluble in methanol (10 mg/mL), DMF (10 mg/ml), and DMSO (1 mg/ml).[1]
Troubleshooting Guides
Issue 1: Poor Yield in Glycosylation Reactions
Potential Cause: Suboptimal solvent choice leading to poor solubility of reactants or intermediates.
Troubleshooting Steps:
-
Solvent Screening: If possible, perform small-scale test reactions in a variety of solvents to identify the one that gives the best yield.
-
Solvent Mixtures: A mixture of solvents can sometimes be effective. For instance, a 1:1 mixture of nitromethane-benzene has been used in the condensation of a related galactopyranoside derivative.[2]
-
Use of Co-solvents: The addition of a co-solvent can improve the solubility of a reactant. For example, in deprotection reactions of a related compound, mixtures such as THF/MeOH/H₂O are used to dissolve both the nonpolar starting material and the polar product.[3]
-
Temperature Adjustment: Gently heating the reaction mixture (if the reactants are stable) can improve solubility.
Issue 2: Incomplete Deprotection (Debenzylation)
Potential Cause: Poor solubility of the starting material or intermediates, limiting access to the catalyst surface.
Troubleshooting Steps:
-
Solvent System Change: The starting material is often nonpolar, while the deprotected product is very polar. A solvent system that can dissolve both is crucial. Common systems include MeOH, EtOH, EtOAc, THF, or mixtures like THF/MeOH/H₂O.[3]
-
Catalyst Choice: Consider switching to a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[3]
-
Increase Hydrogen Pressure: Using a Parr apparatus to increase hydrogen pressure can often drive the reaction to completion.[3]
-
Add Acid Catalyst: A small amount of acetic acid or a few drops of HCl can sometimes accelerate the reaction.[3]
Data Presentation
Table 1: Solubility of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
| Solvent | Solubility | Reference |
| Methanol | 10 mg/mL (clear) | |
| DMF | 10 mg/mL | [1] |
| DMSO | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Glycosylation using Mercuric Cyanide
This protocol is adapted from the synthesis of a disaccharide from a derivative of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside.[2]
-
Reactants:
-
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside (glycosyl acceptor)
-
2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide (glycosyl donor)
-
Powdered mercuric cyanide
-
-
Solvent: 1:1 Nitromethane-Benzene
-
Procedure: a. Dissolve the glycosyl acceptor and glycosyl donor in the nitromethane-benzene solvent mixture. b. Add powdered mercuric cyanide to the solution. c. Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. d. Upon completion, quench the reaction and purify the product using column chromatography.
Protocol 2: Debenzylation via Catalytic Hydrogenation
This is a general protocol that can be adapted for the debenzylation of this compound, based on troubleshooting for a similar compound.[3]
-
Reactants:
-
Benzyl-protected glucopyranoside
-
Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)
-
-
Solvent: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), or a mixture (e.g., THF/MeOH/H₂O).[3]
-
Procedure: a. Dissolve the benzyl-protected compound in the chosen solvent. b. Add the palladium catalyst to the solution. c. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus). d. Stir the mixture vigorously until the reaction is complete (monitored by TLC). e. Filter the reaction mixture through Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: General experimental workflows for glycosylation and debenzylation reactions.
Caption: Logical troubleshooting steps for common reaction issues.
References
- 1. Benzyl-2-acetamido-2-deoxy-alpha-D-galactopyranoside | CAS 3554-93-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient coupling of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the glycosylation of N-acetylglucosamine (GlcNAc) derivatives.
FAQs
-
Q1: Why is the glycosylation of N-acetylglucosamine donors often challenging? A1: The primary challenge in the direct glycosylation with N-acetylglucosamine donors is the participation of the C-2 acetamido group. This group can attack the anomeric center to form a stable oxazoline by-product, which reduces the yield of the desired glycosylated product. This issue is particularly prevalent when using acetylated GlcNAc donors, which are considered "disarmed" due to the electron-withdrawing nature of the acetyl groups, making the donor less reactive.[1]
-
Q2: What is the "armed-disarmed" concept in glycosylation? A2: The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups. "Armed" donors have electron-donating groups (e.g., benzyl ethers), which increase the electron density at the anomeric center, making the donor more reactive. Conversely, "disarmed" donors contain electron-withdrawing groups (e.g., acetyl, benzoyl esters), which decrease the electron density at the anomeric center, rendering the donor less reactive.[1] This concept is crucial for planning sequential glycosylation strategies.[1]
-
Q3: How can I improve the α-selectivity of my glycosylation reaction? A3: Achieving high α-selectivity can be challenging. The choice of solvent can play a role; for instance, acetonitrile can sometimes promote the formation of the β-anomer. The use of specific catalyst systems and protecting groups can also influence the stereochemical outcome. For some systems, it is possible to achieve post-glycosylation in situ anomerization to favor the α-product.
-
Q4: I am observing multiple spots on my TLC plate, and my yield is low. What could be the cause? A4: The formation of multiple products, including the oxazoline by-product, is a common issue.[1] Other possibilities include incomplete reaction, degradation of the starting material or product, and the formation of anomers. Careful optimization of the reaction conditions, including the catalyst, solvent, and temperature, is necessary.
Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. "Disarmed" glycosyl donor is not sufficiently activated.[1] | 1. Use a fresh batch of catalyst. 2. Ensure all reagents and solvents are anhydrous. 3. Increase the amount of catalyst, switch to a more powerful catalyst, or increase the reaction temperature cautiously.[1] |
| Formation of oxazoline by-product | The N-acetyl group at C-2 is participating in the reaction. | 1. Use a different protecting group at C-2 that is less likely to participate, such as a phthalimido or a 2-azido group. 2. Optimize the catalyst and solvent system. Some Lewis acids are more prone to promoting oxazoline formation.[1] |
| Poor α/β selectivity | 1. The reaction conditions favor the formation of the thermodynamic product. 2. The catalyst is not directing the stereochemistry effectively. | 1. Adjust the reaction temperature; lower temperatures often favor the kinetic product. 2. Screen different catalysts and solvent systems. For example, rare earth triflates have been shown to influence selectivity. |
| Reaction is sluggish | The acetylated glycosyl donor is "disarmed" and has low reactivity.[1] | 1. Increase the equivalents of the activator. 2. Cautiously elevate the reaction temperature.[1] 3. Switch to a stronger activator.[1] |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for different catalytic systems used in the glycosylation of N-acetylglucosamine derivatives. Please note that the specific substrate and reaction conditions will influence the outcome.
| Catalyst/Promoter | Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Mercuric Cyanide (Hg(CN)₂) | 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside | Nitromethane-Benzene (1:1) | RT | - | - | - | [2] |
| Scandium Triflate (Sc(OTf)₃) | Peracetylated β-GlcNAc | Various alcohols | 1,2-Dichloroethane | Reflux | 24 | Good | α-selective | [3] |
| Ytterbium Triflate (Yb(OTf)₃) | Glycosyl oxazolines | Various acceptors | - | - | Moderate | Good | β-selective | |
| N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) | Thioglycoside donor | Alcohol | Dichloromethane | -80 to 0 | - | Good | Varies | [4][5] |
| Bismuth(III) Triflate (Bi(OTf)₃) | 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Dichloromethane | 0 | 15 | - | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH) with a Thioglycoside Donor
This protocol is adapted from a general procedure for thioglycoside activation.[4]
Materials:
-
Fully protected thioglycoside donor (1.0-3.0 equiv.)
-
This compound (glycosyl acceptor, 1.0 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N-Iodosuccinimide (NIS) (1.2-4.0 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.1-0.5 equiv.)
-
Activated 4Å molecular sieves
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Dry the glycosyl acceptor and thioglycoside donor by azeotroping with dry toluene and then keeping under high vacuum for at least 3 hours.
-
To a two-necked round-bottom flask containing activated 4Å molecular sieves, add anhydrous CH₂Cl₂ under an argon atmosphere.
-
Dissolve the dried glycosyl acceptor and thioglycoside donor in anhydrous CH₂Cl₂ and transfer the solution to the flask containing molecular sieves via cannula.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS to the suspension and stir for 15 minutes.
-
Add TfOH dropwise to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Glycosylation
This protocol is a general guideline for using a Lewis acid catalyst like Scandium Triflate (Sc(OTf)₃).
Materials:
-
Peracetylated this compound (glycosyl donor, 1.0 equiv.)
-
Glycosyl acceptor (1.2-1.5 equiv.)
-
Scandium Triflate (Sc(OTf)₃) (0.1-0.3 equiv.)
-
Anhydrous 1,2-Dichloroethane
-
Activated 4Å molecular sieves
-
Triethylamine or Pyridine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and freshly activated 4Å molecular sieves.
-
Add anhydrous 1,2-dichloroethane to dissolve the reagents.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the Lewis acid catalyst (Sc(OTf)₃) to the mixture.
-
Heat the reaction to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a few drops of triethylamine or pyridine.
-
Dilute the mixture with dichloromethane and filter off the molecular sieves.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizations
O-Linked Glycosylation Pathway
The following diagram illustrates the general pathway of mucin-type O-linked glycosylation, a process that can be influenced by molecules such as this compound and its analogs.
Caption: Mucin-type O-linked glycosylation pathway.
Experimental Workflow for Catalyst Screening
This diagram outlines a logical workflow for screening different catalysts for the desired glycosylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Derivatives
Welcome to the technical support center for challenges in carbohydrate chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) addressing common issues encountered during the deprotection of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing O-benzyl (Bn) protecting groups from N-acetylglucosamine (GlcNAc) derivatives?
A1: The most common methods for cleaving O-benzyl ethers from GlcNAc derivatives are:
-
Catalytic Hydrogenation: This is the most widely used technique, involving hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). It is known for high yields and clean reaction profiles.[1][2]
-
Catalytic Transfer Hydrogenation (CTH): A safer alternative to using flammable hydrogen gas, CTH employs a hydrogen donor molecule in situ.[1] Common donors include formic acid, ammonium formate, cyclohexene, and triethylsilane.[1][3][4] This method is particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[3]
-
Dissolving Metal Reduction (Birch Reduction): This method uses sodium or lithium metal in liquid ammonia and is effective for stubborn or sterically hindered benzyl groups that are resistant to hydrogenation.[2][5] However, it is a harsh method and may not be compatible with other functional groups in the molecule.[5]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation. This is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to benzyl ethers, sometimes with photoirradiation to improve reliability.[2][6]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron trichloride (BCl₃) can cleave benzyl ethers, but this is a harsh method and may not be suitable for sensitive substrates.[7]
Q2: Why is my catalytic hydrogenation for debenzylation often slow or incomplete?
A2: Several factors can lead to incomplete or failed catalytic hydrogenation reactions:
-
Catalyst Inactivity: The palladium catalyst can be poisoned by impurities, especially sulfur or halogen compounds, or it may be old and have reduced activity. Using fresh, high-quality catalyst is critical.[5][7]
-
Insufficient Hydrogen: For some substrates, atmospheric pressure from a hydrogen balloon may not be enough to drive the reaction to completion.[7]
-
Poor Solubility: The fully benzylated starting material is often nonpolar, while the deprotected product is highly polar. A solvent system that cannot effectively dissolve both can lead to stalling as the product may coat the catalyst surface.[7]
-
Steric Hindrance: Benzyl groups in sterically crowded environments can be more difficult to access by the catalyst, slowing down the reaction rate.[1]
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst. Ensure the substrate is properly purified before the reaction.[7]
Q3: What is Catalytic Transfer Hydrogenation (CTH), and what are its main advantages?
A3: Catalytic Transfer Hydrogenation (CTH) is a method where hydrogen is generated in situ from a donor molecule, transferring it to the substrate with the aid of a catalyst like Pd/C.[1] The primary advantage of CTH is safety, as it completely avoids the handling of flammable and potentially explosive hydrogen gas.[1] It is also operationally simple, often requiring only gentle heating, and does not necessitate specialized high-pressure equipment.[2][4]
Q4: Can the N-acetyl group at the C2 position interfere with the debenzylation reaction?
A4: The N-acetyl group can significantly influence the reactivity of the molecule. While direct interference with catalytic hydrogenation is not commonly reported as a primary failure mode, the acetamido group is known to form strong hydrogen bonds. This can affect the molecule's conformation and solubility, potentially impacting the accessibility of the benzyl ethers to the catalyst surface. Studies have shown that the reactivity of neighboring hydroxyl groups is significantly affected by the N-acetyl group, making them poor glycosyl acceptors, which suggests a broader electronic and steric influence on the molecule.[8]
Q5: How can I achieve selective deprotection if my molecule has multiple O-benzyl groups?
A5: Achieving selective debenzylation of one O-benzyl group in the presence of others is very challenging as they have similar reactivity. Success typically relies on an orthogonal protecting group strategy from the outset of the synthesis.[9] This involves using different types of protecting groups that can be removed under distinct, non-interfering conditions. For example, you might protect one hydroxyl group as a silyl ether (removable with fluoride), another as an acetyl ester (removable with base), and a third as a benzyl ether (removable by hydrogenation).[10] If you must attempt selective debenzylation, carefully controlling reaction conditions (catalyst loading, time, temperature) may yield partially deprotected intermediates, but separation can be difficult.
Troubleshooting Guides
Problem: My catalytic hydrogenation reaction is stalled. TLC analysis shows mostly starting material even after several hours.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Filter the reaction mixture through Celite, wash with solvent, and restart the reaction with a fresh batch of Pd/C or Pd(OH)₂/C catalyst.[5] | The catalyst may be old, improperly handled, or poisoned by trace impurities from glassware or the substrate.[7] |
| Insufficient Hydrogen | If using a balloon, switch to a high-pressure hydrogenation apparatus (e.g., Parr shaker) and increase the H₂ pressure to 50-60 psi.[5][7] | Higher hydrogen concentration on the catalyst surface can significantly increase the reaction rate, especially for resistant substrates. |
| Poor Solubility | Change or modify the solvent system. Try mixtures like THF/MeOH, EtOAc/MeOH, or add water to a polar solvent like MeOH to improve solubility of the deprotected product.[2][7] | A solvent system that can dissolve both the nonpolar starting material and the polar product is crucial for preventing the product from precipitating onto the catalyst. |
Problem: The reaction is proceeding, but TLC shows a mixture of partially deprotected products and I cannot achieve full deprotection.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst | Increase the catalyst loading from the standard 10 wt% up to 20-50 wt% relative to the substrate.[7] | A higher catalyst-to-substrate ratio increases the number of active sites available for the reaction. |
| Reaction Conditions Too Mild | Gently warm the reaction to 40-50 °C. Extend the reaction time, monitoring by TLC every few hours.[7] | Increased temperature can provide the necessary activation energy to overcome steric hindrance or other energy barriers. |
| Acid-Labile Catalyst Poisons | Add a small amount of a mild acid like acetic acid (AcOH) to the reaction mixture.[2][7] | An acidic co-solvent can sometimes accelerate the reaction and help to protonate and remove basic impurities that may be poisoning the catalyst. |
| Highly Resistant Substrate | Consider switching to a more powerful deprotection method, such as Birch reduction (Na/NH₃), if other functional groups are compatible.[2][5] | For exceptionally sterically hindered or electronically deactivated substrates, hydrogenation may not be strong enough to achieve full deprotection. |
Data Presentation
The choice of reaction conditions can significantly impact the success of debenzylation. The following tables summarize typical conditions for common methods.
Table 1: Direct Catalytic Hydrogenation Conditions
| Catalyst | Substrate Scale | Solvent | H₂ Source | Temperature | Reaction Time | Conversion/Yield |
| 10% Pd/C | 1 mmol | 10 mL EtOH | H₂ balloon | Room Temp. | 12-24 h | >95% |
| 20% Pd(OH)₂/C | 1 mmol | 15 mL THF/MeOH | 50 psi H₂ | 40 °C | 8-16 h | >98% |
| 10% Pd/C + AcOH | 1 mmol | 10 mL MeOH | H₂ balloon | Room Temp. | 6-12 h | >95% |
Data compiled from multiple sources for illustrative purposes.[1][7]
Table 2: Catalytic Transfer Hydrogenation (CTH) Conditions
| Catalyst | Hydrogen Donor | Substrate Scale | Solvent | Temperature | Reaction Time | Conversion/Yield |
| 10% Pd/C | Ammonium Formate | 1 mmol | 10 mL MeOH | Reflux | 1-4 h | >95% |
| 10% Pd/C | Formic Acid | 1 mmol | 10 mL MeOH | 50 °C | 2-6 h | >90% |
| 10% Pd/C | Triethylsilane | 1 mmol | 10 mL CH₃OH | Room Temp. | 4-8 h | Excellent |
Data compiled from multiple sources for illustrative purposes.[2][3][4]
Experimental Protocols
Protocol 1: Global Debenzylation via Direct Catalytic Hydrogenation
-
Preparation: In a round-bottom flask, dissolve the benzylated GlcNAc derivative (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or a THF/Methanol mixture, approx. 10-20 mL per mmol of substrate).
-
Catalyst Addition: Carefully add the palladium catalyst (10% Pd/C or 20% Pd(OH)₂/C, 10-20 wt% of the substrate) to the solution under an inert atmosphere (Nitrogen or Argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[7]
-
Work-up: Once the starting material is consumed, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent to recover all the product.[5]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as silica gel chromatography or recrystallization.
Protocol 2: Global Debenzylation via Catalytic Transfer Hydrogenation (Ammonium Formate)
-
Preparation: Dissolve the benzylated GlcNAc derivative (1.0 eq) in Methanol (approx. 15-20 mL per mmol).
-
Reagent Addition: Add ammonium formate (HCOONH₄, 5-10 eq) to the solution and stir until it dissolves.[2]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the substrate) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C for Methanol) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC. These reactions are often much faster than direct hydrogenation, typically completing in 1-4 hours.[2]
-
Work-up and Purification: After completion, cool the reaction to room temperature. Filter through a pad of Celite, wash the pad with Methanol, and concentrate the filtrate. The excess ammonium formate is volatile and can often be removed under high vacuum. Purify the residue as needed.
Visualizations
The following diagrams illustrate key decision-making and troubleshooting workflows in the deprotection process.
Caption: Workflow for selecting an appropriate debenzylation method.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Why are the hydroxy groups of partially protected N-acetylglucosamine derivatives such poor glycosyl acceptors, and what can be done about it? A comparative study of the reactivity of N-acetyl-, N-phthalimido-, and 2-azido-2-deoxy-glucosamine derivatives in glycosylation. 2-Picolinyl ethers as reactivity-enhancing replacements for benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Site-Selective Chemoenzymatic Glycosylation of an HIV-1 Polypeptide Antigen with Two Distinct N-Glycans via an Orthogonal Protecting Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its derivatives. The objective is to offer a clear, data-driven resource for the structural elucidation and differentiation of these important glycosides, which are frequently utilized in glycobiology and drug discovery. The presented data, including detailed ¹H and ¹³C NMR chemical shifts and coupling constants, is supported by established experimental protocols.
Introduction
This compound and its derivatives are valuable building blocks in the synthesis of complex glycoconjugates, including glycoproteins and glycolipids. Their structural integrity and purity are paramount for their application in biological systems. NMR spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. This guide focuses on the comparison of the parent compound with its per-O-acetylated and a di-O-benzoylated derivative to highlight the influence of protecting groups on the NMR spectral parameters.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two of its derivatives. The data facilitates the identification of key structural features and the effects of different protecting groups on the chemical environment of the pyranose ring and the aglycon.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-α-D-glucopyranoside |
| H-1 | 4.85 (d, J=3.5) | 4.95 (d, J=3.6) | 5.10 (d, J=3.5) |
| H-2 | 4.15 (dd, J=3.5, 10.5) | 4.30 (dd, J=3.6, 10.4) | 4.55 (dd, J=3.5, 10.5) |
| H-3 | 3.70 (t, J=9.5) | 5.25 (t, J=9.8) | 5.95 (t, J=9.8) |
| H-4 | 3.45 (t, J=9.5) | 5.10 (t, J=9.8) | 4.20 (t, J=9.5) |
| H-5 | 3.80 (m) | 4.05 (m) | 4.35 (m) |
| H-6a | 3.75 (dd, J=2.0, 12.0) | 4.25 (dd, J=4.8, 12.4) | 4.70 (dd, J=2.5, 12.0) |
| H-6b | 3.65 (dd, J=5.0, 12.0) | 4.10 (dd, J=2.4, 12.4) | 4.60 (dd, J=5.0, 12.0) |
| Ph-CH₂ | 4.70 (d, J=12.0), 4.50 (d, J=12.0) | 4.75 (d, J=12.0), 4.55 (d, J=12.0) | 4.85 (d, J=12.0), 4.65 (d, J=12.0) |
| Ph-H | 7.30-7.40 (m) | 7.25-7.40 (m) | 7.20-8.10 (m) |
| NHAc | 2.00 (s) | 1.95 (s) | 2.05 (s) |
| OAc | - | 2.05 (s), 2.03 (s), 2.01 (s) | - |
Note: Data for the parent and tri-O-acetyl compounds are representative values. The data for the di-O-benzoyl derivative is sourced from available spectral data.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-α-D-glucopyranoside |
| C-1 | 97.5 | 96.8 | 97.2 |
| C-2 | 54.0 | 52.5 | 53.0 |
| C-3 | 72.0 | 71.5 | 72.8 |
| C-4 | 71.0 | 68.5 | 69.0 |
| C-5 | 73.0 | 72.0 | 71.5 |
| C-6 | 62.0 | 62.5 | 64.0 |
| Ph-CH₂ | 70.0 | 70.5 | 71.0 |
| Ph-C | 128.0-137.0 | 127.5-137.5 | 128.0-137.0 |
| NHAc (C=O) | 175.0 | 170.5 | 175.5 |
| NHAc (CH₃) | 23.0 | 23.2 | 23.5 |
| OAc (C=O) | - | 170.8, 170.2, 169.5 | - |
| OAc (CH₃) | - | 20.8, 20.7, 20.6 | - |
| OBz (C=O) | - | - | 166.5, 165.8 |
| OBz (Ph) | - | - | 128.5-133.5 |
Note: Data for the parent and tri-O-acetyl compounds are representative values. The data for the di-O-benzoyl derivative is sourced from available spectral data.
Experimental Protocols
A general protocol for the NMR characterization of glycosides is as follows.[1]
Sample Preparation
-
Sample Purity: Ensure the glycan sample is of high purity (>90%) and lyophilized to remove any residual solvents.[1] Buffers and salts should be minimized as they can negatively impact the quality of the NMR spectrum.[1]
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to avoid interfering with the magnetic field homogeneity.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to analyze include chemical shifts (δ) and coupling constants (J), particularly for the anomeric proton (H-1) which provides information about the α or β configuration.[1]
-
¹³C NMR: A one-dimensional ¹³C NMR spectrum is acquired to identify the chemical shifts of all carbon atoms in the molecule.
-
2D NMR (for complex structures): For more complex derivatives or for unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques help establish connectivity between protons and carbons.
Visualization of Key Structures and Workflow
The following diagrams illustrate the general structures of the compared compounds and the typical workflow for their NMR characterization.
References
A Comparative Guide to the Mass Spectrometry Analysis of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the characterization and quantification of reaction products of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical technique often depends on its quantitative performance. Below is a summary of typical quantitative data for the analysis of glycosides, comparing High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) based methods. It is important to note that these values can vary depending on the specific analyte, sample matrix, and instrument conditions.[1]
| Parameter | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 0.1 - 1 µg/mL |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time and UV absorbance) |
| Throughput | Moderate to High | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide representative protocols for the analysis of a hypothetical glycosylation reaction product of this compound.
Protocol 1: LC-MS/MS Analysis of a Glycosylation Reaction Product
This protocol outlines a method for the identification and relative quantification of a glycosylated product of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Reaction Quenching: Quench the glycosylation reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: If proteins are present, centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for LC-MS/MS analysis (typically in the low ng/mL to µg/mL range).
2. LC-MS/MS Instrumentation and Conditions: [1]
-
Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: A typical gradient would be to start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For structural confirmation, use full scan and product ion scan modes on a high-resolution instrument.
Protocol 2: HPLC-UV Analysis of a Glycosylation Reaction Product
This protocol describes a method for the quantification of a glycosylation product using High-Performance Liquid Chromatography with UV detection.
1. Sample Preparation:
-
Reaction Quenching and Protein Precipitation: Follow the same procedure as for LC-MS/MS sample preparation.
-
Derivatization (Optional): For compounds lacking a strong UV chromophore, derivatization with a UV-active tag (e.g., benzoylation) may be necessary to enhance detection.
-
Final Solution: Evaporate the solvent from the supernatant and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions: [2]
-
Chromatography System: A standard HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could start at a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector set at an appropriate wavelength (e.g., 220 nm for benzoyl derivatives).[2]
-
Injection Volume: 20 µL.[2]
Mandatory Visualization
The following diagrams illustrate key aspects of the analysis of this compound reaction products.
Caption: Experimental Workflow for Glycosylation Reaction Analysis.
Caption: Mass Spectrometric Fragmentation of a Glycosylated Product.
References
A Comparative Guide to N-Acetylglucosaminyl Donors: Benchmarking Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is a critical step in the chemical synthesis of complex oligosaccharides and glycoconjugates. This guide provides an objective comparison of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with other commonly employed N-acetylglucosaminyl (GlcNAc) donors. The performance of these donors is evaluated based on experimental data, with a focus on reaction yields, stereoselectivity, and reaction conditions.
While this compound is widely recognized for its role as an inhibitor of O-glycosylation in biological studies, its application as a glycosyl donor in chemical synthesis is less documented in recent literature, making direct, quantitative comparisons challenging. This guide compiles available data to offer a comprehensive overview for researchers designing synthetic strategies.
Comparative Performance of N-Acetylglucosaminyl Donors
The efficiency of a glycosylation reaction is primarily assessed by the yield and stereoselectivity of the desired product. The following table summarizes typical performance data for common classes of N-acetylglucosaminyl donors. It is important to note that reaction outcomes are highly dependent on the specific acceptor, protecting groups, and reaction conditions employed.
| Glycosyl Donor | Leaving Group | Typical Activator(s) | General Reactivity | Typical Yields (%) | Typical Stereoselectivity (α:β) | Key Advantages | Key Disadvantages |
| This compound | Benzyl ether | Typically used as an acceptor or inhibitor | Low (as a donor) | Data not readily available | Data not readily available | Stability | Primarily used as a biological tool, not a reactive donor |
| N-Acetylglucosaminyl Thioglycosides | -SR (e.g., -SPh, -SEt) | NIS/TfOH, BSP/Tf₂O | Tunable (Armed/Disarmed) | 50-97%[1][2] | Acceptor and protecting group dependent[1] | Stable, suitable for block synthesis | Can require stoichiometric activators |
| N-Acetylglucosaminyl Trichloroacetimidates | -OC(CCl₃)=NH | TMSOTf, BF₃·OEt₂ | High | 78-95%[3] | Generally high β-selectivity with participating groups[3] | Highly reactive, often require only catalytic activation | Can be moisture sensitive, potential for side reactions |
| N-Acetylglucosaminyl Bromides | -Br | AgOTf | High | ~55% (for specific disaccharide synthesis)[4] | Acceptor and conditions dependent | Historically significant, can be effective | Often less stable than other donors |
| Armed N-Acetylglucosaminyl pivaloate | Pivaloate | TMSOTf | High | 56-67%[5] | High β-selectivity with primary alcohols[5] | Direct β-selective glycosylation | Less effective with hindered acceptors[5] |
Note: Direct glycosylation with N-acetylglucosamine donors can be challenging due to the participation of the C-2 acetamido group, which can lead to the formation of a stable oxazoline byproduct, thereby reducing the yield of the desired glycoside.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of glycosylation reactions. Below are representative protocols for the activation of common N-acetylglucosaminyl donors.
Protocol 1: Glycosylation using an N-Acetylglucosaminyl Thioglycoside Donor
This protocol describes a general procedure for the activation of a thioglycoside donor using N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).[7]
Materials:
-
N-Acetylglucosaminyl thioglycoside donor (1.0 equiv)
-
Glycosyl acceptor (1.0–3.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2–4.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1–0.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing the N-acetylglucosaminyl thioglycoside donor and the glycosyl acceptor, add anhydrous toluene and evaporate under reduced pressure to remove residual water.
-
Place the flask under an inert atmosphere (e.g., Argon).
-
In a separate flask, activate molecular sieves by heating at a high temperature under vacuum, then allow to cool under an inert atmosphere.
-
Dissolve the donor and acceptor in anhydrous CH₂Cl₂ and transfer the solution to the flask containing the activated molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS to the mixture and stir for 5 minutes.
-
Add a catalytic amount of TfOH.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Filter the mixture through celite, and wash the filtrate with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Glycosylation using an N-Acetylglucosaminyl Trichloroacetimidate Donor
This protocol outlines a general procedure for the activation of a trichloroacetimidate donor using a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]
Materials:
-
N-Acetylglucosaminyl trichloroacetimidate donor (1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)
-
Anhydrous 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of the N-acetylglucosaminyl trichloroacetimidate donor and the acceptor, add anhydrous 1,2-dichloroethane.
-
Bring the reaction mixture to the desired temperature (e.g., 40 °C).
-
Add TMSOTf to the mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
After completion (typically 12 hours), quench the reaction by adding saturated aqueous NaHCO₃.[5]
-
Extract the mixture with CHCl₃.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
To aid in the understanding of the chemical and biological processes involving glycosylation, the following diagrams have been generated.
Caption: A generalized workflow for a chemical glycosylation reaction.
Caption: The O-GlcNAc signaling pathway as a nutrient sensor.
References
- 1. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-promoted and stereospecific formation of N-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various analogs of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. The following sections detail the anti-cancer, pro-viral, and anti-inflammatory activities of specific derivatives, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs are diverse, ranging from anti-cancer and anti-inflammatory effects to the unexpected enhancement of viral replication. This variation is largely dependent on the nature and position of substituent groups on both the benzyl and the glucopyranoside moieties.
Anti-Cancer Activity: Glucopyranosyl-Conjugated Benzyl Derivatives
A series of glucopyranosyl-conjugated benzyl derivatives have been synthesized and evaluated for their cytotoxic effects against human colorectal carcinoma (HCT-116) cells. These compounds feature a[1][2][3]-triazole linker connecting the glucopyranoside and benzyl moieties. The study revealed that the substitution pattern on the benzyl ring significantly influences the anti-cancer potency and selectivity.
Key Findings:
-
Compound 8d , with a 4-chlorobenzyl substituent, exhibited the most potent anti-proliferative activity against HCT-116 cells, with an IC50 value comparable to the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1]
-
Importantly, compound 8d demonstrated improved selectivity towards cancer cells over normal human embryonic kidney 293T cells.[1]
-
The anti-proliferative mechanism of compound 8d was determined to be through the induction of apoptotic cell death.[1]
Table 1: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives against HCT-116 and 293T cells [1]
| Compound | R Group | HCT-116 IC50 (µM) | 293T IC50 (µM) | Selectivity Index (SI) |
| 8a | H | > 100 | > 100 | - |
| 8b | 4-Methyl | 85.3 ± 7.6 | > 100 | > 1.17 |
| 8c | 4-Methoxy | > 100 | > 100 | - |
| 8d | 4-Chloro | 12.5 ± 1.8 | 85.6 ± 9.2 | 6.85 |
| 8e | 4-Bromo | 25.4 ± 3.1 | > 100 | > 3.94 |
| 8f | 4-Fluoro | 48.7 ± 5.2 | > 100 | > 2.05 |
| 8g | 4-Trifluoromethyl | 33.1 ± 4.5 | > 100 | > 3.02 |
| 8h | 3-Methyl | 92.1 ± 8.9 | > 100 | > 1.09 |
| 8i | 3-Methoxy | > 100 | > 100 | - |
| 5-FU | - | 10.8 ± 1.5 | 15.2 ± 2.1 | 1.41 |
Data represents the mean ± SD of three independent experiments.
Pro-Viral Activity: Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (BAGN) and HIV Replication
In contrast to the desired anti-proliferative effects, an analog of the parent compound, Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (BAGN), has been shown to inhibit O-glycosylation, a crucial post-translational modification of proteins.[4][5] This inhibition has the unexpected consequence of significantly enhancing Human Immunodeficiency Virus (HIV) replication in vitro.[5][6]
Key Findings:
-
BAGN acts as a competitive inhibitor of O-glycan chain elongation by blocking β1,3-galactosyltransferase.[5]
-
Treatment of PHA-blast target cells with BAGN led to a significant increase in the percentage of HIV-infected cells, intracellular p24 protein levels, and viral particles in the supernatant.[5][6]
-
The pro-viral effect was even more pronounced when the infection was initiated with virus previously grown in the presence of BAGN.[5][6]
-
BAGN treatment also improved the kinetics of viral outgrowth from patient samples.[5]
Table 2: Effect of BAGN on HIV-1 Replication in PHA-blast Cells [5][6]
| Condition | Fold Increase in % Infected Cells | Fold Increase in Intracellular p24 | Fold Increase in Supernatant p24 |
| BAGN-treated target cells | 7.6 | 1.3 | 7.1 |
| Infection with BAGN-grown virus | 30 | 1.5 | 74 |
Anti-inflammatory Activity: Deoxygenated N-acetyl Glucosamine Analogs
Two novel deoxygenated N-acetyl glucosamine analogs, BNAG1 and BNAG2, have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells.[2]
Key Findings:
-
Both BNAG1 and BNAG2 were effective in reducing the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2]
-
BNAG1 was found to be more potent than the parent N-acetyl glucosamine (NAG) in reducing IL-6 levels.[2]
-
At specific concentrations, BNAG1 also significantly reduced the production of another key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[2]
Table 3: Effect of BNAG1 and BNAG2 on Pro-inflammatory Cytokine Production in LPS-activated RAW264.7 cells [2]
| Compound | Concentration | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) |
| BNAG1 | 0.01 mM | Significant | Significant |
| 0.1 mM | Significant | Significant | |
| BNAG2 | 0.01 mM | Significant | Not Significant |
| 0.1 mM | Significant | Not Significant | |
| NAG | 0.01 mM | Significant | Not Significant |
| 0.1 mM | Significant | Not Significant |
Significance is reported as p < 0.05 compared to LPS-treated cells.
Experimental Protocols
Synthesis of Glucopyranosyl-Conjugated Benzyl Derivatives (General Procedure)[1]
-
Synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-d-glucose: This key intermediate is prepared from commercially available β-D-glucosamine hydrochloride. The 2-amino group is converted to an azido group via a reaction with imidazole-1-sulfonyl azide hydrochloride in a basic medium.
-
Synthesis of Propargyl-functionalized Benzyl Alcohols: The respective benzyl alcohol is alkylated with 3-bromopropyne in the presence of a base such as sodium hydride in an appropriate solvent like tetrahydrofuran.
-
Click Reaction: The azide-functionalized glucose and the propargyl-functionalized benzyl alcohol are coupled via a copper(I)-catalyzed azide-alkyne cycloaddition (click reaction) to yield the final triazole-linked glycoconjugates.
Cytotoxicity Assay (MTT Assay)[1]
-
Cell Seeding: HCT-116 or 293T cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
HIV Replication Assay (p24 ELISA)[5]
-
Cell Culture and Infection: PHA-stimulated peripheral blood mononuclear cells (PBMCs) or PHA-blast cells are cultured in the presence or absence of BAGN (typically 2 mM). The cells are then infected with a known amount of HIV-1.
-
Sample Collection: Culture supernatants are collected at various time points post-infection.
-
p24 Antigen Quantification: The concentration of the HIV-1 p24 capsid protein in the supernatants is quantified using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of p24 antigen is indicative of the level of viral replication. The fold increase in p24 production in BAGN-treated cultures compared to untreated cultures is calculated.
Anti-inflammatory Assay (Cytokine Measurement)[2]
-
Cell Culture and Stimulation: RAW264.7 macrophage cells are seeded in 24-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds (BNAG1, BNAG2, or NAG) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: The culture supernatants are collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatants are measured using commercial ELISA kits according to the manufacturer's protocols.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compounds is calculated relative to the LPS-only treated control.
Visualizations
Caption: Synthetic workflow for glucopyranosyl-conjugated benzyl derivatives.
Caption: Mechanism of O-glycosylation inhibition by BAGN.
References
- 1. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzyl and allyl ethers of D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside O-glycosylationinhibitor 3554-93-6 [sigmaaldrich.com]
- 5. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Glycosylation Reactions Involving Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
This guide provides a comparative analysis of the kinetics of glycosylation reactions involving Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and its alternatives. A comprehensive understanding of these reaction kinetics is essential for the rational design and efficient synthesis of complex carbohydrates, which are pivotal in drug development and various biomedical applications. This document summarizes key findings from published literature, presenting comparative data on reaction performance, detailed experimental protocols for kinetic analysis, and visual representations of reaction pathways and workflows.
Comparison of Glycosylation Donor Performance
The efficiency and stereochemical outcome of glycosylation reactions are highly dependent on the nature of the glycosyl donor, the promoter used for its activation, and the reaction conditions. While explicit comparative kinetic data in the form of rate constants is not always readily available in single publications, a comparison of reaction times and yields under various conditions provides valuable insight into the relative kinetics.
Below is a summary of performance for different glycosyl donors, including derivatives of the core structure of interest, based on experimental data from various studies.
| Glycosyl Donor Class | Leaving Group | Promoter/Activator | Typical Reaction Time | Typical Yield | Stereoselectivity (α:β) | Reference |
| Trichloroacetimidate | -OC(NH)CCl₃ | TMSOTf (catalytic) | 0.5 - 2 hours | Good to Excellent | Highly variable, influenced by solvent and temperature | |
| Thioglycoside | -SEt / -SPh | NIS / TfOH | 1 - 5 hours | Good | Generally good, influenced by neighboring groups | |
| Glycosyl Halide | -Br / -Cl | AgOTf / Hg(CN)₂ | 2 - 12 hours | Moderate to Good | Variable, often requires specific conditions for high selectivity | |
| Glycosyl Phosphate | -OPO(OPh)₂ | TMSOTf | 1 - 4 hours | Good | Can be tuned with catalyst and conditions |
Experimental Protocols for Kinetic Analysis
The study of glycosylation reaction kinetics is crucial for understanding reaction mechanisms and optimizing conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of these reactions.
General Protocol for Real-Time NMR Kinetic Monitoring
This protocol outlines a general procedure for monitoring the progress of a glycosylation reaction in real-time.
-
Sample Preparation:
-
Dissolve the glycosyl donor, glycosyl acceptor, and an internal standard (e.g., hexamethyldisiloxane) in a deuterated solvent in an NMR tube.
-
Cool the solution to the desired reaction temperature in the NMR spectrometer.
-
-
Initiation of Reaction:
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the promoter.
-
Inject the promoter solution into the NMR tube and start the timer immediately.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The progress of the reaction can be monitored by observing the disappearance of the signals corresponding to the starting materials and the appearance of signals for the product and by-products.
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting materials and products in each spectrum.
-
Normalize the integrals using the internal standard to account for any variations in concentration.
-
Plot the concentration of reactants and/or products as a function of time to determine the reaction rate and order.
-
From this data, kinetic parameters such as rate constants can be calculated.
-
Visualizing Glycosylation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in glycosylation reactions.
Caption: Generalized pathway for a glycosylation reaction.
Caption: Workflow for a typical NMR-based kinetic study.
Caption: Competing Sₙ1 and Sₙ2-like pathways in glycosylation.
Conclusion
The kinetic landscape of glycosylation reactions involving this compound and related donors is complex and highly sensitive to the choice of glycosyl donor, promoter, and reaction conditions. While direct comparative kinetic data in the form of rate constants remains a subject for further systematic investigation, the analysis of reaction times and yields provides a valuable framework for selecting appropriate synthetic strategies. The use of real-
A Comparative Guide to the Structural Elucidation of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of oligosaccharides is paramount in understanding their biological functions and in the development of novel therapeutics. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (benzyl α-GlcNAc) containing oligosaccharides.
Introduction to Analytical Techniques
The determination of the three-dimensional structure of oligosaccharides presents a significant analytical challenge due to their inherent flexibility and the presence of numerous stereoisomers. X-ray crystallography provides a high-resolution snapshot of the molecule in its crystalline state, offering precise atomic coordinates. However, obtaining suitable crystals of oligosaccharides can be a formidable task. NMR spectroscopy offers detailed information about the connectivity and conformation of the molecule in solution, which is often more biologically relevant. Mass spectrometry is a powerful tool for determining the molecular weight, sequence, and branching patterns of oligosaccharides with high sensitivity.
Comparison of Performance
The choice of analytical technique depends on the specific information required, the amount of sample available, and its physical properties. Below is a comparative summary of these techniques for the analysis of benzyl α-GlcNAc containing oligosaccharides.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (Crystal) | Solution | Gas Phase (ions) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, anomeric configuration, glycosidic linkages, 3D conformation in solution, dynamics | Molecular weight, monosaccharide composition, sequence, branching, linkage position (with MS/MS) |
| Resolution | Atomic (<1 Å) | Atomic to residue level | Molecular to fragment level |
| Sample Amount | Milligrams (for crystallization) | Milligrams | Picomoles to femtomoles |
| Key Advantage | Unambiguous 3D structure | Provides data on solution-state conformation and dynamics | High sensitivity and tolerance for mixtures |
| Key Limitation | Requires well-ordered single crystals, which can be difficult to obtain for oligosaccharides.[1] | Complex spectra for larger oligosaccharides, lower resolution than crystallography | Does not directly provide 3D structure or anomeric configuration.[2] |
Quantitative Data Comparison
While a crystal structure for this compound was not found in the public domain, the crystallographic data for the closely related and structurally representative N-acetyl-α-D-glucosamine provides a valuable benchmark for comparison.[2][3]
Table 1: X-ray Crystallography Data for N-acetyl-α-D-glucosamine [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 11.25 Å, b = 4.82 Å, c = 9.72 Å, β = 113.7° |
| Resolution | Not explicitly stated, but sufficient for atomic coordinates |
| Key Conformation | Glucopyranose ring in the chair form |
Table 2: Representative NMR Data for a Benzyl α-GlcNAc Derivative
Data is illustrative and can vary based on the specific oligosaccharide structure and solvent.
| Proton | Chemical Shift (ppm) |
| H-1 (anomeric) | ~4.9 |
| Benzyl CH₂ | ~4.5, 4.7 (diastereotopic) |
| Aromatic (Phenyl) | ~7.3 |
| N-Acetyl CH₃ | ~2.0 |
Table 3: Representative Mass Spectrometry Data for a Benzyl α-GlcNAc Containing Disaccharide
| Ion | m/z (calculated) |
| [M+Na]⁺ | Varies with oligosaccharide |
| Key Fragment Ions (from MS/MS) | Y- and B-ions revealing sequence |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate interpretation of results.
X-ray Crystallography Protocol (for a related monosaccharide)
-
Crystallization: Dissolve the purified compound (e.g., N-acetyl-α-D-glucosamine) in a suitable solvent (e.g., aqueous ethanol). Employ vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals.
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of X-rays (typically from a synchrotron source for higher resolution). Rotate the crystal and collect diffraction patterns at various orientations.
-
Data Processing: Integrate the diffraction intensities and determine the unit cell parameters and space group.
-
Structure Solution and Refinement: Use direct methods or Patterson superposition to solve the phase problem and generate an initial electron density map. Build the molecular model into the electron density and refine the atomic coordinates and thermal parameters.[2]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 1-5 mg of the purified benzyl α-GlcNAc containing oligosaccharide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify key resonances such as the anomeric protons, benzyl protons, and N-acetyl protons.
-
2D NMR (COSY, TOCSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each sugar residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single monosaccharide unit).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining glycosidic linkages and the position of the benzyl group.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing information on the 3D conformation and stereochemistry of the glycosidic linkages.
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and determine the oligosaccharide sequence, linkage positions, and conformation.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the purified oligosaccharide in a suitable solvent (e.g., water/acetonitrile).
-
Ionization: Use either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) to generate gas-phase ions of the oligosaccharide.[2]
-
MS Analysis: Acquire a full mass spectrum to determine the molecular weight of the oligosaccharide and identify different species in a mixture.
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to fragmentation using Collision-Induced Dissociation (CID) or other fragmentation techniques.
-
Data Analysis: Analyze the fragmentation pattern to deduce the monosaccharide sequence and branching pattern. The presence of characteristic Y- and B-ions helps in sequencing the oligosaccharide chain.[2]
Visualization of Workflows and Pathways
To further clarify the experimental processes and their logical connections, the following diagrams are provided.
Caption: Experimental workflows for the structural elucidation of oligosaccharides.
Caption: Simplified pathway of mucin-type O-glycosylation and its inhibition.
Conclusion
The structural elucidation of this compound containing oligosaccharides requires a multi-faceted approach. X-ray crystallography, when successful, provides the most definitive three-dimensional structure. However, due to the challenges in crystallizing oligosaccharides, NMR spectroscopy and mass spectrometry are indispensable and often more practical alternatives. NMR excels at defining the solution-state conformation and linkage details, while mass spectrometry offers unparalleled sensitivity for determining sequence and branching. For a comprehensive understanding, an integrated approach utilizing at least two of these powerful techniques is highly recommended.
References
Comparative analysis of different protecting groups for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
In the intricate field of carbohydrate chemistry, the strategic selection of protecting groups is paramount to the successful synthesis of complex oligosaccharides and glycoconjugates. For the versatile building block, Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, the choice of protecting groups for its hydroxyl moieties dictates the efficiency of subsequent glycosylation reactions, influencing both yield and stereoselectivity. This guide provides a comparative analysis of commonly employed protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison of Key Protecting Groups
The selection of a suitable protecting group is a critical consideration in the multi-step synthesis of carbohydrate-based therapeutics and research tools. The stability of the protecting group, the ease of its introduction and removal, and its influence on the reactivity of the glycosyl donor are all crucial factors. Below is a summary of the performance of four widely used protecting groups for the hydroxyl groups of glucosamine derivatives.
| Protecting Group | Introduction Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Key Characteristics & Impact on Glycosylation |
| Benzyl (Bn) | Benzyl bromide, NaH, DMF | >90 | H₂, Pd/C, EtOAc/EtOH | >95 | Robust and stable to a wide range of reaction conditions. Non-participating at C-2, generally favoring the formation of α-glycosides.[1][2][3] |
| Acetyl (Ac) | Acetic anhydride, pyridine | ~95 | NaOMe, MeOH | >95 | Participating group at C-2, leading to the formation of 1,2-trans-glycosides (β-anomers for glucose) with high selectivity through an acyl oxonium ion intermediate.[1][4] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | High | TBAF, THF | >95 | Offers a spectrum of labilities depending on the steric bulk. Can be selectively removed under mild conditions, making it suitable for orthogonal protection strategies.[2][5] |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, CSA, CH₃CN | ~80 | 80% aqueous acetic acid, heat | High | Concurrently protects the C-4 and C-6 hydroxyl groups, introducing conformational rigidity. Its removal unmasks two hydroxyl groups for further functionalization.[6][7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following sections provide methodologies for the introduction and removal of key protecting groups on this compound.
Protocol 1: Per-O-Benzylation
Introduction of Benzyl Groups:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.8 g, 120 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under an argon atmosphere at 0°C, add a solution of this compound (e.g., 7.8 g, 25 mmol) in anhydrous DMF (50 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (17.8 mL, 150 mmol).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside.[2]
Deprotection of Benzyl Groups:
-
Dissolve the per-O-benzylated compound in a mixture of ethyl acetate and ethanol.
-
Add Palladium on activated carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the deprotected product.[2]
Protocol 2: 4,6-O-Benzylidene Acetal Protection
Introduction of the Benzylidene Acetal:
-
Dissolve this compound (5.95 mmol) in anhydrous acetonitrile (60 mL).
-
Add benzaldehyde dimethyl acetal (10.6 mmol) and a catalytic amount of camphorsulfonic acid (0.267 mmol).
-
Stir the resulting mixture for 2 hours at room temperature.
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside.[9]
Deprotection of the Benzylidene Acetal:
-
Dissolve the benzylidene-protected compound in 80% aqueous acetic acid.
-
Heat the solution at 80°C for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.
-
The crude product can be purified by crystallization or column chromatography.[7]
Strategic Selection of Protecting Groups
The choice of a protecting group strategy is dictated by the desired synthetic outcome. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are crucial for the synthesis of complex, branched oligosaccharides.[10][11] The interplay between protecting groups and their influence on the stereochemical outcome of glycosylation is a key consideration.
Caption: A diagram illustrating the decision-making process for selecting protecting groups.
Experimental Workflow
A typical synthetic sequence involving the protection of this compound, followed by glycosylation and subsequent deprotection to yield the final product, is outlined below. This workflow highlights the critical stages where the choice of protecting groups plays a pivotal role.
Caption: A generalized workflow for the synthesis of glycoconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 6. Synthesis of 2-acetamido-2-deoxy-3-O-beta-D-mannopyranosyl-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comparative Guide to the Validation of Synthetic Routes to Complex Oligosaccharides Using Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex oligosaccharides is a cornerstone of glycobiology and drug development, enabling the exploration of their diverse biological roles and the creation of novel therapeutics. The validation of synthetic routes is critical to ensure the efficiency, reproducibility, and scalability of these intricate processes. This guide provides a comparative analysis of synthetic strategies for complex oligosaccharides, with a focus on the versatile starting material, Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. We will explore its performance in glycosylation reactions and compare it with alternative glycosyl donors, supported by experimental data and detailed protocols.
The Central Role of Glycosylation in Oligosaccharide Synthesis
The construction of oligosaccharides relies on the sequential formation of glycosidic bonds, a process known as glycosylation. This reaction involves a glycosyl donor, which contains a leaving group at the anomeric center, and a glycosyl acceptor, which has a free hydroxyl group. The choice of glycosyl donor, acceptor, and reaction conditions is paramount in determining the yield and stereoselectivity of the desired oligosaccharide.[1][2]
This compound as a Key Building Block
This compound is a widely used building block in the synthesis of complex oligosaccharides. The benzyl group at the anomeric position serves as a stable protecting group that can be readily removed by catalytic hydrogenation. The acetamido group at the C-2 position influences the stereochemical outcome of glycosylation reactions, typically favoring the formation of 1,2-trans-glycosidic linkages through neighboring group participation.
Comparative Performance of Glycosyl Donors
The efficiency of oligosaccharide synthesis is heavily dependent on the choice of the glycosyl donor. While derivatives of this compound are effective, several other classes of glycosyl donors are commonly employed, each with its own set of advantages and disadvantages.
| Glycosyl Donor Class | Typical Yields | Stereoselectivity | Stability | Promoter/Activator | Key Advantages & Disadvantages |
| Glycosyl Halides (e.g., Bromides, Chlorides) | Good to High | Good with neighboring group participation | Low (often prepared in situ) | Heavy metal salts (e.g., AgOTf, Ag₂CO₃) | High reactivity but can be unstable and require stoichiometric, often toxic, promoters.[1] |
| Thioglycosides | High | Good to Excellent | High | NIS/TfOH, DMTST | Stable and can be "armed" or "disarmed" to control reactivity in one-pot strategies. |
| Glycosyl Trichloroacetimidates | Very High | Good to Excellent | Moderate | Catalytic Lewis acid (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive, often leading to high yields, but can be moisture-sensitive. |
| Glycosyl Phosphates | Good to High | Good | High | Lewis acids (e.g., TMSOTf) | Stable and versatile donors. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of complex oligosaccharides. Below are representative protocols for key steps in a typical synthetic route.
Protocol 1: Koenigs-Knorr Glycosylation using a Glycosyl Bromide Donor
This protocol describes a classic method for glycosidic bond formation.
Materials:
-
Glycosyl acceptor (e.g., a partially protected monosaccharide) (1.0 eq)
-
Glycosyl bromide donor (e.g., a derivative of this compound) (1.2 eq)
-
Silver trifluoromethanesulfonate (AgOTf) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
4 Å molecular sieves
Procedure:
-
To a solution of the glycosyl acceptor and 4 Å molecular sieves in anhydrous DCM, add the glycosyl bromide donor.
-
Cool the mixture to -40 °C under an inert atmosphere (e.g., Argon).
-
Add AgOTf to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through Celite and wash the filtrate with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of Benzyl Groups
This protocol outlines the removal of benzyl ether protecting groups.
Materials:
-
Benzylated oligosaccharide
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or a mixture of MeOH and ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated oligosaccharide in the chosen solvent.
-
Add a catalytic amount of Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected oligosaccharide.
Protocol 3: Purification and Characterization of the Final Oligosaccharide
This protocol details the final purification and analytical validation.
Purification:
-
Size-Exclusion Chromatography (SEC): For separating oligosaccharides based on their hydrodynamic volume. Sephadex G-10 or G-25 are commonly used for desalting and purification of smaller oligosaccharides.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can be used for high-resolution purification. For charged oligosaccharides, ion-exchange chromatography is employed.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure, including the stereochemistry of the glycosidic linkages and the positions of substituents.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the synthesized oligosaccharide.
Visualizing the Synthetic Validation Workflow
The following diagram illustrates a typical workflow for the validation of a synthetic route to a complex oligosaccharide.
Caption: A generalized workflow for the synthesis and validation of a complex oligosaccharide.
Conclusion
The validation of synthetic routes to complex oligosaccharides is a multifaceted process that requires careful planning and execution. This compound remains a valuable and versatile starting material in this endeavor. However, a thorough understanding of alternative glycosyl donors and synthetic strategies is crucial for optimizing yields, controlling stereoselectivity, and ultimately achieving the efficient synthesis of biologically important glycans. The combination of robust synthetic protocols and comprehensive analytical characterization is essential for the successful validation of these complex synthetic routes, paving the way for advancements in glycobiology and the development of novel carbohydrate-based therapeutics.
References
Benchmarking Glycosylation Efficiency: A Comparative Guide to Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside and Novel Glycosyl Donors
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex carbohydrates, a critical component of many therapeutic agents, the choice of glycosyl donor profoundly impacts reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of the performance of the conventional donor, Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, against a selection of novel glycosyl donors. The data presented is compiled from published experimental findings to aid researchers in selecting the optimal donor for their specific synthetic needs.
Overview of Compared Glycosyl Donors
The efficiency of glycosylation reactions involving 2-acetamido-2-deoxy-glucopyranosyl (GlcNAc) moieties is often hampered by the formation of a stable oxazoline byproduct, which can significantly reduce the yield of the desired glycoside. To address this challenge, various novel glycosyl donors have been developed with modified leaving groups and protecting group strategies. This guide focuses on the comparative performance of the following donors:
-
Benchmark Donor: this compound
-
Novel Donor 1: 2-azido-2-deoxyglucosyl Donors
-
Novel Donor 2: Glycosyl N-phenyltrifluoroacetimidates (PTFAI)
-
Novel Donor 3: S-benzoxazolyl (SBox) Glycosides
Quantitative Performance Comparison
The following tables summarize the reported yields and stereoselectivities for glycosylation reactions using the benchmark and novel glycosyl donors with various acceptors. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the specific reaction conditions are provided for each dataset.
Table 1: Glycosylation with Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (as a representative benchmark)
| Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide | Mercuric cyanide | Not Specified | High (not quantified) | Not Specified |
Note: Quantitative yield and stereoselectivity data for this compound as a glycosyl donor is sparse in the reviewed literature, as it is frequently utilized as a starting material or acceptor. The data for a similar galactopyranoside derivative is presented as a proxy.
Table 2: Glycosylation with 2-azido-2-deoxyglucosyl Donors
| Glycosyl Donor Leaving Group | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| 1-Naphthoate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | (PhO)3PAuCl/AgNTf2, HNTf2 | PhCF3 | 75 | 19:1 | |
| 1-Naphthoate | Cholesterol | (PhO)3PAuCl/AgNTf2, HNTf2 | PhCF3 | 85 | >30:1 | |
| Thiotolyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH2Cl2 | 85 | 1:1.5 | |
| Trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf, PhSEt | CH2Cl2 | High (not quantified) | Excellent α |
Table 3: Glycosylation with Glycosyl N-phenyltrifluoroacetimidates (PTFAI)
| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| Per-O-benzyl (GalN3) | Fmoc-Ser-OAllyl | TMSOTf | CH2Cl2 | 95 | >20:1 | |
| Per-O-benzyl (Man) | Mannosyl PVB | TMSOTf | Not Specified | 87 | α-selective | |
| Per-O-acetyl (Fructofuranosyl) | Not specified | Not specified | Not specified | Good | Good α |
Table 4: Glycosylation with S-benzoxazolyl (SBox) Glycosides
| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| Per-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Cu(OTf)2 | Not Specified | 99 | Not specified | |
| 2-O-benzoyl, 3,4,6-tri-O-acetyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MeOTf | Not Specified | 98 | Complete β | |
| Per-O-benzoyl (Sialyl) | Thioethyl galactoside | Bi(OTf)3 | CH2Cl2/THF | 66 | 20:1 |
Experimental Protocols
Detailed methodologies for the key glycosylation reactions are provided below. These protocols are based on established literature procedures and serve as a guide for reproducing the benchmark experiments.
General Protocol for Glycosylation with Thioglycoside Donors
This protocol is a generalized procedure for the activation of thioglycoside donors using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Materials:
-
Glycosyl donor (thioglycoside)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (CH2Cl2)
-
Activated molecular sieves (4 Å)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Sodium thiosulfate solution
Procedure:
-
A mixture of the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and freshly activated powdered molecular sieves (4 Å) in anhydrous CH2Cl2 is stirred under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.
-
The mixture is cooled to the desired temperature (e.g., -40 °C).
-
NIS (1.2 equiv.) is added, and the mixture is stirred for a further 5 minutes.
-
A solution of TfOH (0.1 equiv.) in anhydrous CH2Cl2 is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The mixture is filtered through Celite®, and the filtrate is washed with a 10% aqueous solution of sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol for Gold-Catalyzed Glycosylation of 2-azido-2-deoxyglucosyl Donors
This protocol describes a gold-catalyzed SN2 glycosylation for the stereoselective synthesis of 2-azido-2-deoxyglycosides.
Materials:
-
2-azido-2-deoxyglucosyl donor with a 1-naphthoate leaving group
-
Glycosyl acceptor
-
(PhO)3PAuCl
-
Silver triflimide (AgNTf2)
-
Triflimide (HNTf2)
-
Anhydrous trifluorotoluene (PhCF3)
-
Drierite™
Procedure:
-
To a flame-dried reaction tube containing Drierite™ are added the glycosyl donor (1.0 equiv.), glycosyl acceptor (2.0 equiv.), and anhydrous PhCF3 under an argon atmosphere.
-
The mixture is cooled to -20 °C.
-
A freshly prepared solution of the gold catalyst, generated by mixing (PhO)3PAuCl (0.1 equiv.) and AgNTf2 (0.1 equiv.) in PhCF3, is added to the reaction mixture.
-
A solution of HNTf2 (0.2 equiv.) in PhCF3 is then added.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a few drops of triethylamine.
-
The mixture is directly loaded onto a silica gel column for purification.
Protocol for Glycosylation with N-phenyltrifluoroacetimidate (PTFAI) Donors
This protocol outlines a general procedure for the activation of PTFAI donors using a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Glycosyl N-phenyltrifluoroacetimidate donor
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (CH2Cl2)
-
Activated molecular sieves (4 Å)
Procedure:
-
A mixture of the PTFAI donor (1.2 equiv.), acceptor (1.0 equiv.), and activated molecular sieves (4 Å) in anhydrous CH2Cl2 is stirred at room temperature under an argon atmosphere for 30 minutes.
-
The mixture is cooled to 0 °C.
-
A solution of TMSOTf (catalytic amount, e.g., 0.1 equiv.) in anhydrous CH2Cl2 is added dropwise.
-
The reaction is stirred at 0 °C to room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with solid sodium bicarbonate.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography.
Visualizing the Glycosylation Landscape
The following diagrams, generated using the DOT language, illustrate the chemical structures of the compared glycosyl donors and a generalized experimental workflow for a glycosylation reaction.
Caption: Chemical structures of the benchmark and novel glycosyl donors.
Caption: Generalized experimental workflow for a chemical glycosylation reaction.
Conclusion
The selection of a glycosyl donor is a critical parameter in the synthesis of complex glycans. While this compound remains a fundamental building block, the development of novel donors offers significant advantages in terms of yield and stereoselectivity, particularly in challenging glycosylation reactions.
-
2-azido-2-deoxyglucosyl donors provide a non-participating group at the C-2 position, which can favor the formation of 1,2-cis-glycosidic linkages, a challenging stereochemical outcome to achieve with traditional N-acetylated donors. The use of gold catalysis with these donors has shown excellent yields and high α-selectivity.
-
Glycosyl N-phenyltrifluoroacetimidates (PTFAI) are highly reactive donors that can be activated under mild catalytic conditions. They have demonstrated broad substrate scope and have been successfully employed in the synthesis of complex oligosaccharides, often providing high yields and good stereoselectivity.
-
S-benzoxazolyl (SBox) glycosides are versatile donors that can be activated under various conditions, offering orthogonality to other glycosylation methods. They have shown excellent stability and can provide high yields and stereoselectivity, with the stereochemical outcome often influenced by the protecting groups on the sugar backbone.
Researchers and drug development professionals are encouraged to consider these novel glycosyl donors to overcome the limitations associated with traditional GlcNAc donors, thereby improving the efficiency and outcome of their glycosynthesis endeavors. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the design and execution of glycosylation strategies.
Safety Operating Guide
Proper Disposal of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a compound often used in glycobiology and related research fields. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.
While some derivatives of this compound are not classified as dangerous substances under the Globally Harmonized System (GHS)[1], it is crucial to treat all chemical waste with caution. The toxicological properties of many specialized chemicals, including this compound, have not been fully investigated[2]. Therefore, a conservative approach to disposal is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as a chemical waste and engage a licensed professional waste disposal service[3]. Do not discharge this chemical down the drain or into the regular trash.
1. Waste Identification and Segregation:
-
Treat all surplus and non-recyclable solutions of this compound as hazardous waste.
-
Segregate this waste from other waste streams, such as sharps, biological waste, and radioactive waste.
-
It is best practice to collect halogenated and non-halogenated solvent wastes separately[4].
2. Waste Collection and Containerization:
-
Use a designated, properly labeled, and sealable container for waste collection. The container must be compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste" and list the chemical name: "this compound."
-
Keep the waste container securely closed except when adding waste[4][5].
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6].
-
The SAA should be at or near the point of waste generation and away from general laboratory traffic[6].
-
Ensure that incompatible wastes are not stored together. For example, store acids and bases separately[5].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal[3].
-
Follow all institutional procedures for waste manifest and pickup scheduling.
5. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a separate, clearly labeled container and disposed of as chemical waste[3].
-
Empty containers that held the chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4][7]. After proper rinsing, and with labels defaced, the container may be disposed of as regular trash, but always check with your institution's EHS guidelines first[7].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [6] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [6] |
| pH for Drain Disposal (Not for this chemical) | Between 5.5 and 10.5 for approved substances | [8] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synthose.com [synthose.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Based on the available data for analogous compounds, Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside should be handled as a potential irritant, particularly to the eyes, skin, and respiratory system. Prudent laboratory practices are therefore essential.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure during the handling of this compound in both its solid and solution forms.
| Protection Type | Solid Form | Solution Form | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Chemical splash goggles. A face shield is recommended when handling larger quantities. | Protects eyes from airborne powder particles and splashes of the solution, which may cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Nitrile or neoprene gloves. | Prevents skin contact, which may cause irritation. Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | A fully buttoned, chemical-resistant laboratory coat. | Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved N95 dust mask is recommended, especially when handling larger quantities or if dust generation is likely. | Work in a chemical fume hood. | Minimizes the inhalation of airborne particles that may cause respiratory tract irritation. A fume hood is essential when working with solutions to avoid inhaling any potential vapors or aerosols. |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of experimental work.
Engineering Controls:
-
Ventilation: All handling of the solid compound that may generate dust, and all work with its solutions, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Operational Practices:
-
Preparation: Before beginning work, ensure the workspace is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations of the solid powder within a chemical fume hood or a designated containment area to minimize the dispersion of dust.
-
Use a spatula for transfers. Avoid scooping actions that could create airborne dust.
-
-
Dissolving:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
If the solvent is volatile, ensure this is done in a chemical fume hood.
-
-
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Unused solid compound and materials contaminated with the powder (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled container for non-hazardous or hazardous chemical waste, in accordance with institutional and local regulations. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.
-
Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) can typically be disposed of in the regular trash. The rinsate should be collected as chemical waste.
Disposal Procedure:
-
All chemical waste must be disposed of through the institution's designated hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
